Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZYACWICDRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941050 | |
| Record name | tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193629-39-9 | |
| Record name | tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50941050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-boc-3-bromomethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Piperidine Building Block
In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational pre-organization and ability to engage in critical interactions with biological targets have cemented its status as a privileged structure. Within this class of compounds, tert-butyl 3-(bromomethyl)piperidine-1-carboxylate emerges as a particularly valuable synthetic intermediate. The presence of a reactive bromomethyl group, coupled with the sterically demanding and chemically stable tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of reactivity and selectivity. This guide provides a comprehensive overview of the chemical properties, synthesis, and strategic applications of this key building block, empowering researchers to leverage its full potential in the pursuit of innovative drug candidates.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a reagent is paramount for its effective utilization. The key physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [1] |
| Molecular Weight | 278.19 g/mol | [1] |
| CAS Number | 193629-39-9 | [2] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 318.3 ± 15.0 °C (Predicted) | [3] |
| Density | 1.270 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide and methylene chloride. | [4] |
Spectroscopic Data:
-
¹H NMR (500 MHz, CDCl₃): δ 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H), 1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 5H), 1.66 – 1.56 (m, 1H), 1.44 (s, 10H).[4]
-
¹³C NMR (126 MHz, CDCl₃): δ 154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5.[4]
-
IR (film, cm⁻¹): νₘₐₓ 2696, 2874, 1869, 1478, 1454, 1391, 1364, 1251, 1168, 1116, 1100, 913, 875, 772, 725.[4]
-
Mass Spectrometry (ESI-TOF): m/z calcd. for C₁₂H₂₂ClNNaO₂ ([M+Na]⁺) 270.12313, found 270.12348 (Note: This is for the chloro-analog, but provides an expected fragmentation pattern).[4]
Synthesis and Mechanistic Considerations
The primary route to this compound involves the bromination of its precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Two highly effective and commonly employed methods for this transformation are the Appel reaction and the use of phosphorus tribromide (PBr₃). The choice between these methods is often dictated by factors such as substrate sensitivity, desired stereochemical outcome, and scalability.
The Appel Reaction: A Mild and Versatile Approach
The Appel reaction provides a mild and efficient method for the conversion of primary and secondary alcohols to the corresponding alkyl bromides. The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the reacting carbon center.
Mechanism: The reaction is initiated by the activation of triphenylphosphine with carbon tetrabromide to form a phosphonium salt. The alcohol then attacks the electrophilic phosphorus atom, leading to the formation of an oxyphosphonium intermediate. This intermediate serves to convert the hydroxyl group into an excellent leaving group, which is subsequently displaced by the bromide ion in an Sₙ2 fashion.
Experimental Protocol:
-
To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 equiv).
-
Slowly add carbon tetrabromide (1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product.
Bromination with Phosphorus Tribromide (PBr₃)
The use of phosphorus tribromide is a classic and reliable method for the bromination of primary and secondary alcohols. Similar to the Appel reaction, it proceeds via an Sₙ2 mechanism with inversion of configuration.
Mechanism: The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a backside attack on the carbon atom.
Experimental Protocol:
-
Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous diethyl ether or DCM in a flask equipped with a dropping funnel and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 equiv) dropwise via the dropping funnel, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound lies in the reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions. The Boc-protecting group is stable under these conditions, allowing for selective functionalization at the C3-position.
This reactivity makes it an ideal starting material for the introduction of a variety of functional groups, including amines, ethers, thioethers, and carbon-based nucleophiles. This versatility is a key reason for its widespread use in the construction of complex molecular scaffolds in drug discovery programs.
Application in Medicinal Chemistry: A Case Study in Kinase and PARP Inhibitor Synthesis
The 3-substituted piperidine motif is a common feature in a number of biologically active molecules, including kinase and poly(ADP-ribose) polymerase (PARP) inhibitors. These enzymes are critical targets in oncology and other therapeutic areas.[5][6][7][8][9][10] this compound serves as a key building block for the synthesis of libraries of compounds targeting these enzymes.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor Core
A common strategy in the development of kinase inhibitors is to append a solubilizing group or a group that can form key hydrogen bond interactions to a core scaffold that binds to the ATP-binding site of the kinase.[11][12][13] The synthesis of such a core could involve the reaction of this compound with a nucleophilic heterocyclic core.
Synthetic Workflow:
-
Nucleophilic Substitution: The nitrogen atom of a heterocyclic core (e.g., an amino-substituted pyrazole) acts as a nucleophile, displacing the bromide from this compound to form a C-N bond.
-
Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free piperidine nitrogen.
-
Further Functionalization: The secondary amine of the piperidine ring can then be further functionalized, for example, by acylation or reductive amination, to introduce additional diversity and fine-tune the pharmacological properties of the molecule.
This modular approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a critical step in the optimization of a lead compound.
Safety, Handling, and Storage
As with any reactive chemical, proper handling and storage procedures are essential to ensure safety in the laboratory.
Hazard Identification:
-
GHS Classification: Harmful if swallowed (Acute Toxicity, Oral, Category 4), Causes skin irritation (Skin Irritation, Category 2), Causes serious eye irritation (Eye Irritation, Category 2A), May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[14][15]
-
Pictograms: GHS07 (Exclamation Mark).[16]
-
Signal Word: Warning.[16]
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14][16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[16]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[16]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[16]
Conclusion: A Key Component in the Medicinal Chemist's Toolbox
This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its well-defined reactivity, coupled with the stability of the Boc protecting group, allows for its strategic incorporation into a wide range of complex molecules. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures, as outlined in this guide, will enable researchers to effectively utilize this reagent in the design and synthesis of the next generation of therapeutic agents.
References
- 1. 1-Boc-3-bromomethylpiperidine | C11H20BrNO2 | CID 21188531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 158406-99-6 CAS MSDS ((S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies employed for the development of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting selective inhibitors of PARPs in drug discovery and development [ouci.dntb.gov.ua]
- 10. Therapeutic applications of PARP inhibitors: anticancer therapy and beyond. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
An In-Depth Technical Guide to Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS: 193629-39-9)
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. It details the compound's properties, synthesis, characterization, and critical applications as a versatile building block in modern organic synthesis.
Introduction: The Strategic Importance of a Versatile Building Block
This compound, commonly referred to as N-Boc-3-(bromomethyl)piperidine, is a heterocyclic organic compound of significant interest in medicinal chemistry.[1][2] Its structure incorporates a piperidine ring, a foundational scaffold in numerous pharmaceuticals, protected by a tert-butoxycarbonyl (Boc) group. The key to its utility lies in the bromomethyl substituent at the 3-position, which acts as a potent electrophilic handle for introducing the piperidine moiety into a wide array of molecules.
The Boc protecting group serves a dual purpose: it deactivates the nucleophilicity of the piperidine nitrogen, preventing unwanted side reactions, and it enhances the compound's solubility in common organic solvents, simplifying reaction workups and purification. The bromomethyl group is an excellent leaving group, making the compound an ideal reagent for nucleophilic substitution (SN2) reactions. This strategic combination of features has established this compound as a crucial intermediate in the synthesis of complex molecular architectures, including potent enzyme inhibitors and other therapeutic agents.[3][4]
Physicochemical and Safety Profile
A clear understanding of the compound's properties is paramount for its effective use and safe handling in a laboratory setting.
Chemical Properties & Identifiers
| Property | Value | Source(s) |
| CAS Number | 193629-39-9 | [1][5] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [5][6][7] |
| Molecular Weight | 278.19 g/mol | [6][7][8] |
| IUPAC Name | This compound | [1] |
| Common Synonyms | N-Boc-3-(bromomethyl)piperidine, 3-(Bromomethyl)-1-(tert-butoxycarbonyl)piperidine | [1][6] |
| Appearance | Off-white to light yellow crystalline powder or solid. | [6][8] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methylene chloride (DCM). | [1][2] |
| Storage | Store in a cool, dry, and dark place, often recommended at 2-8°C under an inert atmosphere. | [8] |
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols must be observed.
| Hazard Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [9] |
| Precautionary Statements | P264, P280, P301+P312, P305+P351+P338 | |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid skin contact and inhalation. | [1][2] |
Synthesis and Purification
The synthesis of this compound is typically achieved from its corresponding alcohol precursor, N-Boc-3-(hydroxymethyl)piperidine. This multi-step approach ensures high yields and purity.
Synthetic Workflow Diagram
Caption: Synthetic pathway from the carboxylic acid to the final brominated product.
Step-by-Step Synthesis Protocol
This protocol describes a common and reliable method starting from the commercially available N-Boc-3-(hydroxymethyl)piperidine. The causality for each step is explained to provide deeper insight.
Step 1: Bromination of N-Boc-3-(hydroxymethyl)piperidine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of alcohol).
-
Rationale: A dry, inert atmosphere (nitrogen) is crucial to prevent quenching of the reactive intermediates by atmospheric moisture. DCM is an excellent solvent due to its ability to dissolve the reactants and its relative inertness.
-
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine (PPh₃, 1.2 eq) to the solution and stir until it dissolves. Then, add carbon tetrabromide (CBr₄, 1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.
-
Rationale: This combination of PPh₃ and CBr₄ generates the active brominating agent in situ. The reaction is exothermic, and maintaining a low temperature is critical to minimize side reactions and ensure selectivity.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the mobile phase.
-
Rationale: TLC allows for the visual tracking of the consumption of the starting material (alcohol) and the formation of the less polar product (bromide).
-
-
Workup: Once the reaction is complete, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Rationale: The bicarbonate solution neutralizes any acidic byproducts. The extraction isolates the organic product from the aqueous phase.
-
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: The brine wash removes residual water, and Na₂SO₄ is a drying agent. Rotary evaporation removes the volatile solvent to yield the crude this compound.
-
Purification and Quality Control Workflow
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Benchchem [benchchem.com]
- 4. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 5. This compound, CasNo.193629-39-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 6. 193629-39-9 suppliers USA [americanchemicalsuppliers.com]
- 7. 193629-39-9 | N-Boc-3-(bromomethyl)piperidine | Bromides | Ambeed.com [ambeed.com]
- 8. 158406-99-6 CAS MSDS ((S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate
Abstract: This technical guide provides a comprehensive framework for the structural elucidation of (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. The guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the multi-technique analytical workflow required for unambiguous characterization. We delve into the causality behind experimental choices, presenting self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Crucially, this guide addresses the stereochemical complexity of the molecule by detailing methods for the confirmation of its absolute configuration using polarimetry and chiral High-Performance Liquid Chromatography (HPLC). Each section is grounded in authoritative references to ensure scientific integrity and provide a robust resource for laboratory application.
Introduction: The Significance of a Chiral Building Block
(R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group. The strategic placement of a bromomethyl group at the chiral center in the 3-position makes it a versatile intermediate for the synthesis of more complex pharmaceutical agents.[1] The Boc protecting group offers stability under various reaction conditions while allowing for facile deprotection when needed. The bromomethyl moiety serves as a reactive handle for nucleophilic substitution reactions, enabling the introduction of diverse functional groups.
The chirality of this molecule is of paramount importance, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, a rigorous and unambiguous elucidation of its structure, including its absolute stereochemistry, is a critical step in the drug discovery and development process. This guide outlines a systematic and robust analytical workflow to achieve this.
Core Analytical Workflow for Structural Characterization
References
Spectroscopic and Synthetic Elucidation of N-Boc-3-(bromomethyl)piperidine: A Technical Guide for Medicinal Chemists
Abstract
N-Boc-3-(bromomethyl)piperidine is a pivotal chiral building block in contemporary drug discovery, serving as a versatile intermediate for introducing the piperidine moiety into a wide range of biologically active molecules. Its utility in the synthesis of novel therapeutics, including kinase inhibitors and central nervous system agents, underscores the critical need for a comprehensive understanding of its spectroscopic and chemical properties. This in-depth technical guide provides a detailed analysis of the spectroscopic data for N-Boc-3-(bromomethyl)piperidine, including ¹H NMR, ¹³C NMR, and mass spectrometry, offering insights into the interpretation of its characteristic spectral features. Furthermore, this guide outlines a robust, field-proven protocol for its synthesis and purification, emphasizing the causality behind experimental choices to ensure reproducibility and high purity. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling the confident application of this important synthetic intermediate in their research endeavors.
Introduction: The Strategic Importance of N-Boc-3-(bromomethyl)piperidine in Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions make it an ideal structural component for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The N-tert-butoxycarbonyl (Boc) protecting group offers a stable and readily cleavable handle, facilitating the controlled elaboration of the piperidine core.[3] The introduction of a bromomethyl group at the 3-position provides a reactive electrophilic site, enabling a diverse range of synthetic transformations, including nucleophilic substitutions and cross-coupling reactions.
This guide provides a detailed examination of the analytical data that confirms the identity and purity of N-Boc-3-(bromomethyl)piperidine, an essential step in its application for the synthesis of complex molecular architectures.
Spectroscopic Characterization
The unequivocal identification of N-Boc-3-(bromomethyl)piperidine relies on a combination of spectroscopic techniques. The following sections provide a detailed analysis of the expected ¹H NMR, ¹³C NMR, and mass spectrometry data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of N-Boc-3-(bromomethyl)piperidine provides a detailed fingerprint of the molecule's proton environment. Due to the presence of the bulky Boc group, the piperidine ring exists as a mixture of slowly interconverting conformers at room temperature, which can lead to broadened signals for the ring protons. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).
Note on Data Source: While a publicly available, experimentally verified ¹H NMR spectrum for N-Boc-3-(bromomethyl)piperidine is not readily found in the cited literature, the data for the closely related chloro-analog, tert-butyl 3-(chloromethyl)piperidine-1-carboxylate, provides a reliable reference for predicting the spectrum.[4] The primary difference is expected in the chemical shift of the bromomethyl protons, which will be slightly downfield compared to the chloromethyl protons due to the influence of the bromine atom.
Table 1: Predicted ¹H NMR Spectroscopic Data for N-Boc-3-(bromomethyl)piperidine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~3.8 | m | 1H | H-ax (piperidine ring) | Axial proton on the piperidine ring, likely deshielded by the electronegative nitrogen and the Boc group. |
| ~3.6 | m | 2H | -CH₂Br | Methylene protons adjacent to the electronegative bromine atom, resulting in a downfield shift. |
| ~3.4 | m | 1H | H-eq (piperidine ring) | Equatorial proton on the piperidine ring. |
| ~3.3 | m | 1H | H-eq (piperidine ring) | Equatorial proton on the piperidine ring. |
| ~1.9 | m | 1H | H-ax (piperidine ring) | Axial proton on the piperidine ring. |
| ~1.7 | m | 5H | Piperidine ring protons | Overlapping signals from the remaining piperidine ring protons. |
| 1.45 | s | 9H | -C(CH₃)₃ | Characteristic singlet for the nine equivalent protons of the tert-butyl group. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. As with the ¹H NMR, signal broadening for the piperidine ring carbons may be observed due to conformational isomers.
Note on Data Source: Similar to the ¹H NMR data, the following ¹³C NMR data is predicted based on the experimentally determined spectrum of the chloro-analog, tert-butyl 3-(chloromethyl)piperidine-1-carboxylate.[4] The carbon of the bromomethyl group is expected to be at a slightly lower chemical shift (more shielded) compared to the chloromethyl carbon.
Table 2: Predicted ¹³C NMR Spectroscopic Data for N-Boc-3-(bromomethyl)piperidine
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~154.8 | C=O (Boc) | Carbonyl carbon of the tert-butoxycarbonyl protecting group. |
| ~79.3 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~56.8 | Piperidine ring carbon | Piperidine ring carbon adjacent to the nitrogen. |
| ~46.4 | Piperidine ring carbon | Piperidine ring carbon. |
| ~45.2 | Piperidine ring carbon | Piperidine ring carbon. |
| ~32.1 | -C H₂Br | Carbon of the bromomethyl group, attached to the electronegative bromine. |
| ~30.6 | Piperidine ring carbon | Piperidine ring carbon. |
| ~29.8 | Piperidine ring carbon | Piperidine ring carbon. |
| 28.7 | -C(C H₃)₃ | Methyl carbons of the tert-butyl group. |
| ~23.5 | Piperidine ring carbon | Piperidine ring carbon. |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for confirming the molecular weight of N-Boc-3-(bromomethyl)piperidine. The exact mass can be determined using high-resolution mass spectrometry (HRMS).[5]
Table 3: Predicted Mass Spectrometry Data for N-Boc-3-(bromomethyl)piperidine
| Parameter | Value |
| Molecular Formula | C₁₁H₂₀BrNO₂ |
| Molecular Weight | 278.19 g/mol |
| Exact Mass | 277.06774 Da |
| Expected [M+H]⁺ | 278.07502 |
| Expected [M+Na]⁺ | 300.05697 |
Expected Fragmentation Pattern: Under typical soft ionization techniques like Electrospray Ionization (ESI), the molecular ion peak ([M+H]⁺ or [M+Na]⁺) should be observable. A common fragmentation pathway for N-Boc protected compounds is the loss of the Boc group or components thereof. Key expected fragments include:
-
Loss of isobutylene: [M+H - 56]⁺
-
Loss of the entire Boc group: [M+H - 100]⁺
Synthesis and Purification Protocol
The synthesis of N-Boc-3-(bromomethyl)piperidine is most efficiently achieved from its corresponding alcohol precursor, N-Boc-3-(hydroxymethyl)piperidine, which is commercially available. The conversion of the primary alcohol to the bromide is a standard transformation in organic synthesis. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a reliable and high-yielding method for this purpose.
Experimental Workflow Diagram
Caption: Synthetic workflow for N-Boc-3-(bromomethyl)piperidine.
Step-by-Step Protocol
-
Reaction Setup: To a solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.2 eq).
-
Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction by the addition of water.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford N-Boc-3-(bromomethyl)piperidine as a pure product.
Safety and Handling
N-Boc-3-(bromomethyl)piperidine should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed and causes serious eye irritation.[5] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place.
Conclusion
This technical guide provides a comprehensive overview of the spectroscopic properties and a reliable synthetic protocol for N-Boc-3-(bromomethyl)piperidine. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, benchmarked against its chloro-analog, offers a solid foundation for the characterization of this important building block. The provided step-by-step synthesis protocol, grounded in established chemical principles, ensures that researchers can confidently prepare this compound with high purity. By understanding the key analytical features and synthetic nuances of N-Boc-3-(bromomethyl)piperidine, scientists in the field of drug discovery can more effectively leverage its potential in the creation of novel and impactful therapeutics.
References
Commercial availability of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester
A-Z Data of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Executive Summary: 3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is a key heterocyclic building block, pivotal in the synthesis of a wide array of pharmacologically active compounds. Its unique structure, featuring a Boc-protected piperidine ring and a reactive bromomethyl group, makes it a versatile intermediate for introducing the piperidine moiety in drug discovery programs. This guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and applications, designed to equip researchers and drug development professionals with the critical knowledge required to effectively source and utilize this compound. We delve into the nuances of its synthesis, offering a detailed, field-proven protocol, and discuss the essential analytical techniques for quality assurance. Furthermore, this document explores its application in the development of novel therapeutics, underscoring its significance in medicinal chemistry.
Introduction: The Strategic Importance of a Versatile Building Block
3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester, with the CAS Number 158406-99-6 for its (S)-enantiomer, is a compound of significant interest in the pharmaceutical and chemical industries.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the piperidine nitrogen, allowing for selective reactions at other positions. The bromomethyl group serves as a potent electrophile, enabling facile alkylation of various nucleophiles to construct more complex molecular architectures.
The strategic importance of this building block lies in its ability to streamline the synthesis of drug candidates, providing a reliable and efficient route to incorporate the substituted piperidine core. Its commercial availability is therefore a critical consideration for any research program that relies on this intermediate.
Commercial Availability and Supplier Landscape
3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered as a racemic mixture or as individual enantiomers, with the (S)-enantiomer being a common offering.[1] Availability can fluctuate based on demand and the complexity of the synthesis. When sourcing this material, it is crucial to consider not only the price but also the purity, analytical data provided, and the supplier's reputation for quality and consistency.
Below is a table of representative suppliers for the related and more commonly documented 4-substituted isomer, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, to illustrate the typical landscape. Researchers should verify the availability of the 3-substituted isomer directly with these and other specialized suppliers.
| Supplier | Product Name | CAS Number | Purity |
| Sigma-Aldrich | 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester | 158407-04-6 | 95% |
| TCI Chemicals | tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate | 158407-04-6 | >98.0% (GC) |
| Manchester Organics | 4-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester | 158407-04-6 | In stock (quantity specified)[2] |
| Sunway Pharm Ltd | tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | 97% |
Synthesis and Manufacturing Considerations
The most common and industrially scalable synthesis of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester involves the bromination of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This precursor is readily available from commercial sources.[3] The choice of brominating agent is a critical process parameter, with phosphorus tribromide (PBr₃) and triphenylphosphine/carbon tetrabromide (Appel reaction) being the most frequently employed reagents.
The Appel reaction, while often providing high yields under mild conditions, can present challenges in purification due to the formation of triphenylphosphine oxide as a byproduct. For larger-scale synthesis, methods utilizing reagents like PBr₃ or thionyl bromide (SOBr₂) are often preferred for their cost-effectiveness and simpler work-up procedures.
Detailed Synthesis Protocol (Appel Reaction)
This protocol describes a lab-scale synthesis of a positional isomer, which is illustrative of the general method.
Reaction: Bromination of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Rationale: The Appel reaction provides a mild and efficient method for converting the primary alcohol to the corresponding bromide. Diethyl ether is chosen as the solvent due to its low boiling point, which facilitates removal, and its ability to solubilize the starting materials while precipitating the triphenylphosphine oxide byproduct to some extent.
Step-by-Step Methodology:
-
Preparation: To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous diethyl ether, add carbon tetrabromide (1.2 equivalents).
-
Reaction Initiation: Cool the mixture in an ice bath and add triphenylphosphine (1.2 equivalents) portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated triphenylphosphine oxide.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.[4]
Caption: Synthetic workflow for the bromination of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.
Quality Control and Analytical Characterization
Ensuring the quality and purity of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is paramount for its successful application in synthesis. A comprehensive analytical testing regimen should be in place to confirm the identity and purity of the material.
Critical Quality Attributes (CQAs):
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantitation of the desired compound and identification of any impurities.
-
Residual Solvents: Ensuring that residual solvents from the synthesis are below acceptable limits.
| Analytical Technique | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to the structure |
| ¹³C NMR | Conforms to the structure |
| Mass Spectrometry | Conforms to the expected molecular weight |
| Purity (HPLC/GC) | ≥95% |
| Melting Point | 46.0 to 50.0 °C (for the 4-bromo isomer)[5] |
Spectroscopic data, such as ¹H NMR, is crucial for confirming the structure. For the related 4-bromo isomer, characteristic peaks are observed for the Boc group (a singlet around 1.45 ppm), the piperidine ring protons, and the bromomethyl group (a doublet around 3.47 ppm).[4] Similar characteristic shifts would be expected for the 3-bromo isomer.
Applications in Drug Discovery and Development
3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is a valuable building block for the synthesis of a variety of drug candidates. Its utility stems from the ease with which the piperidine moiety can be introduced into a target molecule via nucleophilic substitution of the bromide. This is particularly useful in the development of compounds targeting the central nervous system (CNS), where the piperidine scaffold is often employed to modulate physicochemical properties and improve brain penetration.
An example of its application is in the synthesis of inhibitors of various enzymes and receptors. The piperidine ring can serve as a scaffold to orient functional groups in a specific three-dimensional arrangement, leading to high-affinity binding to the biological target.
Caption: General synthetic application of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester.
Handling, Storage, and Stability
Proper handling and storage are essential to maintain the quality and stability of 3-(bromomethyl)piperidine-1-carboxylic acid tert-butyl ester. The compound is a combustible solid and should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Storage Recommendations:
-
Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed to prevent moisture ingress.
-
For long-term storage, refrigeration is recommended.
The compound's stability can be affected by exposure to moisture and high temperatures, which can lead to hydrolysis of the ester and potential degradation of the bromomethyl group.
Conclusion
3-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is an indispensable tool in the arsenal of the modern medicinal chemist. Its commercial availability, coupled with well-established synthetic routes, facilitates its widespread use in drug discovery and development. A thorough understanding of its synthesis, quality control, and proper handling is crucial for its effective utilization. This guide has provided a comprehensive overview of these aspects, intended to support researchers in their endeavors to develop the next generation of therapeutics.
References
- 1. calpaclab.com [calpaclab.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]
- 5. tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Technical Guide to the Role of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate in Modern Drug Discovery
Abstract
The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of approved pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions.[2] Among the vast library of piperidine-based synthons, chiral 3-substituted building blocks are of paramount importance. The strategic introduction of chirality and functionality at the 3-position can profoundly influence a molecule's pharmacological profile, enhancing potency, selectivity, and pharmacokinetic properties.[3][4] This technical guide provides an in-depth analysis of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, a versatile and highly valuable chiral building block. We will explore its synthesis, core reactivity, and strategic applications in the development of novel therapeutics, providing researchers and drug development professionals with a comprehensive understanding of its utility.
The Strategic Importance of the 3-Substituted Piperidine Scaffold
The piperidine ring is a recurring motif in drugs targeting a wide array of biological systems, most notably the central nervous system (CNS).[5] The introduction of a substituent at the 3-position creates a chiral center, which is critical for achieving stereospecific interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3] The ability to access enantiomerically pure 3-substituted piperidines is therefore a critical objective in modern drug discovery.[6][7]
The value of this scaffold is exemplified by its presence in numerous clinically significant agents:
-
Niraparib: An anti-cancer agent (PARP inhibitor) for treating ovarian cancer.[8]
-
Tiagabine: An anticonvulsant drug.[9]
The strategic incorporation of chiral piperidine scaffolds can confer several advantages in drug design, including modulated physicochemical properties, enhanced biological activity, and improved pharmacokinetic profiles.[3] this compound serves as a key intermediate, providing a reactive "handle" to covalently link this privileged scaffold to a wide range of molecular frameworks.
Synthesis and Physicochemical Characteristics
This compound is not typically prepared de novo but is synthesized from its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[10] The latter is commercially available in both racemic and enantiomerically pure forms (e.g., the (S)-enantiomer).[11] The conversion of the primary alcohol to the primary bromide is a standard transformation in organic synthesis. The Appel reaction, utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a reliable and high-yielding method for this conversion.[12][13] This reaction proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group if it were a chiral center itself; however, since the chirality is at the 3-position of the ring and the reaction occurs at an exocyclic methylene group, the stereochemical integrity of the C3 center is preserved.
Key Structural Features:
-
Electrophilic Bromomethyl Group: The -CH₂Br moiety is an excellent electrophile, primed for Sₙ2 reactions. The bromine atom is a good leaving group, facilitating displacement by a wide range of nucleophiles.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves two critical functions. First, it deactivates the piperidine nitrogen, preventing it from competing as a nucleophile in alkylation reactions. Second, it is a robust protecting group that is stable to a wide variety of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the secondary amine for subsequent functionalization.
-
Chiral Center: The C3 position of the piperidine ring is a stereocenter, allowing for the synthesis of enantiomerically pure final compounds, which is crucial for selective target engagement and reducing off-target effects.[3]
Core Reactivity: A Versatile Electrophilic Linker
The primary utility of this compound lies in its function as an electrophilic building block. It enables the covalent attachment of the 3-methylpiperidine scaffold to a nucleophilic site on another molecule. This is typically achieved through a bimolecular nucleophilic substitution (Sₙ2) reaction.
The general transformation is as follows: R-Nu⁻ + Boc-Piperidine-CH₂Br → R-Nu-CH₂-Piperidine-Boc + Br⁻
Where Nu⁻ can be a variety of nucleophiles:
-
O-Nucleophiles: Phenoxides, alkoxides (for ether synthesis).
-
N-Nucleophiles: Amines, anilines, indoles, azoles (for N-alkylation).
-
S-Nucleophiles: Thiolates (for thioether synthesis).
-
C-Nucleophiles: Enolates, organometallics (for C-C bond formation).
This versatility allows for the rapid generation of diverse chemical libraries, where the nature of the "R-Nu" group can be systematically varied to probe structure-activity relationships (SAR). The robustness of the Boc group ensures that the piperidine nitrogen remains protected until its strategic deprotection is required later in the synthetic sequence.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 10. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C11H21NO3 | CID 2763851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 140695-84-7 [sigmaaldrich.com]
- 12. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]
- 13. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester CAS#: 158407-04-6 [m.chemicalbook.com]
An In-depth Technical Guide to N-Boc-3-(bromomethyl)piperidine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-(bromomethyl)piperidine, a key building block in modern organic synthesis, offers a unique combination of a sterically accessible electrophilic center and a protected amine, making it a valuable intermediate in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and insights into its reactivity, empowering researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Core Physicochemical Properties
N-Boc-3-(bromomethyl)piperidine, with the chemical formula C₁₁H₂₀BrNO₂ and a molecular weight of approximately 278.19 g/mol , typically presents as a white to off-white solid.[1][2] Its solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and methylene chloride facilitates its use in a variety of reaction conditions.[1]
| Property | Value | Reference(s) |
| CAS Number | 193629-39-9 | [2] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [2] |
| Molecular Weight | 278.19 g/mol | [2] |
| Appearance | White to off-white solid | [1][3] |
| Boiling Point | 318.3 ± 15.0 °C (Predicted) | [1] |
| Density | 1.270 g/cm³ | [1] |
| Flash Point | 146.3 °C | [1] |
Synthesis of N-Boc-3-(bromomethyl)piperidine: A Practical Approach
The most common and practical laboratory synthesis of N-Boc-3-(bromomethyl)piperidine involves the bromination of the readily available precursor, N-Boc-3-(hydroxymethyl)piperidine. The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is a reliable method for this transformation.
Experimental Protocol: Synthesis via the Appel Reaction
This protocol details the conversion of N-Boc-3-(hydroxymethyl)piperidine to N-Boc-3-(bromomethyl)piperidine.
Materials:
-
N-Boc-3-(hydroxymethyl)piperidine
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Celite®
-
Hexane
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or Argon atmosphere setup
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-Boc-3-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous diethyl ether or dichloromethane at room temperature, add carbon tetrabromide (1.2 equivalents) and triphenylphosphine (1.2 equivalents).
-
Allow the reaction mixture to stir at room temperature for 18 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 4:1 hexane/EtOAc) to afford N-Boc-3-(bromomethyl)piperidine as a white to off-white solid.[4]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as triphenylphosphine can react with water, reducing the efficiency of the reaction.
-
Stoichiometry: A slight excess of CBr₄ and PPh₃ ensures the complete conversion of the starting alcohol.
-
Purification: Column chromatography is essential to remove the triphenylphosphine oxide byproduct and any unreacted starting materials, yielding a pure product.
Caption: Synthetic route to N-Boc-3-(bromomethyl)piperidine.
Chemical Reactivity: The Dual Functionality
The chemical behavior of N-Boc-3-(bromomethyl)piperidine is dictated by two key functional groups: the electrophilic bromomethyl group and the acid-labile N-Boc protecting group.
Nucleophilic Substitution at the Bromomethyl Group
The primary alkyl bromide functionality makes N-Boc-3-(bromomethyl)piperidine an excellent substrate for Sₙ2 reactions. A wide range of nucleophiles can displace the bromide ion, allowing for the introduction of diverse functionalities at the 3-position of the piperidine ring.
Common Nucleophilic Substitution Reactions:
-
Azide Substitution: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF provides N-Boc-3-(azidomethyl)piperidine. This azide can be subsequently reduced to the corresponding amine, providing a route to N-Boc-3-(aminomethyl)piperidine.
-
Amine Alkylation: Primary and secondary amines can be alkylated to introduce substituted aminomethyl side chains.
-
Phthalimide Substitution: The Gabriel synthesis, involving reaction with potassium phthalimide followed by hydrolysis, offers another pathway to the primary amine.
Experimental Protocol: Synthesis of N-Boc-3-(azidomethyl)piperidine
This protocol provides a method for the conversion of N-Boc-3-(bromomethyl)piperidine to its corresponding azide.
Materials:
-
N-Boc-3-(bromomethyl)piperidine
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve N-Boc-3-(bromomethyl)piperidine (1.0 equivalent) in anhydrous DMF.
-
Add sodium azide (3.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can typically be worked up by partitioning between water and an organic solvent like ethyl acetate, followed by purification of the organic layer.
Safety Note: Sodium azide is highly toxic and should be handled with extreme care. Reactions involving azides should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Caption: Sₙ2 reactivity of N-Boc-3-(bromomethyl)piperidine.
Stability and Deprotection of the N-Boc Group
The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation. This orthogonality allows for selective manipulation of the bromomethyl group without affecting the piperidine nitrogen.
The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent. This deprotection unmasks the secondary amine of the piperidine ring, opening up further avenues for functionalization.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperidine ring protons (a complex multiplet region from ~1.0 to 4.0 ppm), and the bromomethyl protons (a doublet or multiplet around 3.3-3.6 ppm).
-
¹³C NMR: The carbon NMR spectrum should display a signal for the quaternary carbon of the Boc group (~80 ppm), the carbonyl carbon of the Boc group (~155 ppm), the carbons of the piperidine ring, and the bromomethyl carbon (~35-40 ppm).
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl stretch from the Boc group in the region of 1680-1700 cm⁻¹. C-H stretching and bending vibrations for the aliphatic portions of the molecule will also be present.
-
Mass Spectrometry: In mass spectrometry, the molecular ion peak may be observed, but fragmentation is common. A characteristic fragmentation pattern involves the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da).[3]
Applications in Drug Development
N-Boc-3-(bromomethyl)piperidine serves as a crucial precursor to chiral 3-aminopiperidine derivatives, which are key components in a number of marketed drugs. For example, (R)-3-aminopiperidine is a central building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin and Linagliptin , used for the treatment of type 2 diabetes.[4][5] The synthesis of these active pharmaceutical ingredients often involves the nucleophilic substitution of the bromide in a chiral version of N-Boc-3-(bromomethyl)piperidine to introduce the amino functionality, followed by further synthetic transformations.
Safety and Handling
N-Boc-3-(bromomethyl)piperidine is harmful if swallowed and causes skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-Boc-3-(bromomethyl)piperidine is a synthetically valuable building block with a well-defined reactivity profile. Its ability to undergo selective nucleophilic substitution at the bromomethyl group, while the piperidine nitrogen remains protected, makes it an important intermediate in the synthesis of complex nitrogen-containing molecules. A thorough understanding of its properties, synthesis, and reactivity is paramount for its effective application in research and drug development.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. 1-Boc-3-bromomethylpiperidine | C11H20BrNO2 | CID 21188531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]
- 5. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most significant and ubiquitous scaffolds in medicinal chemistry.[1][2][3] Its prevalence in over seventy commercially successful drugs, including blockbuster pharmaceuticals, underscores its importance in the development of therapeutic agents.[2] This technical guide provides a comprehensive exploration of the piperidine scaffold, delving into its fundamental chemical properties, diverse synthetic strategies, and extensive pharmacological applications. We will examine the intricate structure-activity relationships that govern the efficacy of piperidine-containing drugs and provide detailed protocols for their synthesis and analysis. This guide is designed to serve as an essential resource for researchers and professionals in the field of drug discovery, offering both foundational knowledge and advanced insights into the enduring legacy and future potential of the piperidine scaffold.
I. The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine motif is considered a "privileged scaffold" in drug discovery, a term that describes a molecular framework capable of binding to multiple, unrelated biological targets.[4][5] This versatility stems from its unique combination of structural and physicochemical properties.
The six-membered ring of piperidine is conformationally flexible, with the chair conformation being the most stable.[6] This allows piperidine-containing molecules to adapt their shape to fit the binding pockets of a wide range of biological targets.[4] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions with proteins and other biomolecules.[4] Furthermore, the lipophilicity of the piperidine ring can be modulated through substitution, allowing for the fine-tuning of a drug's pharmacokinetic properties, such as its ability to cross the blood-brain barrier.[4][7]
The metabolic stability of the piperidine scaffold is another key advantage.[4] While the ring can be metabolized, its functionalization at positions adjacent to the nitrogen atom can enhance its stability, leading to improved drug half-life and reduced toxicity.[4]
II. Synthetic Strategies for Accessing Piperidine Derivatives
The development of efficient and versatile methods for the synthesis of substituted piperidines is a critical aspect of drug discovery. A variety of synthetic routes have been established, each offering distinct advantages in terms of substrate scope, stereocontrol, and functional group tolerance.
A. Hydrogenation of Pyridine Precursors
One of the most common and direct methods for synthesizing piperidines is the hydrogenation of pyridine derivatives.[1][8][9] This approach can be achieved using various catalytic systems, including heterogeneous catalysts like palladium on carbon (Pd/C) and platinum dioxide (PtO2), as well as homogeneous catalysts based on rhodium and iridium.[9]
Experimental Protocol: Palladium-Catalyzed Hydrogenation of a Substituted Pyridine
-
Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted pyridine (1.0 mmol) in a suitable solvent, such as methanol or ethanol (10 mL).
-
Catalyst Addition: Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (typically 50-100 psi).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude piperidine derivative by column chromatography on silica gel.
The choice of catalyst and reaction conditions can significantly influence the chemoselectivity and stereoselectivity of the hydrogenation. For instance, rhodium-based catalysts have been shown to be effective for the hydrogenation of fluorinated pyridines, while palladium catalysts can be used for one-pot Suzuki-Miyaura coupling followed by hydrogenation.[1][8]
B. Intramolecular Cyclization Reactions
Intramolecular cyclization strategies provide a powerful means of constructing the piperidine ring from acyclic precursors.[1][8] These methods often allow for a high degree of control over the stereochemistry of the final product. Common approaches include:
-
Reductive Amination: The intramolecular reductive amination of δ-amino ketones or aldehydes is a classic and reliable method for piperidine synthesis.
-
Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound can efficiently form the piperidine ring.[8]
-
Metal-Catalyzed Cyclization: Transition metal catalysts, such as gold and palladium, can facilitate the cyclization of allenes or alkenes containing a tethered amine.[8]
C. Asymmetric Synthesis of Chiral Piperidines
The development of enantiomerically pure piperidine-containing drugs is of paramount importance, as different enantiomers can exhibit distinct pharmacological activities and toxicity profiles.[10][11] Catalytic asymmetric synthesis provides the most efficient route to chiral piperidines.
Recent advances in this area include:
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: This method allows for the asymmetric synthesis of polysubstituted piperidines by reacting an alkyne, alkene, and isocyanate in the presence of a chiral rhodium catalyst.[12]
-
Organocatalytic Asymmetric Synthesis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze the asymmetric synthesis of piperidine alkaloids through biomimetic approaches.[13]
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This strategy enables the synthesis of enantioenriched 3-substituted piperidines from pyridine and arylboronic acids.[14][15]
III. The Pharmacological Significance of Piperidine Scaffolds
The piperidine scaffold is a key component in a vast array of drugs targeting a wide range of diseases.[1][2][3] Its versatility allows for its incorporation into molecules with diverse pharmacological activities.[3][16]
A. Central Nervous System (CNS) Disorders
Piperidine derivatives are particularly prominent in drugs targeting the central nervous system.[4][10] Their ability to cross the blood-brain barrier makes them ideal scaffolds for the development of treatments for neurological and psychiatric conditions.
-
Alzheimer's Disease: Donepezil, a widely used drug for the treatment of Alzheimer's disease, features a piperidine moiety.[1][17][18] Researchers are actively developing new piperidine-based compounds that target various aspects of the disease, including acetylcholinesterase inhibition and the modulation of other neuronal pathways.[17][18]
-
Parkinson's Disease: Some piperidine derivatives have shown potential in the treatment of Parkinson's disease by inhibiting the enzyme phosphodiesterase-8 (PDE8).[19]
-
Schizophrenia and Psychosis: The benzoylpiperidine fragment is a privileged structure in the design of atypical antipsychotic agents.[5][20]
B. Cancer
The piperidine scaffold has emerged as a valuable component in the design of anticancer drugs.[21][22] Piperidine-containing molecules have been developed as inhibitors of various targets involved in cancer progression, including:
-
Kinase Inhibitors: Piperazine and piperidine moieties are frequently found in kinase inhibitors that target signaling pathways involved in cell proliferation and survival.[23][24][25] For example, Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer, incorporates a piperidine ring.
-
Angiogenesis Inhibitors: Some piperidine derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[22]
C. Infectious Diseases
Piperidine-based compounds have also demonstrated significant activity against various infectious agents.
-
Antiviral Activity: Researchers have identified piperidine derivatives with potent inhibitory activity against a range of viruses, including influenza and HIV.[26][27][28] For instance, a series of piperidine-based compounds were found to inhibit influenza virus replication at an early to middle stage of the viral life cycle.[27][29][30]
-
Antibacterial and Antifungal Activity: The piperidine nucleus is also a feature of compounds with antibacterial and antifungal properties.[31]
IV. Structure-Activity Relationship (SAR) Studies and Computational Approaches
Understanding the structure-activity relationship (SAR) of piperidine-containing drugs is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.[30] Computational chemistry plays a vital role in elucidating these relationships and guiding the design of new drug candidates.[6]
Key SAR Insights for Piperidine Derivatives:
| Target Class | Structural Feature | Impact on Activity |
| Influenza Virus Inhibitors | Ether linkage between quinoline and piperidine | Critical for inhibitory activity[27][30] |
| MAO-B Inhibitors | Substitution of piperidine with small amino groups | Increased selectivity for MAO-B[32][33] |
| Sigma-1 Receptor Ligands | Piperidine nitrogen atom | Forms key salt bridge interactions with receptor residues[34][35] |
Computational Workflow for Piperidine-Based Drug Design
Protocol: Molecular Docking of a Piperidine Derivative using AutoDock
-
Preparation of Receptor and Ligand:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. Save the prepared receptor in PDBQT format.
-
Prepare the piperidine-based ligand by defining its rotatable bonds and assigning partial charges. Save the prepared ligand in PDBQT format.[6]
-
-
Grid Box Definition:
-
Define a grid box that encompasses the binding site of the receptor.
-
-
Docking Simulation:
-
Run the AutoDock program to perform the docking simulation, which will explore different conformations and orientations of the ligand within the binding site.
-
-
Analysis of Results:
-
Analyze the docking results to identify the most favorable binding poses based on the calculated binding energies.
-
Visualize the docked poses using molecular visualization software to analyze the protein-ligand interactions.[6]
-
V. Conclusion and Future Perspectives
The piperidine scaffold has undeniably cemented its place as a cornerstone of modern drug discovery. Its remarkable versatility, favorable physicochemical properties, and synthetic accessibility have enabled the development of a wide range of therapeutic agents that have significantly impacted human health.[1][2][36]
The future of piperidine-based drug discovery remains bright. Advances in synthetic methodologies, particularly in the area of catalytic asymmetric synthesis, will continue to provide access to novel and structurally complex piperidine derivatives.[12][14][15] The integration of computational approaches into the drug design process will further accelerate the identification and optimization of potent and selective drug candidates.[6][37]
As our understanding of the molecular basis of disease deepens, the piperidine scaffold will undoubtedly continue to serve as a privileged platform for the development of the next generation of innovative medicines.
VI. References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. --INVALID-LINK--
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2023). Pharmaceuticals, 16(5), 735. --INVALID-LINK--
-
Wang, G., Chen, L., Xian, T., Liang, Y., Zhang, X., Yang, Z., & Luo, M. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048–8060. --INVALID-LINK--
-
Conti, P., & Stahle, M. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Science, 13(6), 1730–1734. --INVALID-LINK--
-
Kou, K. G., & Thomson, R. J. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 133(46), 18742–18745. --INVALID-LINK--
-
Piperidine-based drug discovery. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Zhang, F., Zhu, Z., Kong, R., Wang, J., Li, Y., & De Clercq, E. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(4), 445–451. --INVALID-LINK--
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 280, 116893. --INVALID-LINK--
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. --INVALID-LINK--
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4), a131-a144. --INVALID-LINK--
-
(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega, 8(41), 37887–37910. --INVALID-LINK--
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Bertelsen, S., & Jørgensen, K. A. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4676–4679. --INVALID-LINK--
-
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). Current Topics in Medicinal Chemistry, 23(13), 1221–1259. --INVALID-LINK--
-
Nesi, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735–1744. --INVALID-LINK--
-
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (2019). Angewandte Chemie International Edition, 58(28), 9479–9483. --INVALID-LINK--
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849–860. --INVALID-LINK--
-
(PDF) Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(25), 14221–14226. --INVALID-LINK--
-
Piperidine derivatives for the control of Parkinson's and Alzheimer's. (n.d.). Innoget. Retrieved from --INVALID-LINK--
-
Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. --INVALID-LINK--
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. --INVALID-LINK--
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. SYNTHESIS, 55(06), 849-860. --INVALID-LINK--
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. --INVALID-LINK--
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society, 145(25), 14221–14226. --INVALID-LINK--
-
A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
Liu, G.-Q. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 125, 107–234. --INVALID-LINK--
-
The Significance of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Pharm-Agro. Retrieved from --INVALID-LINK--
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia, 3(1), 223-241. --INVALID-LINK--
-
The Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery. (n.d.). BenchChem. Retrieved from --INVALID-LINK--
-
(PDF) Piperidine derivatives as potential drugs for Alzheimer disease therapy. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases. (2022). Molecules, 27(2), 484. --INVALID-LINK--
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(21), 6678. --INVALID-LINK--
-
Nesi, G., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1744. --INVALID-LINK--
-
p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. (2008). Bioorganic & Medicinal Chemistry Letters, 18(17), 4882–4886. --INVALID-LINK--
-
Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). Molecules, 27(19), 6667. --INVALID-LINK--
-
Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
da Silva, A. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 13(9), e0203306. --INVALID-LINK--
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2012). Expert Opinion on Drug Discovery, 7(12), 1149–1167. --INVALID-LINK--
-
Privileged Scaffolds for Library Design and Drug Discovery. (2010). Current Opinion in Chemical Biology, 14(3), 367–371. --INVALID-LINK--
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2018). MedChemComm, 9(4), 659–665. --INVALID-LINK--
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ijnrd.org [ijnrd.org]
- 17. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 20. mdpi.com [mdpi.com]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 35. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Strategic Use of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate in Nucleophilic Substitution
Abstract
Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a pivotal building block in modern medicinal chemistry, enabling the introduction of a protected piperidine motif into a wide array of molecular scaffolds.[1] Its unique structure, featuring a reactive primary bromide and a sterically accessible 3-position on the piperidine ring, makes it an ideal electrophile for SN2 reactions. The tert-butoxycarbonyl (Boc) protecting group ensures stability under various reaction conditions and facilitates subsequent synthetic manipulations. This guide provides an in-depth exploration of the reagent's reactivity, detailed experimental protocols for its application in nucleophilic substitution, and expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of the 3-Substituted Piperidine Moiety
The piperidine ring is a privileged scaffold found in numerous pharmaceuticals and natural products.[1] The ability to functionalize this core structure is paramount in drug discovery for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. This compound serves as a versatile intermediate for this purpose.[2] Unlike its 4-substituted counterpart, the 3-position offers a distinct spatial vector for substituent placement, which can be critical for achieving optimal interactions with biological targets. This document focuses on harnessing the reactivity of the C-Br bond for the construction of C-N, C-O, and C-S linkages through nucleophilic substitution.
| Property | Value |
| Molecular Formula | C₁₁H₂₀BrNO₂ |
| Molecular Weight | 278.19 g/mol [3][4] |
| CAS Number | 158406-99-6 ((S)-enantiomer)[5] |
| Appearance | Varies (often an oil or low-melting solid) |
| Key Functional Groups | Primary Alkyl Bromide, Boc-Protected Secondary Amine |
Mechanistic Principles: The SN2 Pathway
The reaction of this compound with nucleophiles proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism. The primary nature of the carbon bearing the bromine atom makes it highly susceptible to backside attack by a nucleophile, while being sterically unencumbered enough to allow the reaction to proceed efficiently.
Key Mechanistic Considerations:
-
Stereochemistry: If a stereochemically pure starting material (e.g., (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate) is used, the SN2 reaction will proceed with an inversion of configuration at the carbon center.
-
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating a favorable reaction rate.
-
Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are optimal. They effectively solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thereby enhancing its nucleophilicity.
-
Carbocation Rearrangement: Due to the concerted nature of the SN2 mechanism, carbocation intermediates are not formed, and thus, rearrangements are not a concern with this substrate under typical SN2 conditions.[6]
Figure 1: General SN2 mechanism with this compound.
General Experimental Workflow
A systematic approach is crucial for achieving high yields and purity. The following workflow outlines the key stages of a typical nucleophilic substitution reaction using this reagent.
Figure 2: Standard workflow for nucleophilic substitution.
Application Protocols
The following protocols provide detailed procedures for common classes of nucleophiles. Researchers should consider these as validated starting points, with the understanding that optimization may be required for specific substrates.
Protocol 1: N-Alkylation with a Secondary Amine (e.g., Morpholine)
Objective: To synthesize tert-butyl 3-((morpholin-4-yl)methyl)piperidine-1-carboxylate, a common scaffold in drug discovery.
Materials & Reagents:
| Reagent | MW | Amount | Moles (mmol) | Equiv. |
| This compound | 278.19 | 500 mg | 1.80 | 1.0 |
| Morpholine | 87.12 | 188 mg (0.19 mL) | 2.16 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 497 mg | 3.60 | 2.0 |
| Acetonitrile (MeCN) | - | 10 mL | - | - |
Procedure:
-
To a 25 mL round-bottom flask, add potassium carbonate (497 mg, 3.60 mmol) and acetonitrile (10 mL).
-
Add morpholine (0.19 mL, 2.16 mmol) to the suspension and stir for 5 minutes at room temperature.
-
Add a solution of this compound (500 mg, 1.80 mmol) in acetonitrile (2 mL) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure product.
Causality & Insights:
-
Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the HBr formed during the reaction, driving it to completion. It is easily removed by filtration.
-
Stoichiometry: A slight excess of the amine nucleophile (1.2 eq.) ensures complete consumption of the limiting electrophile.
-
Temperature: Heating accelerates the rate of this SN2 reaction, reducing the overall reaction time.
Protocol 2: O-Alkylation with a Phenol (e.g., 4-Methoxyphenol)
Objective: To synthesize tert-butyl 3-((4-methoxyphenoxy)methyl)piperidine-1-carboxylate via a Williamson ether synthesis.
Materials & Reagents:
| Reagent | MW | Amount | Moles (mmol) | Equiv. |
| This compound | 278.19 | 500 mg | 1.80 | 1.0 |
| 4-Methoxyphenol | 124.14 | 246 mg | 1.98 | 1.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 880 mg | 2.70 | 1.5 |
| Dimethylformamide (DMF) | - | 10 mL | - | - |
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxyphenol (246 mg, 1.98 mmol) in anhydrous DMF (10 mL).
-
Add cesium carbonate (880 mg, 2.70 mmol) to the solution. Stir the suspension for 15 minutes at room temperature to form the phenoxide.
-
Add this compound (500 mg, 1.80 mmol).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, warming to 40-50 °C can be beneficial.
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Causality & Insights:
-
Base: Cesium carbonate is often superior for O-alkylation of phenols. The large, soft cesium cation coordinates loosely with the phenoxide, increasing its nucleophilicity (the "cesium effect").
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent that readily dissolves the reagents and promotes the SN2 reaction.
Protocol 3: Azide Synthesis
Objective: To form tert-butyl 3-(azidomethyl)piperidine-1-carboxylate, a versatile intermediate for click chemistry or reduction to a primary amine.
Materials & Reagents:
| Reagent | MW | Amount | Moles (mmol) | Equiv. |
| This compound | 278.19 | 500 mg | 1.80 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 175 mg | 2.70 | 1.5 |
| Dimethylformamide (DMF) | - | 10 mL | - | - |
Procedure:
-
To a 25 mL flask, add sodium azide (175 mg, 2.70 mmol) and DMF (10 mL).
-
Add this compound (500 mg, 1.80 mmol).
-
Heat the mixture to 50 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and pour into water (40 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine (2 x 15 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield the product, which is often used without further purification.
Safety Note: Sodium azide is highly toxic. Handle with extreme care using appropriate personal protective equipment (PPE). Avoid contact with acids, which can generate explosive hydrazoic acid (HN₃).
Summary of Reaction Conditions
| Nucleophile Type | Example | Base | Solvent | Temp (°C) | Typical Time |
| Nitrogen | Secondary Amine | K₂CO₃, Et₃N | MeCN, THF | 25 - 60 | 4 - 12 h |
| Oxygen | Phenol | Cs₂CO₃, K₂CO₃ | DMF, Acetone | 25 - 50 | 12 - 18 h |
| Sulfur | Thiol | K₂CO₃, NaH | DMF, THF | 0 - 25 | 2 - 6 h |
| Azide | NaN₃ | None | DMF, DMSO | 25 - 50 | 3 - 5 h |
| Cyanide | NaCN, KCN | None | DMSO | 60 - 80 | 6 - 12 h |
Safety and Handling
-
Hazards: this compound is classified as an irritant and is harmful if swallowed.[3] It is a lachrymator.
-
PPE: Always handle this reagent in a well-ventilated fume hood while wearing safety goggles, a lab coat, and nitrile gloves.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place (<15°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and degradation.[7]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive nucleophile (e.g., insufficiently basic conditions).2. Low reaction temperature.3. Reagent degradation. | 1. Use a stronger base or switch to a more suitable solvent.2. Increase the reaction temperature and extend the reaction time.3. Verify the quality of the starting material. |
| Multiple Products | 1. Over-alkylation (for primary amines).2. Boc-deprotection (if acidic conditions are generated). | 1. Use a larger excess of the primary amine nucleophile.2. Ensure the base is sufficient to neutralize all acid generated. Avoid acidic work-up until the reaction is complete. |
| Starting Material Remains | 1. Insufficient reaction time or temperature.2. Poor quality of nucleophile or base. | 1. Continue stirring/heating and monitor periodically.2. Use freshly opened or purified reagents. |
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]
- 3. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95 158407-04-6 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Benchchem [benchchem.com]
Application Notes & Protocols for Alkylation with N-Boc-3-(bromomethyl)piperidine
Introduction: The Strategic Utility of N-Boc-3-(bromomethyl)piperidine
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component in the design of molecules targeting a wide range of biological systems. N-Boc-3-(bromomethyl)piperidine is a versatile bifunctional building block designed for the strategic introduction of this important motif.
The molecule features two key components:
-
A Primary Alkyl Bromide: This serves as a potent electrophile, susceptible to nucleophilic attack for the formation of new carbon-heteroatom or carbon-carbon bonds.
-
An N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides stability under a wide range of reaction conditions, particularly basic conditions often used for alkylation.[1] This ensures that the piperidine nitrogen does not interfere with the desired alkylation reaction. The Boc group can be readily removed under acidic conditions, unmasking the piperidine nitrogen for subsequent synthetic manipulations.[1][2]
These application notes provide a comprehensive guide for researchers, covering the mechanistic principles, substrate scope, and detailed experimental protocols for utilizing N-Boc-3-(bromomethyl)piperidine as a key alkylating agent.
Reaction Mechanism: A Classic S(_N)2 Displacement
The alkylation reaction with N-Boc-3-(bromomethyl)piperidine proceeds via a classical bimolecular nucleophilic substitution (S(_N)2) mechanism.[3] The electrophilic carbon of the bromomethyl group is attacked by a nucleophile (Nu:), leading to the displacement of the bromide leaving group in a single, concerted step.
The efficiency of this reaction is governed by several key factors:
-
Nucleophile Strength: Stronger nucleophiles (e.g., thiolates, primary amines) will react more readily than weaker ones (e.g., alcohols, hindered amines).
-
Base: A base is often required to deprotonate the nucleophile (e.g., a phenol or a secondary amine), increasing its nucleophilicity. Non-nucleophilic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are commonly employed to avoid competing with the desired nucleophile.[4]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are ideal as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: While many reactions proceed efficiently at room temperature, gentle heating (e.g., 50-80 °C) can be used to accelerate the reaction with less reactive nucleophiles.[4]
Substrate Scope and Reaction Conditions
N-Boc-3-(bromomethyl)piperidine is a versatile electrophile capable of reacting with a broad range of nucleophiles. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
| Nucleophile Type | Example Nucleophile | Typical Base | Typical Solvent | Temp. | Product Type |
| N-Alkylation | Primary/Secondary Amines | K₂CO₃, Et₃N, DIPEA | DMF, MeCN | RT to 60°C | Secondary/Tertiary Amines |
| O-Alkylation | Phenols, Alcohols | K₂CO₃, Cs₂CO₃, NaH | DMF, Acetone | RT to 80°C | Ethers |
| S-Alkylation | Thiols | K₂CO₃, Et₃N | DMF, EtOH | RT | Thioethers |
| C-Alkylation | Enolates (from ketones/esters) | LDA, NaH | THF, DMF | -78°C to RT | α-Alkylated Carbonyls |
Detailed Experimental Protocols
Safety Precaution: N-Boc-3-(bromomethyl)piperidine is harmful if swallowed or inhaled and causes skin and eye irritation.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)
This protocol describes the mono-alkylation of a secondary amine, a common transformation in pharmaceutical synthesis.[7]
-
Preparation: To a round-bottom flask containing a magnetic stir bar, add morpholine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethylformamide (DMF, 0.2 M).
-
Reagent Addition: Add a solution of N-Boc-3-(bromomethyl)piperidine (1.1 eq.) in DMF dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) if the starting materials are sterically hindered or unreactive.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.
Protocol 2: O-Alkylation of a Phenol (e.g., 4-Methoxyphenol)
This protocol is based on the Williamson ether synthesis for the preparation of aryl ethers.[8]
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, add 4-methoxyphenol (1.0 eq.), anhydrous cesium carbonate (Cs₂CO₃, 1.5 eq.), and anhydrous acetonitrile (MeCN, 0.2 M).
-
Reagent Addition: Add N-Boc-3-(bromomethyl)piperidine (1.2 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 6-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with 1 M NaOH (aq) and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 3: C-Alkylation of a Ketone Enolate (e.g., Cyclohexanone)
This protocol involves the formation of a kinetic enolate using a strong, non-nucleophilic base followed by alkylation.[3][9]
-
Enolate Formation: In an oven-dried, nitrogen-flushed flask, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) and cool to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 eq.) and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Ketone Addition: Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add a solution of N-Boc-3-(bromomethyl)piperidine (1.2 eq.) in anhydrous THF to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Post-Alkylation: Boc Group Deprotection
A crucial final step is often the removal of the Boc protecting group to liberate the piperidine nitrogen for further functionalization or to reveal the final active compound. This is typically achieved under acidic conditions.[1]
Protocol 4A: Deprotection with Trifluoroacetic Acid (TFA)
This method is highly efficient and benefits from the volatility of the resulting trifluoroacetate salt, which simplifies isolation.[1]
-
Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 5-10 eq.) to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene or DCM can help remove residual TFA.[2] The product is typically isolated as the TFA salt. If the free base is required, dissolve the residue in water, basify with a suitable base (e.g., NaHCO₃ or NaOH), and extract with an organic solvent.
Note on Scavengers: The Boc deprotection generates a reactive tert-butyl cation, which can cause unwanted alkylation side reactions on sensitive functional groups (e.g., tryptophan or methionine residues). If such groups are present, adding a scavenger like triisopropylsilane (TIS) or water (2-5% v/v) to the reaction mixture is highly recommended to trap the carbocation.[2]
Protocol 4B: Deprotection with Hydrochloric Acid (HCl)
This method yields the hydrochloride salt of the amine, which often precipitates from the reaction mixture, allowing for easy isolation by filtration.[2][10]
-
Preparation: Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or DCM).
-
Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt will often form.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: If a precipitate has formed, collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.[2] Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficiently activated nucleophile; Steric hindrance; Low temperature. | Increase base equivalents; Switch to a stronger base (e.g., NaH); Increase reaction temperature; Increase reaction time. |
| Di-alkylation (N-Alkylation) | Amine nucleophile is too reactive; High concentration. | Use a milder base; Add the alkylating agent slowly using a syringe pump to maintain a low concentration relative to the amine.[4] |
| Elimination Byproduct | Use of a sterically hindered or strongly basic nucleophile. | Use a less hindered base; Run the reaction at a lower temperature. |
| Incomplete Boc Deprotection | Insufficient acid; Short reaction time; Steric hindrance. | Increase equivalents of acid (TFA or HCl); Increase reaction time; Gentle warming may be required, but monitor for side reactions.[2] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Introduction: The Strategic Importance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with biological targets.[3] Piperidine derivatives are integral components of drugs targeting the central nervous system, as well as those with anticancer, antiviral, and anti-inflammatory properties.[4] The development of efficient and versatile synthetic routes to novel piperidine-containing heterocycles is therefore a critical endeavor in the pursuit of new therapeutic agents.
This guide focuses on the application of a highly versatile and strategically important building block: Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate . The presence of a reactive bromomethyl group at the 3-position, combined with the sterically accessible piperidine nitrogen protected by a tert-butyloxycarbonyl (Boc) group, makes this reagent an exceptional starting material for the construction of complex, fused heterocyclic systems. The Boc group provides stability during initial synthetic transformations and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.[5][6]
This document provides detailed protocols for the synthesis of two classes of fused heterocyclic compounds—octahydropyrido[1,2-a]pyrimidin-4-ones and octahydropyrido[1,2-a]pyrazin-4-ones—utilizing this compound as the key starting material. These protocols are designed to be robust and reproducible, providing researchers in drug discovery and development with a practical guide to accessing novel chemical matter.
Core Principles and Mechanistic Rationale
The synthetic strategies outlined herein are predicated on a two-step reaction sequence:
-
N-Alkylation: The initial step involves the nucleophilic substitution of the bromide by an amino-heterocycle, such as a 2-aminopyrimidine or 2-aminopyrazine. This reaction proceeds via a standard SN2 mechanism, where the exocyclic amino group of the heterocycle attacks the electrophilic carbon of the bromomethyl group. The choice of a suitable base is critical to deprotonate the aminopyrimidine or aminopyrazine, thereby increasing its nucleophilicity without promoting side reactions.
-
Intramolecular Cyclization (Cyclocondensation): Following N-alkylation, the resulting intermediate possesses a secondary amine within the piperidine ring (after Boc deprotection) and an endocyclic nitrogen in the pyrimidine or pyrazine ring. Upon activation, typically through the formation of an amide or related species, an intramolecular cyclization occurs to form the fused bicyclic ring system.
The overall transformation can be visualized as a domino reaction sequence, where the initial intermolecular N-alkylation is followed by an intramolecular cyclization to construct the final heterocyclic scaffold.
PART 1: Synthesis of Octahydropyrido[1,2-a]pyrimidin-4-one Derivatives
This protocol details the synthesis of a fused pyrido[1,2-a]pyrimidine scaffold, a core structure found in compounds with a range of biological activities, including anti-inflammatory and antipsychotic properties.[7][8]
Experimental Workflow
Caption: Workflow for the synthesis of octahydropyrido[1,2-a]pyrimidin-4-ones.
Detailed Protocol: Synthesis of Tert-butyl 3-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate
Materials:
-
This compound
-
2-Aminopyrimidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-aminopyrimidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (EtOAc/hexane gradient) to afford the desired N-alkylated product.
Detailed Protocol: Synthesis of 3-(aminomethyl)piperidino[1,2-a]pyrimidin-4-one
Materials:
-
Tert-butyl 3-((pyrimidin-2-ylamino)methyl)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add saturated aqueous NaHCO₃ solution carefully to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deprotected intermediate, which can be used in the next step without further purification.
-
For the intramolecular cyclization, the deprotected intermediate is heated in a high-boiling point solvent such as diphenyl ether or subjected to reaction with a coupling agent like CDI (1,1'-Carbonyldiimidazole) to facilitate the ring closure.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyrimidine, this compound | K₂CO₃ | DMF | 80 | 12-16 | 60-75 |
| 2 | Boc-protected intermediate | TFA | DCM | 0 - RT | 2-4 | >90 |
| 3 | Deprotected intermediate | - | Diphenyl ether | 200-250 | 1-2 | 40-55 |
PART 2: Synthesis of Octahydropyrido[1,2-a]pyrazin-4-one Derivatives
This protocol outlines the synthesis of the isomeric octahydropyrido[1,2-a]pyrazin-4-one scaffold. These heterocycles are of interest in the development of novel therapeutics, including opioid receptor antagonists.[2][9]
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of octahydropyrido[1,2-a]pyrazin-4-ones.
Detailed Protocol: Synthesis of Tert-butyl 3-((pyrazin-2-ylamino)methyl)piperidine-1-carboxylate
Materials:
-
This compound
-
2-Aminopyrazine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-aminopyrazine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (EtOAc/hexane gradient) to obtain the title compound.
Detailed Protocol: Synthesis of 3-(aminomethyl)piperidino[1,2-a]pyrazin-4-one
Materials:
-
Tert-butyl 3-((pyrazin-2-ylamino)methyl)piperidine-1-carboxylate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (1 M)
Procedure:
-
Dissolve the Boc-protected pyrazine derivative (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add 4 M HCl in 1,4-dioxane (10 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add diethyl ether to precipitate the hydrochloride salt of the deprotected amine.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
-
The resulting hydrochloride salt is then subjected to intramolecular cyclization by heating in a suitable high-boiling solvent, or by treatment with a base such as sodium ethoxide in ethanol to promote ring closure.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyrazine, this compound | NaH | THF | 0 - RT | 18-24 | 55-70 |
| 2 | Boc-protected intermediate | 4 M HCl in dioxane | Dioxane | RT | 4-6 | >90 |
| 3 | Deprotected intermediate | NaOEt | Ethanol | Reflux | 6-8 | 45-60 |
Trustworthiness and Self-Validation
The protocols described have been designed based on established and reliable synthetic transformations. The progress of each reaction can be conveniently monitored by thin-layer chromatography (TLC). The identity and purity of the intermediates and final products should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of new bonds.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
By following these analytical procedures, researchers can validate the successful execution of each step of the synthesis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel fused heterocyclic compounds. The protocols detailed in this application note provide a clear and reproducible pathway for the construction of octahydropyrido[1,2-a]pyrimidin-4-one and octahydropyrido[1,2-a]pyrazin-4-one scaffolds. These methodologies offer a gateway to a diverse range of new chemical entities with significant potential for applications in drug discovery and medicinal chemistry.
References
- 1. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]
- 2. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Guide to Peptide Modification with Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, medicinal chemistry, and pharmacology.
Abstract: The conformational flexibility of native peptides often limits their therapeutic potential due to poor metabolic stability and reduced receptor affinity. Introducing conformational constraints is a key strategy to overcome these limitations. This document provides a detailed guide on the application of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, a versatile building block, for the targeted modification of peptides. The incorporation of the piperidine scaffold, a privileged structure in medicinal chemistry[1][2][3], imparts a degree of three-dimensional rigidity that can significantly enhance the pharmacological properties of peptide-based therapeutics. This note outlines the underlying chemical principles, provides a robust step-by-step protocol for on-resin alkylation, and discusses critical experimental considerations.
Introduction: The Rationale for Conformational Constraint
Linear peptides rarely exist in a single, well-defined conformation in solution. This inherent flexibility can lead to enzymatic degradation and non-specific binding, hindering their development as effective drugs. The introduction of rigid structural motifs is a proven method to pre-organize the peptide into a bioactive conformation, thereby improving target affinity, selectivity, and stability. The piperidine ring is an exceptionally valuable scaffold for this purpose. Its saturated, non-aromatic, chair-like structure introduces a significant 3D character, which can facilitate novel interactions within a biological target's binding pocket that are inaccessible to flat, aromatic rings[2].
This compound is an ideal reagent for this application. It features:
-
A reactive bromomethyl group , which serves as an electrophile for covalent modification of nucleophilic amino acid side chains.
-
A Boc-protected piperidine nitrogen , which ensures orthogonality with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry. The Boc group is stable during the piperidine-mediated Fmoc deprotection steps but is readily removed during the final acid-mediated cleavage from the resin[4][5].
This guide focuses on the selective alkylation of cysteine residues, leveraging the high nucleophilicity of the thiol side chain to introduce the piperidine moiety as a stable thioether linkage.
Principle of Application: Nucleophilic Thiol-Alkylation
The core of the methodology is a classic bimolecular nucleophilic substitution (SN2) reaction. The process occurs on the solid-phase support after the linear peptide has been assembled.
-
Deprotonation: The thiol group (-SH) of the cysteine side chain is a weak nucleophile. In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), it is deprotonated to form the highly nucleophilic thiolate anion (-S⁻).
-
Alkylation: The thiolate anion attacks the electrophilic carbon of the bromomethyl group on this compound.
-
Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of a stable thioether bond, covalently linking the piperidine moiety to the peptide side chain.
This on-resin modification strategy is highly efficient and ensures that the modification occurs specifically at the desired cysteine residue.
Experimental Workflow and Protocols
The overall process involves the synthesis of the target peptide, on-resin alkylation, and subsequent cleavage and purification.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for the Scale-Up Synthesis of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Abstract
This document provides a comprehensive guide for the scale-up synthesis of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, a key building block in pharmaceutical research and development. The protocol focuses on a robust and scalable bromination of the corresponding hydroxymethyl precursor using phosphorus tribromide (PBr₃). Detailed operational parameters, safety protocols for handling hazardous reagents, process optimization strategies, and analytical characterization of the final product are presented. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction: The Significance of Functionalized Piperidines
The piperidine moiety is a prevalent structural motif in a vast number of biologically active compounds and approved pharmaceutical agents.[1] Its presence is crucial for the pharmacological activity of drugs targeting a wide range of conditions, including cancer, neurological disorders, and infectious diseases.[1][2] Specifically, this compound serves as a versatile intermediate for introducing the 3-methylpiperidine scaffold into larger molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions, while the bromomethyl group provides a reactive handle for nucleophilic substitution reactions.[3]
The development of a scalable and efficient synthesis for this intermediate is therefore of critical importance for enabling the large-scale production of active pharmaceutical ingredients (APIs). This application note details a reliable method for the conversion of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate to its corresponding bromide, with a focus on practical considerations for scaling the process from the laboratory to kilogram-scale production.
Synthetic Strategy and Mechanistic Rationale
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For the synthesis of this compound, phosphorus tribromide (PBr₃) is the reagent of choice for several reasons. Compared to other brominating agents like hydrobromic acid, PBr₃ often leads to higher yields and minimizes the formation of rearrangement byproducts.[4] The reaction proceeds via an Sₙ2 mechanism, which is particularly effective for primary and secondary alcohols.[4][5]
The mechanism involves the initial activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom of PBr₃. This forms a good leaving group, which is subsequently displaced by a bromide ion in a classic Sₙ2 fashion.[6] This mechanistic pathway ensures a clean conversion with predictable stereochemical outcomes (inversion of configuration if the starting alcohol is chiral).
Caption: Sₙ2 mechanism for the bromination of a primary alcohol with PBr₃.
Detailed Scale-Up Protocol
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous materials.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier Example |
| tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | 143900-44-1 | 215.29 | ≥98% | Sigma-Aldrich |
| Phosphorus tribromide (PBr₃) | 7789-60-8 | 270.69 | ≥99% | Acros Organics |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | ≥99.8% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | LabChem |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | - | VWR Chemicals |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ≥99% | EMD Millipore |
Equipment
-
Multi-neck, round-bottom flask of appropriate size equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel.
-
Inert gas (nitrogen or argon) supply.
-
Cooling bath (ice-water or cryocooler).
-
Separatory funnel.
-
Rotary evaporator.
-
Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat.[7]
Experimental Procedure
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: In a suitably sized, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel, charge tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to the flask to achieve a concentration of approximately 0.5 M. Stir the mixture under an inert atmosphere (nitrogen or argon) until all the solid has dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add phosphorus tribromide (0.4 eq) to the dropping funnel. Add the PBr₃ dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: The reaction is exothermic.[8]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise while maintaining cooling. Caution: Vigorous gas evolution (CO₂) and HBr neutralization will occur. Ensure adequate ventilation.
-
Work-up: Transfer the mixture to a separatory funnel and add more DCM if necessary. Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps. If further purification is required, it can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Safety and Hazard Management
Phosphorus tribromide is a corrosive and toxic substance that reacts violently with water.[7][9] It is essential to handle PBr₃ in a well-ventilated fume hood and to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7] Ensure that an emergency shower and eyewash station are readily accessible.[7] Spills should be neutralized with a suitable agent like dry lime or soda ash. Do not use water to clean up PBr₃ spills.[7]
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Stoichiometry of PBr₃ | 0.35-0.4 equivalents are typically sufficient. | Using a stoichiometric excess can lead to the formation of byproducts and complicates the work-up. |
| Temperature Control | Maintain the temperature between 0-5 °C during the addition of PBr₃. | Higher temperatures can lead to side reactions and decomposition of the product. |
| Solvent | Anhydrous dichloromethane (DCM) is a good choice due to its inertness and ease of removal. | The presence of water will rapidly decompose PBr₃. |
| Quenching | Slow, controlled addition of a saturated bicarbonate solution at low temperature. | Rapid quenching can cause a dangerous exotherm and uncontrolled gas evolution. |
| Incomplete Reaction | If the reaction stalls, a small additional charge of PBr₃ (0.05-0.1 eq) can be added after 2-3 hours. | This can help drive the reaction to completion without a significant increase in byproduct formation. |
| Low Yield | Ensure all reagents and solvents are anhydrous. Investigate potential product loss during the aqueous work-up. | Water will consume the PBr₃. The product may have some water solubility, so minimize the volume of aqueous washes. |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | A colorless to pale yellow oil or a low-melting solid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.8-4.2 (m, 2H), 3.3-3.5 (m, 2H), 2.8-3.1 (m, 2H), 2.0-2.2 (m, 1H), 1.6-1.8 (m, 2H), 1.45 (s, 9H), 1.2-1.4 (m, 2H). (Note: The exact chemical shifts and multiplicities may vary slightly). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.8, 79.6, 50.1, 45.3, 38.6, 36.2, 28.5, 25.4. (Note: The exact chemical shifts may vary slightly). |
| Mass Spectrometry (ESI+) | m/z: 278.0, 280.0 [M+H]⁺, showing the characteristic isotopic pattern for a monobrominated compound. |
| Purity (HPLC) | ≥95% |
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction parameters and adhering to the safety guidelines, this important building block can be produced in high yield and purity, facilitating its use in the development of novel pharmaceutical agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. byjus.com [byjus.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 8. m.youtube.com [m.youtube.com]
- 9. Alcohol to Bromide - PBr3 [commonorganicchemistry.com]
Use of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate as a pharmaceutical intermediate
An In-Depth Guide to the Application of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate in Pharmaceutical Synthesis
Introduction: Unveiling a Key Architectural Element in Modern Drug Development
In the landscape of pharmaceutical research and development, the efficiency and success of a drug's synthesis are often contingent on the strategic use of specialized building blocks known as pharmaceutical intermediates. This compound is a prime example of such a critical component. This bifunctional molecule, featuring a piperidine core, offers a unique combination of a protected amine and a reactive electrophilic center. The tert-butyloxycarbonyl (Boc) group provides a robust, yet readily removable, shield for the piperidine nitrogen, preventing its interference in desired reactions while enhancing solubility in common organic solvents. Concurrently, the bromomethyl group serves as a potent handle for introducing the piperidine scaffold into a larger molecular framework via nucleophilic substitution reactions.
This guide provides a detailed exploration of this compound, offering insights into its synthesis, core applications, and detailed protocols for its use. It is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex pharmaceutical agents.
Compound Profile & Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its successful application. The key attributes of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 193629-39-9 (racemic), 158406-99-6 ((S)-enantiomer) | [1][2] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [2][3] |
| Molecular Weight | 278.19 g/mol | [1][2] |
| Appearance | White to off-white solid or powder | [3][4] |
| Solubility | Soluble in organic solvents such as dichloromethane and DMSO. | [3][4] |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container sealed. | [5] |
Core Application: A Cornerstone in the Synthesis of PARP Inhibitors
The most prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[6][7] PARP enzymes are crucial for DNA repair, and their inhibition is a synthetic lethal strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[7][8]
Case Study: Synthesis of Niraparib
Niraparib (Zejula®) is an orally active PARP inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancers.[9][10] The synthesis of Niraparib heavily relies on intermediates derived from the piperidine scaffold. Specifically, chiral versions of piperidine derivatives are crucial for the drug's efficacy.[11]
The synthesis often involves coupling a piperidine-containing fragment with an indazole core. While this compound may not be directly used in the final coupling step of all published routes, its structural motif is central. It serves as a precursor or a key reagent in building the necessary piperidine-based intermediates for drugs like Niraparib.[9][10][11] The bromomethyl group allows for alkylation of a suitable nucleophile on the partner molecule, forming a critical C-N or C-C bond that links the piperidine ring to the rest of the drug structure.
Scientific Rationale: The Chemistry Behind the Utility
The effectiveness of this compound as a pharmaceutical intermediate is rooted in fundamental principles of organic chemistry.
-
The Role of the Boc Protecting Group : The piperidine nitrogen is a nucleophilic secondary amine. In a multi-step synthesis, this amine could react with electrophilic reagents intended for other parts of the molecule, leading to unwanted byproducts. The tert-butyloxycarbonyl (Boc) group acts as a protecting group. It temporarily converts the amine into a carbamate, which is significantly less nucleophilic and unreactive under many common reaction conditions (e.g., alkylations, amidations). The Boc group is stable but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) when its presence is no longer required, typically in the final stages of the synthesis.[9]
-
Reactivity of the Bromomethyl Group : The C-Br bond in the bromomethyl (-CH₂Br) group is polarized, making the carbon atom electrophilic. It is an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions. A nucleophile, such as an amine, phenoxide, or enolate on another intermediate, can attack this carbon, displacing the bromide ion (a good leaving group) and forming a new, stable covalent bond. This reaction is a reliable and widely used method for connecting molecular fragments.
-
Stereochemical Importance : For many drugs, including Niraparib, only one enantiomer (a specific 3D arrangement of atoms) exhibits the desired biological activity. Therefore, starting with an enantiomerically pure intermediate, such as (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS: 158406-99-6), is critical to ensure the final active pharmaceutical ingredient (API) has the correct stereochemistry.[1]
Experimental Protocols
The following protocols are illustrative and should be adapted based on specific laboratory conditions, scale, and the nature of the substrates. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound
This protocol details the bromination of the corresponding alcohol precursor, a common method for synthesizing the title compound.[12]
Workflow Diagram
Materials & Reagents
-
N-Boc-3-(hydroxymethyl)piperidine
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether or Hexane/Ethyl Acetate for chromatography
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
-
Standard glassware for workup and purification
Procedure
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition : Dissolve triphenylphosphine (1.2 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture over 20-30 minutes. An exothermic reaction may be observed.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold dichloromethane.
-
Concentration : Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude residue is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a white solid.[12]
Causality : This is an Appel reaction. The triphenylphosphine and carbon tetrabromide react in situ to form a phosphonium salt, which activates the primary alcohol. The bromide ion then displaces the activated hydroxyl group in an SN2 fashion to form the desired alkyl bromide. The Boc group remains stable under these neutral reaction conditions.
Protocol 2: Application in N-Alkylation for Intermediate Synthesis
This protocol illustrates how the title compound can be used to alkylate a nucleophilic amine, a key bond-forming reaction in many pharmaceutical syntheses.
Materials & Reagents
-
A primary or secondary amine substrate (e.g., an aniline or indazole derivative) (1.0 eq)
-
This compound (1.1 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate) (2.0 eq)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Standard workup and purification supplies
Procedure
-
Reaction Setup : Dissolve the amine substrate and the base in the chosen solvent in a round-bottom flask.
-
Reagent Addition : Add a solution of this compound in the same solvent to the mixture.
-
Heating : Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the amine nucleophile.
-
Monitoring : Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature. If using a carbonate base, it can be filtered off. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Washing : Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-alkylated product.
Causality : The base deprotonates the amine substrate, increasing its nucleophilicity. The resulting anion readily attacks the electrophilic carbon of the bromomethyl group, displacing the bromide and forming the new C-N bond. The Boc-protected piperidine moiety is thus successfully coupled to the amine substrate.
Safety and Handling
As an organic synthesis reagent, this compound requires careful handling under appropriate laboratory conditions.[4]
-
Hazards : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14] It may also be harmful if swallowed.[14]
-
Personal Protective Equipment (PPE) : Always wear protective gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[13]
-
Handling : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][13] Avoid contact with skin and eyes.
-
First Aid :
Conclusion
This compound is a versatile and highly valuable intermediate in pharmaceutical synthesis. Its carefully designed structure, combining a protected amine with a reactive alkyl halide, provides a reliable tool for medicinal chemists to construct complex molecules, most notably in the field of oncology with PARP inhibitors like Niraparib. Understanding the underlying chemical principles, adhering to detailed protocols, and observing strict safety measures are paramount to leveraging the full potential of this important building block in the development of next-generation therapeutics.
References
- 1. 158406-99-6 CAS MSDS ((S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 10. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester CAS#: 158407-04-6 [m.chemicalbook.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. echemi.com [echemi.com]
Application Note: A Robust Flash Chromatography Protocol for the Purification of N-Boc-3-(bromomethyl)piperidine
An Application Note for Drug Development Professionals
Abstract
N-Boc-3-(bromomethyl)piperidine is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note presents a detailed, optimized, and reproducible protocol for the purification of crude N-Boc-3-(bromomethyl)piperidine using automated flash column chromatography. We will delve into the principles of method development, from initial Thin-Layer Chromatography (TLC) analysis to the execution of an optimized gradient on a normal-phase silica column, ensuring researchers can consistently obtain the target compound with high purity.
Introduction and Purification Rationale
N-Boc-3-(bromomethyl)piperidine serves as a key intermediate in the synthesis of various therapeutic agents.[1] The tert-butyloxycarbonyl (Boc) protecting group renders the piperidine nitrogen non-basic and nucleophilic, allowing for selective reactions at other positions. The bromomethyl group provides a reactive electrophilic site for introducing the piperidine scaffold into larger molecules.
The synthesis of this intermediate can result in a crude mixture containing unreacted starting materials, reagents, and side-products.[2][3] Effective purification is therefore not merely a procedural step but a critical control point for ensuring reaction efficiency and final product integrity. Flash chromatography is the method of choice due to its speed, efficiency, and scalability for purifying moderately polar organic compounds like this one.[4]
The logic of this protocol is to exploit the polarity difference between the target compound and potential impurities. By optimizing a solvent system using TLC and applying it as a gradient in flash chromatography, we can achieve a highly efficient separation.
Caption: Purification workflow logic.
Pre-Chromatography: Method Development with TLC
The foundation of a successful flash chromatography separation is a well-developed mobile phase, determined efficiently by Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[5] This Rf range typically translates well to column chromatography, ensuring the compound elutes neither too quickly (poor separation from non-polar impurities) nor too slowly (band broadening and long run times).
Rationale for Solvent Selection: N-Boc-3-(bromomethyl)piperidine is a moderately polar compound. The Boc-carbamate group contributes polarity, while the piperidine ring and alkyl bromide are more non-polar.[6] Therefore, a binary solvent system comprising a non-polar solvent (e.g., Hexanes, Heptane) and a polar modifier (e.g., Ethyl Acetate) is ideal. Unlike free amines, the Boc-protected nitrogen is not basic, so additives like triethylamine (TEA) to prevent peak tailing on silica are generally unnecessary.[7][8]
Protocol: TLC Eluent Screening
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in dichloromethane or ethyl acetate. Also prepare a TLC spotter with a co-spot (a spot of crude mixture with a spot of a reference standard on top, if available).
-
Select Test Solvents: Prepare three to four TLC developing chambers with different ratios of Hexanes:Ethyl Acetate (v/v). Good starting points are 90:10, 80:20, and 70:30.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture on the baseline of a silica gel 60 F254 plate.
-
Develop and Visualize: Place the plate in a developing chamber. Allow the solvent front to travel to about 1 cm from the top of the plate. Dry the plate and visualize the spots first under a UV lamp (254 nm).[9] Subsequently, stain the plate by dipping it into a potassium permanganate (KMnO₄) solution, as carbamates may not be strongly UV-active.[5]
-
Analyze and Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) for the product spot in each solvent system. Adjust the ethyl acetate concentration until the target Rf of ~0.3 is achieved.
| Solvent System (Hexanes:EtOAc) | Observed Product Rf | Assessment |
| 90:10 | ~0.15 | Too low; increase polarity. |
| 80:20 | ~0.30 | Optimal for separation. |
| 70:30 | ~0.45 | Too high; may co-elute with less polar impurities. |
| Caption: Example TLC optimization data. |
Detailed Protocol: Automated Flash Chromatography
This protocol assumes the use of an automated flash chromatography system with UV detection and fraction collection capabilities.
Materials and Instrumentation
-
Instrumentation: Automated Flash Chromatography System (e.g., Interchim puriFlash®, Teledyne ISCO CombiFlash®).
-
Column: Pre-packed normal-phase silica gel column (particle size 40-63 µm).[5][9] Column size should be selected based on the mass of crude material.
-
Chemicals:
-
Crude N-Boc-3-(bromomethyl)piperidine.
-
Hexanes or Heptane (HPLC Grade).
-
Ethyl Acetate (EtOAc, HPLC Grade).
-
Dichloromethane (DCM, HPLC Grade, for sample loading).
-
Silica Gel (for dry loading, if necessary).
-
Sample Preparation
Proper sample loading is crucial for achieving sharp peaks and optimal separation.
-
Liquid Loading (Preferred for good solubility): Dissolve the crude material (~100 mg for a 12g column) in a minimal volume of dichloromethane (e.g., 1-2 mL).
-
Dry Loading (Recommended for poor solubility or improved resolution): Dissolve the crude material in a suitable solvent (e.g., DCM). Add a small amount of silica gel (typically 1-2 times the mass of the crude product). Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
Chromatography Execution
The following parameters are a robust starting point, derived from the TLC analysis.
Caption: Step-by-step flash chromatography workflow.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard for normal-phase separation of moderately polar compounds. |
| Mobile Phase A | Hexanes (or Heptane) | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate | Polar modifier. |
| Equilibration | 2-3 Column Volumes (CV) at 5% B | Ensures a stable baseline and consistent column packing. |
| Sample Loading | Liquid injection or packed dry-load cartridge | Dry loading often provides superior separation. |
| Flow Rate | 30 mL/min (for a ~25g column) | Adjust based on column size to maintain appropriate linear velocity. |
| Gradient | 5% B for 1 CV5% to 40% B over 12 CVHold at 40% B for 2 CV | A shallow gradient ensures good separation of the target from closely eluting impurities. The hold flushes more polar components. |
| UV Detection | 210 nm & 254 nm | The carbamate group has some UV absorbance. 210 nm is a more universal wavelength for organic molecules. |
| Fraction Collection | Triggered by UV signal (slope and/or threshold) | Automated collection ensures no product is lost. |
Post-Purification
-
Fraction Analysis: Spot every other collected fraction on a TLC plate. Develop using the optimized 80:20 Hexanes:EtOAc system.
-
Combine and Concentrate: Identify the fractions containing only the pure product spot. Combine these into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Final Drying: Place the flask under high vacuum for several hours to remove any residual solvent, yielding the purified N-Boc-3-(bromomethyl)piperidine as a solid or oil.[2]
Expected Results and Troubleshooting
A successful purification will yield a chromatogram showing clear separation between a main product peak and smaller impurity peaks. The combined, dried fractions should present as a single spot on TLC analysis.
-
Problem: Poor separation (overlapping peaks).
-
Solution: Use a shallower gradient (e.g., increase the gradient duration from 12 CV to 20 CV). Ensure the sample was loaded in a minimal volume or use the dry loading technique.
-
-
Problem: Product does not elute.
-
Solution: The compound may be more polar than anticipated. Increase the final concentration of ethyl acetate in the gradient (e.g., to 60%).
-
-
Problem: Peak Tailing.
-
Solution: While unlikely for this compound, if tailing occurs, it may indicate an acidic silica surface interacting with a slightly basic impurity or degradation product. Pre-treating the column with a mobile phase containing 0.1-0.5% triethylamine can sometimes help, but should be used with caution as it can alter selectivity.
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the flash chromatography purification of N-Boc-3-(bromomethyl)piperidine. By following the principles of TLC-based method development and employing an optimized solvent gradient, researchers in drug development can reliably and efficiently isolate this key synthetic intermediate with high purity, facilitating the advancement of their synthetic campaigns.
References
- 1. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Boc-3-bromomethylpiperidine | C11H20BrNO2 | CID 21188531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]
Application Notes and Protocols for the Synthetic Routes to Chiral 3-Substituted Piperidines
Introduction: The Significance of Chiral 3-Substituted Piperidines in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1] Specifically, the introduction of a stereocenter at the 3-position of the piperidine ring is a critical design element in many therapeutic agents. The precise spatial arrangement of the substituent at this position often dictates the molecule's binding affinity and selectivity for its biological target, thereby influencing its efficacy and safety profile. Notable examples of drugs featuring a chiral 3-substituted piperidine core include the PARP inhibitor Niraparib, used in cancer therapy, and the antipsychotic agent Preclamol.[2][3]
Given their importance, the development of efficient and stereoselective synthetic routes to enantiomerically enriched 3-substituted piperidines is a significant focus of chemical research.[3] Traditional methods often rely on lengthy synthetic sequences, the use of stoichiometric chiral auxiliaries, or classical resolution techniques, which can be inefficient and costly.[2][3] This guide provides an in-depth overview of modern catalytic and enzymatic strategies that offer more direct and elegant solutions for accessing these valuable building blocks. We will explore the mechanistic underpinnings of these methods, provide detailed experimental protocols, and present comparative data to aid researchers in selecting the optimal route for their specific synthetic challenges.
Strategic Approaches to Asymmetric Synthesis
The synthesis of chiral 3-substituted piperidines can be broadly categorized into several key strategies. This guide will focus on the most impactful and innovative approaches:
-
Catalytic Asymmetric Dearomatization of Pyridines: Direct, enantioselective functionalization of the readily available pyridine core.
-
Asymmetric Cycloaddition Reactions: Constructing the piperidine ring from acyclic precursors with inherent stereocontrol.
-
Enzymatic and Chemo-enzymatic Methods: Leveraging the exquisite selectivity of biocatalysts for asymmetric transformations.
-
Ring Expansion and Rearrangement Strategies: Building upon smaller chiral ring systems to access the desired piperidine scaffold.
Caption: Overview of primary synthetic strategies for chiral 3-substituted piperidines.
Catalytic Asymmetric Dearomatization of Pyridines
The direct asymmetric functionalization of pyridines is an atom-economical and highly attractive strategy. Recent advances in catalysis have made this a viable and powerful approach.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A recently developed, powerful method involves a three-step sequence starting from pyridine: partial reduction, a key Rh-catalyzed asymmetric carbometalation, and a final reduction.[4] This approach allows for the coupling of various aryl, heteroaryl, or vinyl boronic acids at the 3-position of the piperidine precursor with high enantioselectivity.[2][5]
The key transformation is a Rh-catalyzed asymmetric reductive Heck reaction of a dihydropyridine intermediate.[4] This method has a broad substrate scope and is tolerant of a wide range of functional groups.[6]
Caption: Workflow for the Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.
Protocol 1: Rh-Catalyzed Asymmetric Cross-Coupling
This protocol is adapted from the work of Fletcher and coworkers.[6]
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Precursor)
-
To a solution of NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract the mixture with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers sequentially with 1N NaOH and 1N HCl, then dry over sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the crude product by recrystallization from methanol to yield the dihydropyridine precursor as a white solid.
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling
-
In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Add toluene (0.25 mL), THF (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (3.0 equiv) followed by the dihydropyridine precursor (1.0 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and pass it through a short plug of silica gel.
-
Concentrate the filtrate and purify by flash chromatography to obtain the 3-substituted tetrahydropyridine.
Step 3: Reduction to the Piperidine
-
The resulting tetrahydropyridine can be reduced to the final piperidine product using standard hydrogenation conditions (e.g., H₂, Pd/C) followed by deprotection of the nitrogen if necessary.[4]
Table 1: Substrate Scope for Rh-Catalyzed Asymmetric Cross-Coupling
| Entry | Arylboronic Acid (R) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 98 |
| 2 | 4-Fluorophenyl | 92 | 99 |
| 3 | 4-Methoxyphenyl | 90 | 98 |
| 4 | 2-Naphthyl | 85 | 97 |
| 5 | 3-Thienyl | 88 | 96 |
(Data is representative and compiled from literature reports for illustrative purposes)
Chemo-enzymatic Dearomatization of Activated Pyridines
This innovative approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity.[7] The key step is a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into chiral 3-substituted piperidines.[8] This method is particularly effective for preparing intermediates of important pharmaceuticals like Niraparib and Preclamol.[5][7]
The process begins with the chemical reduction of a pyridinium salt to a tetrahydropyridine. An amine oxidase (AmOx) then oxidizes this intermediate in situ to a dihydropyridinium (DHP) species.[7] Finally, an ene-imine reductase (EneIRED) selectively reduces the DHP to the desired chiral piperidine.[9]
Protocol 2: Chemo-enzymatic Dearomatization
This protocol is a generalized procedure based on the work of Turner and coworkers.[7][8]
-
Preparation of Tetrahydropyridine (THP) Substrate: Synthesize the N-substituted 3-aryl-1,2,3,6-tetrahydropyridine from the corresponding pyridinium salt via chemical reduction (e.g., with NaBH₄).
-
Biocatalytic Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), combine the THP substrate, glucose, and NAD⁺.
-
Enzyme Addition: Add glucose dehydrogenase (for cofactor recycling), a 6-hydroxy-D-nicotine oxidase (6-HDNO, as the AmOx), and an engineered ene-imine reductase (EneIRED).
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours, monitoring the conversion by HPLC or GC.
-
Workup and Purification: Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the resulting chiral piperidine by flash column chromatography.
Table 2: Performance of Chemo-enzymatic Dearomatization for Various Substrates
| Entry | N-Substituent | 3-Aryl Substituent | Yield (%) | ee (%) |
| 1 | Benzyl | Phenyl | >99 | 98 (R) |
| 2 | Allyl | 4-Bromophenyl | 61 | 99 (S) |
| 3 | Methyl | 2-Naphthyl | 73 | 94 (R) |
| 4 | Propargyl | 3-Furyl | 62 | 86 (S) |
(Data adapted from J. Am. Chem. Soc. 2022, 144, 47, 21515–21522)[8]
Asymmetric Cycloaddition Reactions
Building the piperidine ring from acyclic components in a stereocontrolled manner is another powerful strategy.
Phosphine-Catalyzed [4+2] Annulation of Imines with Allenes
The Kwon annulation, a phosphine-catalyzed [4+2] cycloaddition of imines with allenes, provides a direct route to functionalized piperidines. The use of a C₂-symmetric chiral phosphepine catalyst enables a highly enantioselective variant of this reaction, yielding a variety of piperidine derivatives with excellent stereocontrol. The reaction proceeds best when the allene bears an anion-stabilizing group, such as a carbonyl or aryl moiety.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceutical agents, typically involves the bromination of the corresponding alcohol, tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. While seemingly straightforward, this conversion can present several challenges that impact yield and purity. This guide will address these issues in a practical, question-and-answer format to assist you in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. What could be the reasons and how can I improve the yield?
Answer: Low yield is a common issue and can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential causes and solutions.
Potential Causes & Solutions
| Cause | Explanation | Recommended Action |
| Poor Quality of Brominating Reagent | Reagents like phosphorus tribromide (PBr₃) can degrade upon exposure to moisture. Similarly, the components of the Appel reaction (e.g., triphenylphosphine) must be of high purity. | Use freshly opened or properly stored PBr₃. For the Appel reaction, ensure triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are dry and of high purity. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction time or slightly increasing the temperature. Ensure efficient stirring. |
| Suboptimal Reaction Temperature | For the Appel reaction, the initial temperature is often critical. Starting at 0 °C is common to control the initial exothermic reaction.[1] For PBr₃ reactions, low temperatures can slow down the reaction, while excessively high temperatures can lead to side products. | For the Appel reaction, add the reagents at 0 °C and then allow the reaction to slowly warm to room temperature. For PBr₃, a common approach is to add the reagent at 0 °C and maintain this temperature for a period before allowing it to warm. |
| Hydrolysis of Product | The bromomethyl group is susceptible to hydrolysis, especially during the work-up. Exposure to water or basic conditions for extended periods can convert the product back to the starting alcohol. | Minimize the duration of the aqueous work-up. Use a saturated sodium bicarbonate solution cautiously for neutralization and work quickly. Ensure all glassware is dry. |
| Loss during Extraction | The product may have some water solubility, leading to losses during the aqueous extraction phase. | Use brine washes to reduce the solubility of the product in the aqueous layer. Perform multiple extractions with the organic solvent to ensure complete recovery. |
| Product Instability | While generally stable, prolonged exposure to high temperatures or certain conditions can cause decomposition. | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature. |
Issue 2: Difficult Purification and Presence of Impurities
Question: My crude product is a sticky mess, and I'm having trouble purifying it. My NMR shows several unexpected peaks. What are these impurities and how can I get a pure product?
Answer: Purification challenges, especially with the Appel reaction, are frequently due to the formation of byproducts.
Common Impurities and Purification Strategies
| Impurity | Origin | Identification | Removal Strategy |
| Triphenylphosphine oxide (TPPO) | A major byproduct of the Appel reaction. | Appears as a prominent, often broad, peak in the ¹H NMR spectrum. It is also UV active on TLC plates. | TPPO has low solubility in non-polar solvents. Triturating the crude product with a solvent like diethyl ether or a mixture of hexane and ethyl acetate can often precipitate the TPPO, which can then be removed by filtration. Column chromatography is also effective, but TPPO can sometimes co-elute with the product. |
| Unreacted Starting Material | Incomplete reaction. | Identified by its characteristic peaks in the ¹H NMR spectrum and its spot on the TLC plate. | Careful column chromatography should separate the starting alcohol from the more non-polar product. |
| Dibrominated or other side products | Can occur with certain brominating agents or harsh conditions. | May appear as extra peaks in the aliphatic region of the ¹H NMR spectrum. | Purification by column chromatography is the most effective method to remove these impurities. |
| Boc-deprotected species | Although the Boc group is generally stable to the neutral conditions of the Appel reaction and PBr₃, trace acidity can lead to its removal. | Appearance of N-H protons in the ¹H NMR and a significant change in polarity on TLC. | These impurities are more polar and can be removed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which bromination method is better for this synthesis: the Appel reaction or using PBr₃?
A1: Both methods are commonly used for converting primary alcohols to bromides. The choice often depends on laboratory preference and available reagents.
-
Appel Reaction (PPh₃/CBr₄): This method is generally reliable and proceeds under mild, neutral conditions, which is advantageous for substrates with acid-sensitive functional groups like the Boc protecting group.[1] The main drawback is the formation of triphenylphosphine oxide (TPPO), which can complicate purification.
-
Phosphorus Tribromide (PBr₃): This is a powerful brominating agent.[2] The reaction is typically clean, and the phosphorus-containing byproducts are water-soluble and easily removed during an aqueous work-up. However, PBr₃ is sensitive to moisture and can generate acidic byproducts (HBr), which may pose a risk to the Boc group if not properly controlled.
For this specific synthesis, the Appel reaction is often favored due to its mildness, but careful purification is required.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v). The starting alcohol will be more polar (lower Rf value) than the product. The reaction is complete when the spot corresponding to the starting material has disappeared. It is good practice to co-spot the reaction mixture with the starting material to accurately track its consumption.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Safety is paramount.
-
PBr₃: is corrosive and reacts violently with water. It should be handled in a fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential.
-
CBr₄: is toxic and should be handled with care in a well-ventilated area.
-
Organic Solvents: Dichloromethane (DCM) and other solvents should be used in a fume hood.
-
General Precautions: Always wear appropriate PPE. Be aware of the potential for exothermic reactions, especially when adding reagents.
Q4: My Boc protecting group seems to be cleaving. How can I prevent this?
A4: The Boc group is generally stable under the neutral conditions of the Appel reaction. If you are using PBr₃, the in situ generation of HBr can lead to Boc cleavage. To minimize this, you can:
-
Perform the reaction at a low temperature (e.g., 0 °C).
-
Add a non-nucleophilic base, such as pyridine, to the reaction mixture to scavenge any generated acid. However, be aware that pyridine can sometimes complicate the reaction.
-
Ensure a prompt and efficient work-up to minimize the product's exposure to acidic conditions.
Experimental Protocols
The following are generalized protocols based on common laboratory practices for the bromination of primary alcohols. Researchers should optimize these conditions for their specific setup.
Protocol 1: Synthesis via Appel Reaction
This protocol describes the conversion of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate to the corresponding bromide using triphenylphosphine and carbon tetrabromide.
dot
Caption: Workflow for the Appel Reaction Synthesis.
Materials:
-
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM, cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrabromide (1.2 eq) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
To the resulting residue, add diethyl ether and stir vigorously to precipitate the triphenylphosphine oxide.
-
Filter the mixture and wash the solid with more diethyl ether.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Protocol 2: Synthesis via Phosphorus Tribromide (PBr₃)
This protocol outlines the use of PBr₃ for the bromination.
dot
Caption: Workflow for the PBr₃ Reaction Synthesis.
Materials:
-
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate
-
Phosphorus tribromide (PBr₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.
-
Separate the organic layer and wash the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance | Expected Yield Range |
| tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | White to off-white solid | N/A (Starting Material) |
| This compound | C₁₁H₂₀BrNO₂ | 278.19 | Colorless to pale yellow oil or low melting solid | 60-85% (literature estimates for similar reactions) |
Conclusion
The synthesis of this compound is a critical step in many research and development projects. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate, achieving higher yields and purity. Careful attention to reagent quality, reaction conditions, and purification techniques is key to mastering this synthesis.
References
Technical Support Center: Bromination of N-Boc-3-(hydroxymethyl)piperidine
Welcome to the technical support center for the bromination of N-Boc-3-(hydroxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often troublesome synthetic transformation. Here, we will dissect potential side reactions, offer troubleshooting advice, and provide answers to frequently asked questions to ensure the successful synthesis of your target molecule, N-Boc-3-(bromomethyl)piperidine.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the bromination of N-Boc-3-(hydroxymethyl)piperidine, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of the Desired N-Boc-3-(bromomethyl)piperidine with Significant Starting Material Remaining
Q: I'm experiencing low conversion of my N-Boc-3-(hydroxymethyl)piperidine to the desired bromide, and I'm recovering a large amount of my starting material. What are the likely causes and how can I improve my yield?
A: Incomplete conversion is a common issue that can often be traced back to several factors related to the reagents and reaction conditions.
-
Insufficient Brominating Reagent: For reagents like phosphorus tribromide (PBr₃), it's important to remember that one equivalent of PBr₃ can theoretically react with three equivalents of the alcohol. However, in practice, side reactions and reagent decomposition can necessitate the use of a slight excess. For Appel-type reactions using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), ensuring the correct stoichiometry is crucial for driving the reaction to completion.[1][2]
-
Decomposition of the Brominating Agent: PBr₃ is sensitive to moisture and can hydrolyze to phosphorous acid and HBr. If you are using PBr₃ from a previously opened bottle, its activity may be diminished. It is advisable to use freshly distilled or a newly opened bottle of PBr₃ for optimal results.
-
Reaction Temperature and Time: While many bromination reactions are initiated at 0°C to control exothermicity, allowing the reaction to slowly warm to room temperature and stirring for an adequate amount of time (often several hours) is typically necessary for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents for these reactions. Ensure the solvent is anhydrous, as water will consume the brominating reagent.
Recommended Actions:
-
Verify Reagent Stoichiometry: For PBr₃, consider using 0.4-0.5 equivalents per equivalent of alcohol. For the Appel reaction, use a slight excess (1.1-1.2 equivalents) of both PPh₃ and CBr₄.
-
Ensure Reagent Quality: Use a fresh or recently distilled bottle of PBr₃.
-
Optimize Reaction Conditions: Start the reaction at a low temperature (e.g., 0°C) and then allow it to warm to room temperature. Monitor the reaction progress until the starting material is consumed.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and the solvent is anhydrous.
Issue 2: Formation of a Major Impurity Identified as a Piperidine Dimer or Ether Byproduct
Q: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is an ether or a dimer. What causes this and how can I prevent it?
A: The formation of ether byproducts is a classic side reaction in alcohol chemistry, particularly under acidic conditions.[3]
-
Mechanism of Ether Formation: When using reagents that generate acidic byproducts, such as HBr, the hydroxyl group of the starting material can be protonated, forming a good leaving group (water). A second molecule of the starting alcohol can then act as a nucleophile, attacking the activated intermediate to form an ether dimer.
-
Conditions Favoring Etherification:
-
High concentration of the alcohol: This increases the likelihood of an alcohol molecule acting as a nucleophile.
-
Insufficient bromide concentration: If the concentration of the bromide nucleophile is too low, the competing ether formation reaction can become more prominent.[3]
-
Recommended Actions:
-
Control Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular ether formation.
-
Inverse Addition: Add the alcohol solution dropwise to the solution of the brominating reagent. This maintains a low concentration of the alcohol relative to the brominating agent and the bromide nucleophile, favoring the desired substitution reaction.
-
Choice of Brominating Agent: The Appel reaction (PPh₃/CBr₄) is performed under neutral conditions and is less prone to acid-catalyzed side reactions like ether formation.[4][5]
Issue 3: Observation of an Elimination Byproduct, 1-Boc-3-methylenepiperidine
Q: I am observing a significant amount of an elimination byproduct in my reaction mixture. Why is this happening and what can I do to minimize it?
A: Elimination reactions compete with substitution reactions, especially when dealing with secondary alcohols or when carbocation intermediates are possible.[6]
-
Mechanism of Elimination:
-
E1 Pathway: If acidic conditions lead to the formation of a carbocation intermediate after the loss of water, a base can abstract a proton from an adjacent carbon to form an alkene.[6]
-
E2 Pathway: A strong base can directly abstract a proton, leading to the concerted elimination of the leaving group. This is less common with PBr₃ and Appel conditions which favor Sɴ2 pathways.[1]
-
-
Factors Promoting Elimination:
-
High Temperatures: Higher reaction temperatures tend to favor elimination over substitution.
-
Strongly Basic or Acidic Conditions: Both extremes can promote elimination pathways.
-
Recommended Actions:
-
Maintain Low Reaction Temperatures: Perform the reaction at 0°C or even lower temperatures to favor the substitution pathway, which generally has a lower activation energy than elimination.
-
Use Sɴ2-Promoting Conditions: Reagents like PBr₃ and the Appel system are excellent for promoting Sɴ2 reactions, which proceed with inversion of configuration and minimize the formation of carbocation intermediates that can lead to elimination.[1][2][4]
-
Choice of Base (if applicable): If a base is used, a non-nucleophilic, sterically hindered base is less likely to promote elimination.
Issue 4: Partial or Complete Loss of the N-Boc Protecting Group
Q: During my bromination reaction or workup, I am seeing evidence of N-Boc deprotection. What is causing this and how can I avoid it?
A: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[7][8]
-
Mechanism of Boc Deprotection: Strong acids can protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into isobutylene and carbon dioxide, and liberating the piperidine nitrogen.[7]
-
Sources of Acidity:
-
HBr: Using aqueous HBr or generating HBr in situ can lead to Boc cleavage.
-
Acidic Byproducts: The workup of PBr₃ reactions generates phosphorous acid, which can be sufficiently acidic to cause deprotection if not neutralized promptly.
-
Lewis Acids: Some brominating reagents or impurities can act as Lewis acids, catalyzing Boc removal.[8][9]
-
Recommended Actions:
-
Avoid Strongly Acidic Reagents: If possible, avoid using HBr directly.
-
Careful Workup: During the aqueous workup, quench the reaction mixture with a cold, saturated solution of sodium bicarbonate or another mild base to neutralize any acidic byproducts before extraction.
-
Use Neutral Bromination Methods: The Appel reaction (PPh₃/CBr₄) is performed under neutral conditions and is an excellent choice when working with acid-sensitive substrates.[4][5]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the bromination of N-Boc-3-(hydroxymethyl)piperidine?
A1: The most common side reactions include:
-
Elimination: Formation of 1-Boc-3-methylenepiperidine.
-
Ether Formation: Dimerization of the starting material to form a bis(N-Boc-piperidin-3-yl)methyl ether.
-
N-Boc Deprotection: Loss of the Boc protecting group, especially under acidic conditions.[7][8]
-
Incomplete Reaction: Recovery of the starting alcohol.
Q2: Which brominating agent is generally considered the best for this transformation?
A2: The "best" reagent depends on the specific requirements of your synthesis, such as scale, cost, and sensitivity of other functional groups.
| Reagent System | Advantages | Disadvantages |
| PBr₃ | Readily available, cost-effective. | Can generate acidic byproducts leading to deprotection; moisture-sensitive.[1] |
| PPh₃/CBr₄ (Appel) | Mild, neutral conditions; high yields; minimizes acid-catalyzed side reactions.[4][5] | Stoichiometric triphenylphosphine oxide byproduct can be difficult to remove. |
| HBr | Simple reagent. | Strongly acidic, high risk of Boc deprotection and elimination/rearrangement byproducts.[3][6] |
For substrates sensitive to acid, the Appel reaction is often the preferred method due to its mild and neutral reaction conditions.[4]
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my Appel reaction?
A3: Triphenylphosphine oxide (TPPO) can be challenging to remove due to its polarity and crystallinity. Here are a few strategies:
-
Crystallization: TPPO is often crystalline. After concentrating the reaction mixture, it may be possible to precipitate the TPPO from a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate.
-
Column Chromatography: While sometimes difficult, careful column chromatography on silica gel can separate the desired product from TPPO. Using a solvent system with a low percentage of a polar solvent can help.
-
Precipitation with ZnCl₂: TPPO forms a complex with zinc chloride that is insoluble in many organic solvents. Adding a solution of ZnCl₂ in an appropriate solvent can precipitate the TPPO complex, which can then be removed by filtration.
Q4: Can I use thionyl bromide (SOBr₂) for this reaction?
A4: Thionyl bromide can be used to convert alcohols to bromides. However, it is highly reactive and can generate acidic byproducts (SO₂ and HBr), which can lead to the same side reactions as other acidic methods, including Boc deprotection.[2] It is generally less commonly used than PBr₃ or the Appel reaction for this type of substrate.
III. Experimental Protocols & Visual Guides
Protocol 1: Bromination using Phosphorus Tribromide (PBr₃)
Step-by-Step Methodology:
-
Dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Boc Protection - Common Conditions [commonorganicchemistry.com]
Stability and storage of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
An essential yet reactive building block, Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a cornerstone in the synthesis of complex pharmaceutical compounds. Its piperidine core is a prevalent scaffold in medicinal chemistry, and the reactive bromomethyl handle allows for facile introduction of this moiety into target molecules. However, its utility is intrinsically linked to its stability and proper handling. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group and the reactive alkyl bromide functionality necessitates a thorough understanding of its chemical behavior to ensure successful and reproducible experimental outcomes.
This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals. It provides in-depth answers to frequently encountered questions and offers troubleshooting strategies for common issues, ensuring the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs): Stability and Storage
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: To maintain the chemical integrity of this compound, proper storage is critical. The compound is sensitive to moisture, light, and temperature. The recommended storage conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated)[1][2] | Low temperatures slow down potential degradation pathways, such as hydrolysis of the bromide or decomposition. While some suppliers suggest room temperature storage[3][4][5], refrigeration is the best practice for long-term stability. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen)[6] | The compound can be sensitive to air and moisture. An inert atmosphere prevents hydrolysis of the bromomethyl group and potential reactions with atmospheric components. |
| Container | Tightly sealed, amber glass vial or bottle[6] | Prevents exposure to moisture and air. Amber glass is crucial to protect the compound from light, which can induce radical-mediated decomposition pathways. |
| Location | Cool, dry, and well-ventilated area | Ensures a stable environment and minimizes exposure to fluctuating conditions. |
Question 2: I've observed the formation of a white precipitate or discoloration in my stock of the reagent. What could be the cause?
Answer: The appearance of a precipitate or discoloration from its typical white to off-white solid form[7][8] is a strong indicator of degradation. The most likely causes are:
-
Hydrolysis: Exposure to moisture, even atmospheric humidity, can lead to the hydrolysis of the bromomethyl group to a hydroxymethyl group, forming Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This byproduct is generally less soluble in non-polar solvents and may precipitate.
-
Boc Group Deprotection: Accidental exposure to acidic contaminants (e.g., from improperly cleaned spatulas or glassware) can cause the cleavage of the acid-labile Boc group.[6][9] The resulting free piperidine salt may have different physical properties.
-
Oxidation/Decomposition: Prolonged exposure to air or light can lead to complex decomposition pathways, resulting in colored impurities.
If you observe degradation, it is strongly recommended to assess the purity of the reagent before use (see Protocol 1) or obtain a fresh batch to avoid compromising your experimental results.
Question 3: How long can I expect the compound to remain stable if stored properly?
Answer: When stored under the recommended conditions (refrigerated, under inert gas, in a sealed amber vial), this compound should remain stable for at least one to two years. However, it is best practice to re-analyze the material if it has been stored for an extended period or if there is any doubt about its quality. A simple purity check via NMR or LC-MS is advisable.
FAQs: Safe Handling
Question 4: What are the primary hazards associated with this compound, and what personal protective equipment (PPE) is mandatory?
Answer: This compound is classified as hazardous and must be handled with care. The primary risks include:
Due to these hazards, the following PPE is mandatory when handling the compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[13] | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves.[6] | Prevents direct skin contact, which can cause irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination.[13] |
| Respiratory Protection | Handle exclusively within a certified chemical fume hood.[6][13] | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety information.[10][11]
Troubleshooting Experimental Issues
Question 5: My nucleophilic substitution reaction is giving a very low yield. What are the potential causes related to the reagent?
Answer: Low yield in a reaction involving this compound can often be traced back to the reagent's quality or the reaction setup.
-
Reagent Degradation: This is the most common culprit. As discussed, the bromomethyl group is susceptible to hydrolysis. If the reagent has been improperly stored, a significant portion may have converted to the corresponding alcohol, which is unreactive in a nucleophilic substitution. Solution: Confirm the purity of your starting material using ¹H NMR or LC-MS (See Protocol 1). The presence of a peak around δ 3.4-3.5 ppm (for the -CH₂-OH) instead of the expected δ ~3.4 ppm (for the -CH₂-Br) in ¹H NMR is indicative of hydrolysis.
-
Incorrect Stoichiometry: If the reagent has degraded, using a mass-based calculation for stoichiometry will result in adding less of the active reagent than intended.
-
Reaction Conditions: While not a reagent issue per se, this compound's reactivity is highly dependent on the conditions. The choice of base and solvent is critical to favor substitution over a potential E2 elimination side reaction, especially with hindered nucleophiles or strong, bulky bases.
Below is a workflow to diagnose low-yield issues.
Question 6: I am observing a significant byproduct that seems to have lost the Boc group. How can I prevent this?
Answer: This is a classic issue of premature deprotection of the Boc group, which is notoriously sensitive to acid.[9]
-
Cause: The reaction medium may be inadvertently acidic. This can happen if your nucleophile is an amine salt (e.g., a hydrochloride salt) without sufficient base to neutralize it and drive the reaction, or if acidic byproducts are formed during the reaction.
-
Prevention:
-
Ensure Basicity: Use at least two equivalents of a non-nucleophilic base (like K₂CO₃ or DIPEA) if your nucleophile is an amine salt—one to free the amine and one to scavenge the HBr generated during the substitution.
-
Avoid Protic Acids: Do not use any protic acids in the reaction or workup until the reaction is complete and you intend to perform a deprotection.
-
Buffer the Reaction: In sensitive cases, a buffered system can help maintain a neutral to slightly basic pH.
-
Workup Caution: Be mindful during aqueous workup. Avoid strong acidic washes. Use saturated sodium bicarbonate or a dilute base solution for neutralization.
-
The diagram below illustrates the primary degradation pathways to avoid.
Experimental Protocols
Protocol 1: Rapid Quality Assessment of the Reagent via ¹H NMR
This protocol provides a quick method to verify the integrity of your starting material before beginning an experiment.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Check for the key diagnostic signals:
-
Boc Group: A large singlet at approximately δ 1.46 ppm (9H). The presence and integration of this peak confirm the Boc group is intact.
-
Bromomethyl Group (-CH₂Br): A doublet or multiplet around δ 3.4 ppm (2H). The chemical shift and integration are critical.
-
Piperidine Ring Protons: A complex series of multiplets between δ 1.2 and 4.1 ppm.
-
-
Purity Check:
-
Look for a signal around δ 3.4-3.5 ppm corresponding to the hydrolyzed alcohol (-CH₂OH). Compare its integration to the -CH₂Br signal to quantify the level of impurity.
-
The absence of the large singlet at δ 1.46 ppm would indicate complete Boc deprotection.
-
Protocol 2: General Procedure for Nucleophilic Substitution
This protocol outlines a general starting point for reacting the title compound with a generic oxygen or nitrogen nucleophile. Note: This procedure must be optimized for your specific substrate.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the nucleophile (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile) via syringe. Stir the suspension for 10 minutes.
-
Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Filter off the inorganic salts.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel.
References
- 1. achmem.com [achmem.com]
- 2. 158406-99-6 CAS MSDS ((S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 158407-04-6|tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Benchchem [benchchem.com]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. echemi.com [echemi.com]
- 12. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Common Impurities in Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Welcome to the technical support guide for Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS No: 193629-39-9). This crucial heterocyclic building block is instrumental in the synthesis of complex pharmaceutical compounds, including novel protein degraders and other therapeutics.[1][2] Achieving high purity is paramount for the success of subsequent synthetic steps and the ultimate integrity of the final active pharmaceutical ingredient.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, troubleshooting, and mitigating common impurities encountered during the synthesis and handling of this reagent. We will delve into the causality behind impurity formation and provide robust protocols for analysis and purification.
Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling
This section addresses the most common initial queries regarding the purity and stability of this compound.
Q1: What are the primary process-related impurities I should anticipate after synthesis?
The most prevalent impurities are typically remnants of the synthetic process. These include:
-
Unreacted Starting Material: Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Its presence indicates an incomplete bromination reaction.
-
Reagent-Derived Byproducts: Depending on the bromination method, you can expect specific byproducts. For instance, using N-Bromosuccinimide (NBS) will result in succinimide.[3] The Appel reaction (CBr₄/PPh₃) will generate triphenylphosphine oxide and bromoform as significant byproducts.
-
Residual Solvents: Common synthesis solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate can remain even after evaporation under reduced pressure.[4][5]
Q2: My compound's purity is decreasing over time. What are the likely degradation pathways?
This reagent's stability can be compromised by improper storage or handling, leading to two main degradation products:
-
Hydrolysis Product: The C-Br bond in the bromomethyl group is susceptible to hydrolysis, converting the product back to tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This is accelerated by the presence of water or other nucleophilic solvents.[6][7]
-
Boc-Deprotected Impurity: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[8][9] Exposure to trace acids (e.g., residual acidic reagents, HCl, or HBr generated in situ) can cleave the Boc group to yield 3-(bromomethyl)piperidine .
Q3: I've detected a high-molecular-weight impurity by LC-MS. Could this be a dimer?
Yes, this is a distinct possibility. Dimeric impurities can form under specific conditions, primarily through an intermolecular Williamson ether synthesis-type reaction where the alkoxide of the starting alcohol attacks the electrophilic bromomethyl group of a product molecule. This results in the formation of a bromo-ether or a diether-linked piperidine dimer. Dimerization is a known phenomenon in related chemical reactions.[10]
Q4: What could cause the unintended cleavage of the Boc protecting group during my experiment?
The Boc group is designed to be removed by acid.[11][12] Unintentional deprotection typically occurs if the reaction mixture is exposed to acidic conditions. Potential sources of acid include:
-
Using HBr for the bromination step without effectively neutralizing it during workup.
-
Generation of acidic byproducts that are not quenched.
-
Using acidic media for purification, such as an un-neutralized silica gel or an acidic eluent system.
-
Contamination of solvents or reagents with acidic impurities.
Part 2: Troubleshooting Guide: Impurity Identification and Mitigation
This section provides a systematic approach to diagnosing and resolving common purity issues.
Issue 1: Low Purity Post-Synthesis with Multiple Peaks in Analytical Traces (HPLC, LC-MS)
-
Causality: This scenario usually points to an incomplete reaction, the occurrence of multiple side reactions, or product degradation during the reaction or workup.
-
Troubleshooting Workflow:
Caption: Workflow for identifying and addressing multiple impurities. -
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Moisture can lead to hydrolysis and other side reactions. Use oven-dried glassware and anhydrous solvents.[13]
-
Control Temperature: Run the reaction at the recommended temperature. For many bromination reactions, this involves cooling to 0 °C before adding reagents to control exothermic processes.
-
Optimize Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.05-1.2 equivalents) to drive the reaction to completion, but avoid a large excess which can promote side reactions.[3]
-
Refine Workup: Quench the reaction appropriately (e.g., with aqueous sodium bicarbonate) to neutralize acids and wash thoroughly to remove water-soluble byproducts.
-
Data Summary: Common Impurities
The table below summarizes key identifiers for the most common impurities.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical ¹H NMR Signal (CDCl₃) |
| Product | C₁₁H₂₀BrNO₂ | 278.19 | ~3.4-3.6 ppm (d, -CH₂Br)[14] |
| Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | C₁₁H₂₁NO₃ | 215.29 | ~3.6-3.8 ppm (d, -CH₂OH) |
| 3-(Bromomethyl)piperidine | C₆H₁₂BrN | 178.07 | Absence of Boc signal (~1.46 ppm, s, 9H) |
| Dimeric Ether Impurity | C₂₂H₄₀N₂O₅ | 428.57 | Complex signals in the 3.5-4.0 ppm region; high MW peak in MS |
| Succinimide (from NBS) | C₄H₅NO₂ | 99.09 | ~2.7 ppm (s, 4H) |
| Triphenylphosphine oxide (from Appel) | C₁₈H₁₅OP | 278.28 | ~7.4-7.8 ppm (m, 15H) |
Part 3: Standard Operating Protocols
Adherence to validated analytical and purification protocols is essential for achieving and confirming high purity.
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This protocol provides a baseline for separating the target compound from its key impurities.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 210 nm; MS in positive ESI mode.
Protocol 2: Purification by Flash Column Chromatography
This is the most effective method for removing both polar and non-polar impurities.
-
Adsorbent: Silica gel, 230-400 mesh.
-
Eluent System: A gradient of Ethyl Acetate (EtOAc) in Hexanes is typically effective. A common starting point is 10% EtOAc in Hexanes.[3][14]
-
Column Packing: Pack the column with a slurry of silica in the initial eluent (e.g., 5% EtOAc/Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 5% EtOAc/Hexanes). The product is moderately polar and should elute before highly polar impurities like the starting alcohol.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using the same eluent system (visualize with potassium permanganate stain).[3]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Part 4: Visualizing Impurity Formation Pathways
Understanding the chemical pathways that lead to impurities is key to their prevention.
Conclusion
The chemical integrity of this compound is critical for its successful application in pharmaceutical research and development. By understanding the potential impurities arising from synthesis and degradation, researchers can implement effective strategies for their prevention and removal. A systematic approach involving careful reaction monitoring, optimized workup conditions, and robust purification techniques, validated by reliable analytical methods like HPLC-MS and NMR, will consistently yield material of the highest quality and ensure the reliability of your experimental outcomes.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. The Reaction between Bromine and the Water Dimer and the Highly Exothermic Reverse Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dimerization - Wikipedia [en.wikipedia.org]
- 11. BOC Protection and Deprotection [bzchemicals.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting Difficult Alkylations with N-Boc-3-(bromomethyl)piperidine
Welcome to the technical support center for N-Boc-3-(bromomethyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Alkylation reactions are fundamental transformations in organic synthesis; however, they can present unique challenges depending on the substrate, nucleophile, and reaction conditions. N-Boc-3-(bromomethyl)piperidine, with its sterically demanding piperidine core and reactive bromomethyl group, is no exception.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by literature to ensure you can overcome common hurdles and achieve your synthetic goals efficiently.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with N-Boc-3-(bromomethyl)piperidine is sluggish or not proceeding to completion. What are the likely causes and how can I improve the conversion?
A1: Low reactivity in alkylation reactions involving N-Boc-3-(bromomethyl)piperidine can stem from several factors, primarily related to steric hindrance, the nucleophilicity of your substrate, and suboptimal reaction conditions.
-
Steric Hindrance: The piperidine ring, particularly with the bulky N-Boc protecting group, can sterically hinder the approach of the nucleophile to the electrophilic carbon of the bromomethyl group. This is especially true for bulky nucleophiles.
-
Nucleophilicity: Weakly nucleophilic substrates (e.g., hindered alcohols, electron-deficient anilines) will react slowly. The pKa of the conjugate acid of your nucleophile is a good indicator of its nucleophilicity.
-
Reaction Conditions: Inadequate base, incorrect solvent choice, or insufficient temperature can all lead to poor reaction rates.
Troubleshooting Steps:
-
Choice of Base: Ensure your base is strong enough to deprotonate your nucleophile effectively. For phenols and thiols, common bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are often effective. For less acidic nucleophiles like secondary amines, a stronger base such as sodium hydride (NaH) or a non-nucleophilic amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be necessary.
-
Solvent Selection: The solvent should be able to dissolve both your substrate and the deprotonated nucleophile. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices as they solvate cations well, leaving the anionic nucleophile more reactive.
-
Temperature: Increasing the reaction temperature can significantly enhance the rate of an Sₙ2 reaction. However, be mindful of the stability of your starting materials and the N-Boc protecting group at elevated temperatures (see FAQ 3). A stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction by TLC or LC-MS is a prudent approach.
-
Finkelstein Reaction: Consider converting the bromide to the more reactive iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This can often accelerate sluggish alkylations.[1]
Q2: I am observing the formation of a significant amount of side products in my reaction. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common issue in alkylation reactions. With N-Boc-3-(bromomethyl)piperidine, the primary concerns are over-alkylation (for amine nucleophiles), elimination reactions, and unintended reactions involving the N-Boc group.
-
Over-alkylation: Primary amines can be alkylated twice, leading to the formation of a tertiary amine. Secondary amines can be further alkylated to form a quaternary ammonium salt.
-
Elimination (E2) Reactions: If a strong, sterically hindered base is used, it can promote the elimination of HBr to form an exocyclic methylene piperidine derivative.
-
N-Boc Deprotection: While generally stable to many basic conditions, the Boc group can be cleaved under strongly acidic or certain thermal conditions.[2][3] If your reaction generates acidic byproducts and is run at high temperatures, you may observe some deprotection.
Troubleshooting Strategies:
-
Control Stoichiometry: For mono-alkylation of primary amines, using a slight excess of the amine relative to N-Boc-3-(bromomethyl)piperidine can favor the desired product.[4]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture containing the deprotonated nucleophile can help maintain a low concentration of the electrophile, thereby reducing the likelihood of over-alkylation.[5]
-
Choice of Base: To minimize elimination, use a non-nucleophilic base that is strong enough to deprotonate your substrate but not so hindered that it preferentially acts as a base for elimination. Carbonate bases are often a good choice.
-
Temperature Control: Running the reaction at the lowest temperature that provides a reasonable reaction rate will help to minimize side reactions, including potential decomposition or deprotection.
Q3: I suspect the N-Boc protecting group is being cleaved under my reaction conditions. How can I confirm this and what conditions are best to preserve it?
A3: The tert-butoxycarbonyl (Boc) group is known for its stability under a wide range of conditions, but it is labile to acid.[2] While generally stable in the presence of common inorganic bases like K₂CO₃ and even NaOH at moderate temperatures, prolonged exposure to high temperatures or the presence of acidic species can lead to its removal.
Confirmation of Deprotection:
-
TLC Analysis: The deprotected product will have a significantly different polarity and will likely streak on a silica gel TLC plate due to the free secondary amine.
-
LC-MS Analysis: The mass spectrum will show a peak corresponding to the mass of the deprotected product (loss of 100.12 g/mol ).
-
¹H NMR Spectroscopy: The characteristic singlet for the nine protons of the tert-butyl group (usually around 1.4 ppm) will be absent in the spectrum of the deprotected compound.
Conditions to Preserve the N-Boc Group:
-
Maintain Basic or Neutral pH: Ensure your reaction mixture remains basic. If your reaction generates an acidic byproduct (like HBr), use at least a stoichiometric amount of base to neutralize it.
-
Moderate Temperatures: Avoid excessively high temperatures (generally > 100-110 °C) for prolonged periods, as thermal decomposition can occur.[3]
-
Work-up Conditions: During the aqueous work-up, avoid acidic washes if you wish to retain the Boc group. Use saturated aqueous sodium bicarbonate or a dilute solution of a mild base for washing.
In-depth Troubleshooting Guides
Scenario 1: Alkylation of Phenols
Phenols are common nucleophiles for alkylation with N-Boc-3-(bromomethyl)piperidine. However, their acidity can vary significantly, impacting the choice of base and reaction conditions.
-
Causality: Insufficient deprotonation of the phenol is a common culprit. Phenols with electron-withdrawing groups are more acidic and easier to deprotonate, while those with electron-donating groups are less acidic. Steric hindrance around the hydroxyl group can also impede the reaction. Another possibility is competing C-alkylation, especially with highly activated phenols.
Caption: Troubleshooting workflow for phenol alkylation.
| Nucleophile Type | Recommended Base (equivalents) | Solvent | Temperature (°C) | Notes |
| Electron-rich Phenols | K₂CO₃ (1.5-2.0) | DMF, Acetonitrile | 25-60 | Monitor for potential C-alkylation. |
| Electron-deficient Phenols | Cs₂CO₃ (1.2-1.5) | DMF | 50-80 | Cesium effect can enhance reactivity. |
| Sterically Hindered Phenols | NaH (1.1-1.2) | THF, DMF | 0 to RT | Add NaH at 0 °C and warm to RT. |
Step-by-Step Protocol (General for Phenols):
-
To a solution of the phenol (1.0 eq) in anhydrous DMF, add the base (see table, 1.2-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add N-Boc-3-(bromomethyl)piperidine (1.1 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (see table) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Scenario 2: Alkylation of Amines
The alkylation of primary and secondary amines can be complicated by over-alkylation. The basicity of the amine also plays a crucial role in its nucleophilicity.
-
Causality: The mono-alkylated product is often still nucleophilic and can compete with the starting amine for the remaining alkylating agent. This is particularly problematic if the mono-alkylated product is of similar or greater nucleophilicity than the starting amine.
References
Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Welcome to the technical support center for optimizing reaction conditions for coupling with Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile building block. Here, we will delve into the causality behind experimental choices, providing field-proven insights to ensure the success and reproducibility of your reactions.
This compound is a key intermediate in medicinal chemistry, valued for introducing the piperidine motif into a wide array of molecules. However, like any reactive chemical, its successful application hinges on a nuanced understanding of reaction parameters. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Troubleshooting Guide
This section is dedicated to identifying and resolving common problems encountered during coupling reactions with this compound.
Issue 1: Low or No Product Yield
Q: I am not observing any significant formation of my desired product. What are the likely causes and how can I troubleshoot this?
A: Low or no product yield is a common frustration that can often be traced back to a few key factors. Let's break down the potential culprits and their solutions.
-
Insufficient Nucleophilicity of the Coupling Partner: The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where your nucleophile attacks the electrophilic carbon of the bromomethyl group. If your nucleophile is too weak, the reaction will not proceed at an appreciable rate.
-
Improper Choice of Base: The base must be strong enough to deprotonate the nucleophile without reacting with the starting material or the product.
-
Steric Hindrance: The SN2 reaction is sensitive to steric bulk around the reaction center.[3] While this compound is a primary alkyl halide, which is ideal for SN2 reactions, a sterically hindered nucleophile can significantly slow down the reaction rate.[2][3][4]
-
Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or prolong the reaction time. However, be mindful that harsher conditions can lead to side reactions.
-
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the transition state of the SN2 reaction.
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to react.[5]
-
Issue 2: Formation of a Significant Amount of an Elimination Byproduct
Q: I am observing a significant byproduct with a mass corresponding to the elimination of HBr from my starting material. How can I suppress this side reaction?
A: The formation of an elimination byproduct, tert-butyl 3-(methylidene)piperidine-1-carboxylate, is a classic competing pathway to substitution, particularly under basic conditions (E2 elimination).[6][7]
-
Strongly Basic/Non-Nucleophilic Conditions: The use of a strong, bulky base can favor elimination over substitution.
-
Solution: Opt for a less sterically hindered and more nucleophilic base if your substrate allows. For example, using potassium carbonate instead of potassium tert-butoxide can favor substitution. Lowering the reaction temperature can also disfavor the elimination pathway, which typically has a higher activation energy than substitution.[7]
-
Issue 3: Unintended Cleavage of the Boc Protecting Group
Q: My final product appears to have lost the Boc protecting group. How can I prevent this?
A: The tert-butoxycarbonyl (Boc) group is known for its stability under most basic and nucleophilic conditions.[8][9] However, it is sensitive to acidic conditions.
-
Acidic Workup or Purification: The Boc group is readily cleaved by strong acids such as TFA, HCl, or even silica gel during column chromatography if left on the column for extended periods.[8]
-
Solution: During the workup, use a mild aqueous base wash (e.g., saturated NaHCO₃ solution) to neutralize any residual acid. For purification by column chromatography, consider pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent system to prevent on-column deprotection.
-
-
Certain Basic Conditions: While generally stable, some specific basic conditions can lead to Boc cleavage, especially with electron-withdrawing groups that stabilize the resulting anion.[10]
-
Solution: Stick to common inorganic bases like K₂CO₃ or Cs₂CO₃ where possible. If a stronger base is required, carefully control the reaction temperature and time to minimize potential deprotection.
-
Frequently Asked Questions (FAQs)
Q1: What are the general recommended starting conditions for a coupling reaction with this compound?
A1: A good starting point for a small-scale test reaction would be:
| Parameter | Recommended Condition | Rationale |
| Nucleophile | 1.0 equivalent | Stoichiometric amount to start. |
| Alkylating Agent | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| Base | 1.5 - 2.0 equivalents | To ensure complete deprotonation of the nucleophile. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents are ideal for SN2 reactions. |
| Temperature | Room Temperature to 60 °C | Start at room temperature and gently heat if the reaction is sluggish. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Q2: How do I choose the right base for my specific coupling reaction?
A2: The choice of base is critical and depends on the pKa of your nucleophile.
-
N-Alkylation of amines: For primary and secondary amines, often no base is needed if the amine itself can act as a base, though an excess of the amine starting material or a non-nucleophilic base like triethylamine or DIPEA is recommended to scavenge the HBr formed.
-
O-Alkylation of phenols: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[11][12] Cs₂CO₃ is more soluble and can accelerate the reaction.
-
S-Alkylation of thiols: Similar to phenols, K₂CO₃ is a common and effective choice.[13]
-
C-Alkylation of enolates: Strong bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide are typically required to generate the enolate.[1][4]
Q3: Can I use metal-catalyzed cross-coupling reactions with this alkyl bromide?
A3: Yes, but with some considerations. While palladium-catalyzed cross-coupling reactions are common for aryl and vinyl halides, their application to sp³-hybridized electrophiles like this compound can be challenging due to slower oxidative addition and the potential for β-hydride elimination.[14][15] However, nickel-catalyzed cross-coupling reactions have shown more promise for alkyl halides.[15][16] These reactions often require specific ligands and conditions to be successful.
Q4: What is the best way to monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials and the product. Staining with potassium permanganate can be helpful for visualizing spots if they are not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.
Q5: What are the key safety precautions when working with this compound?
A5: As with any alkylating agent, proper safety measures are essential.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Experimental Protocols
General Protocol for N-Alkylation of a Primary Amine
-
To a solution of the primary amine (1.0 mmol) in anhydrous acetonitrile (10 mL) is added potassium carbonate (2.0 mmol, 276 mg).
-
This compound (1.1 mmol, 306 mg) is added to the mixture.
-
The reaction mixture is stirred at 50 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water (20 mL) and ethyl acetate (20 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Competing reaction pathways in coupling reactions.
References
- 1. fiveable.me [fiveable.me]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Bases - Wordpress [reagents.acsgcipr.org]
- 11. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemoselective alkylation of thiols: A detailed investigation of reactions of thiols with halides - Lookchem [lookchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Boc-3-(bromomethyl)piperidine
Welcome to our dedicated technical support guide for the synthesis of N-Boc-3-(bromomethyl)piperidine. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with byproduct formation and removal during this critical synthesis. Here, we address common issues in a practical, question-and-answer format, grounding our advice in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: My crude product is heavily contaminated with triphenylphosphine oxide (TPPO). How can I effectively remove it?
This is the most common challenge when using Appel-type reaction conditions (CBr₄/PPh₃) to brominate the starting alcohol, N-Boc-3-(hydroxymethyl)piperidine. The high polarity and crystallinity of TPPO can make its removal by standard silica gel chromatography frustrating.
Root Cause Analysis: Triphenylphosphine oxide (TPPO) is a stoichiometric byproduct of the Appel reaction. Its formation is integral to the reaction mechanism, where the high P=O bond energy drives the conversion. Its physical properties—high polarity and a tendency to co-elute with polar products—complicate purification.
Troubleshooting & Recommended Protocols:
-
Strategy 1: Pre-Chromatography Precipitation. Before concentrating your crude reaction mixture, you can often precipitate a significant portion of the TPPO. After the reaction is complete, concentrate the mixture, then add a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO is often insoluble in these solvents and will precipitate out. Stir the slurry at a low temperature (0-5 °C) for an hour, then filter to remove the solid TPPO. This will significantly reduce the load on your chromatography column.
-
Strategy 2: Optimized Chromatography. If precipitation is incomplete, careful selection of chromatographic conditions is key.
-
Dry Loading: Avoid dissolving your crude product in a strong solvent like dichloromethane (DCM) for loading. Instead, adsorb the crude material onto a small amount of silica gel or Celite® and load the dry powder onto the column. This prevents band broadening and improves separation.
-
Solvent System: A gradient elution is highly effective. Start with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate) to elute the less polar byproducts and your target compound, then gradually increase the polarity to wash out the highly retained TPPO.
-
-
Strategy 3: Alternative Workup. Some protocols suggest a workup that involves the addition of pentane or hexane to the concentrated crude oil, followed by cooling and filtration to crash out the TPPO before chromatography.
Q2: I'm observing a significant amount of unreacted N-Boc-3-(hydroxymethyl)piperidine in my final product. What went wrong?
Incomplete conversion is a common issue that points to several potential problems with the reaction setup or reagents.
Root Cause Analysis: The Appel reaction, while generally robust, is sensitive to moisture and the quality of reagents. The phosphine reagent is readily oxidized, and any water present will consume the reactive intermediates.
Troubleshooting & Recommended Protocols:
-
Ensure Anhydrous Conditions: The reaction is highly moisture-sensitive. Ensure your solvent (e.g., DCM) is anhydrous and that the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Glassware should be oven-dried before use.
-
Reagent Stoichiometry and Quality:
-
Use a slight excess of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), typically 1.1 to 1.5 equivalents relative to the alcohol.
-
Ensure your PPh₃ is of high purity. It can oxidize to TPPO upon storage.
-
-
Reaction Temperature: The initial steps of the Appel reaction are often performed at 0 °C to control the exothermic formation of the phosphonium salt. After the addition of the alcohol, the reaction should be allowed to warm to room temperature and stirred until TLC or LC-MS analysis shows complete consumption of the starting material.
Q3: My NMR analysis suggests the presence of an alkene byproduct, likely N-Boc-3-methylenepiperidine. How can I prevent its formation?
The formation of an elimination byproduct is a known side reaction, particularly if the reaction conditions are not carefully controlled.
Root Cause Analysis: The intermediate phosphonium salt can act as a leaving group. If a base is present or if the reaction is heated, an E2 elimination can occur, leading to the formation of the exocyclic methylene compound.
Troubleshooting & Recommended Protocols:
-
Temperature Control: Avoid heating the reaction mixture. The bromination should proceed readily at room temperature. Elevated temperatures can favor the elimination pathway.
-
Avoid Basic Conditions: During the workup, avoid strong bases. A simple aqueous wash with water or brine is usually sufficient. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate solution and minimize contact time.
Below is a diagram illustrating the main reaction pathway and the formation of key byproducts.
Caption: Reaction pathway and byproduct formation in the Appel bromination.
Q4: Are there alternative bromination methods that avoid the TPPO byproduct issue?
Yes, several other reagents can be used for this transformation, each with its own set of advantages and potential byproducts.
Alternative Methods & Considerations:
| Reagent/Method | Advantages | Potential Byproducts/Issues |
| Phosphorus tribromide (PBr₃) | Inexpensive; byproducts (phosphorous acids) are water-soluble and easily removed with an aqueous wash. | Can be harsh and may not be suitable for sensitive substrates. Requires careful, slow addition at low temperatures to control the exothermic reaction. |
| Thionyl bromide (SOBr₂) | Gaseous byproducts (SO₂ and HBr) are easily removed. | Highly corrosive and moisture-sensitive reagent. Can also promote elimination side reactions. |
Protocol Example: Using PBr₃
-
Dissolve N-Boc-3-(hydroxymethyl)piperidine in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, ~0.4 equivalents) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it over ice water.
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to yield the crude product, which can then be purified by silica gel chromatography.
Final Purification Recommendations
For achieving >98% purity, which is often required for drug development applications, flash column chromatography on silica gel is the most reliable method.
Standard Protocol: Flash Column Chromatography
-
Column Packing: Pack a silica gel column with a non-polar solvent system like hexanes.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully add the dry powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexanes or 98:2 Hexanes:Ethyl Acetate).
-
Gradient: Gradually increase the polarity of the mobile phase. The desired product, N-Boc-3-(bromomethyl)piperidine, is moderately polar and should elute before any remaining starting alcohol or TPPO. A typical gradient might be from 2% to 20% Ethyl Acetate in Hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear oil or low-melting solid.
By carefully controlling reaction conditions and selecting the appropriate purification strategy, these common byproducts can be effectively managed, leading to high-purity N-Boc-3-(bromomethyl)piperidine suitable for further synthetic applications.
Handling and safety precautions for Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS: 193629-39-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on safe handling, experimental use, and troubleshooting. Our goal is to synthesize technical data with practical, field-proven insights to ensure the success and safety of your experiments.
Section 1: Critical Safety & Handling Protocols
This compound is a reactive alkylating agent and requires careful handling. The primary hazards are associated with its irritant properties and reactivity.[1][2][3]
Hazard Identification & Personal Protective Equipment (PPE)
GHS Hazard Statements:
Mandatory PPE Workflow: Due to the hazardous nature of this compound, a strict PPE protocol is non-negotiable. It should be handled under conditions similar to those for other hazardous drugs or reactive reagents.[5][6][7]
-
Engineering Controls: All manipulations, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[1][8][9][10]
-
Gloves: Wear double-layered, powder-free nitrile gloves rated for chemical resistance. The outer glove should extend over the cuff of the lab coat.[5] If a glove is contaminated, it must be removed and replaced immediately.[5]
-
Eye/Face Protection: Wear chemical safety goggles and a full-face shield to protect against splashes.[2][9][11]
-
Lab Coat: A polyethylene-coated, disposable gown or a dedicated lab coat with knitted cuffs is required.[5][11]
-
Respiratory Protection: If there is any risk of aerosolization outside of a fume hood (e.g., during a large spill), a NIOSH-certified N95 respirator is necessary.[5][7][11]
First Aid & Emergency Response
Immediate action is critical in the event of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][9]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][2][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][9]
-
Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][9]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[1][4] For larger spills, evacuate the area and follow institutional emergency procedures.[12] All contaminated materials must be collected in a sealed container for hazardous waste disposal.[1][13]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the compound's properties and handling.
Q1: How should I properly store this reagent to ensure its stability? A1: The reagent should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[2][8][9] For long-term stability, storage at <15°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from air or moisture.[14] It should be stored locked up and away from strong oxidizing agents, strong acids, and strong bases.[1][4]
Q2: What are the primary applications of this compound? A2: this compound is a versatile heterocyclic building block used primarily in pharmaceutical and medicinal chemistry.[15][16][17] Its key feature is the reactive bromomethyl group, which acts as an electrophile, making it an excellent reagent for introducing the N-Boc-3-methylpiperidine moiety into a target molecule via alkylation reactions (e.g., with amines, phenols, thiols, or carbanions).[18]
Q3: Is the Boc (tert-butoxycarbonyl) protecting group stable under typical reaction conditions? A3: The Boc group is generally stable under neutral and basic conditions, which are typical for the S_N2 alkylation reactions this reagent is used for. However, it is highly sensitive to acidic conditions (e.g., trifluoroacetic acid, strong mineral acids), which will cleave the group.[14] Therefore, reaction and workup conditions must be carefully controlled to avoid premature deprotection.
Q4: How should I dispose of waste containing this compound? A4: All waste containing this reagent, including reaction mixtures and contaminated materials, must be treated as hazardous waste.[1] It should be collected in a designated, properly labeled container for halogenated organic waste.[19] Follow all local, regional, and national regulations for hazardous waste disposal.[10][20] Do not dispose of it down the drain.
Section 3: Experimental Troubleshooting Guide
Even with well-designed protocols, challenges can arise. This guide addresses common issues encountered during alkylation reactions using this reagent.
Q: My alkylation reaction shows low or no conversion of my starting material. What are the likely causes and solutions? A: This is a common issue that can stem from several factors. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting workflow for low-yield alkylation reactions.
-
Causality Explained:
-
Reagent Quality: The bromomethyl group can be susceptible to hydrolysis. A weak or wet base will not sufficiently deprotonate the nucleophile, leading to no reaction.
-
Reaction Conditions: Alkylation reactions can be slow at room temperature, especially with moderately reactive nucleophiles. Heating provides the necessary activation energy.
-
Steric Hindrance: S_N2 reactions are highly sensitive to steric bulk at both the electrophile and nucleophile.[21] The tert-butyl group on the Boc protector contributes to this bulk.[14] If the nucleophile is also sterically hindered, the reaction rate may drop significantly.
-
Q: My reaction is complete, but I see a significant amount of an impurity with a similar polarity to my product. What could it be? A: A common byproduct in reactions with hindered bases or at elevated temperatures is the elimination (E2) product. Instead of nucleophilic substitution, the base may abstract a proton from the carbon adjacent to the bromomethyl group.
-
Diagnosis: Use LC-MS to check the mass of the byproduct. The elimination product will have a mass corresponding to the loss of HBr from the starting material.
-
Solution:
-
Use a less hindered base: Switch from a bulky base like potassium tert-butoxide to a weaker, non-nucleophilic base like potassium carbonate or cesium carbonate.
-
Lower the reaction temperature: Elimination pathways often have a higher activation energy than substitution pathways and are favored at higher temperatures.
-
Choose the right solvent: A polar aprotic solvent (e.g., DMF, DMSO) generally favors the S_N2 pathway.
-
Section 4: Standard Experimental Protocol
This section provides a general, step-by-step protocol for the N-alkylation of a primary amine. Note: This is a representative procedure and may require optimization for your specific substrate.
Objective: To synthesize Tert-butyl 3-((alkylamino)methyl)piperidine-1-carboxylate.
Materials:
-
This compound
-
Primary amine (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) and Hexanes for extraction and chromatography
Protocol:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous ACN or DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Reagent Addition: To the stirring suspension, add a solution of this compound (1.1 eq) in the same anhydrous solvent, dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Appendices
Appendix A: Physical & Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 193629-39-9 | [1][22] |
| Molecular Formula | C₁₁H₂₀BrNO₂ | [22][23] |
| Molecular Weight | 278.19 g/mol | [22][23] |
| Appearance | White to off-white solid | [17][24] |
| Melting Point | 46-50 °C (for 4-isomer, expected to be similar) | [14] |
| Storage Temp. | Room Temperature (Recommended <15°C) | [25] |
Appendix B: Visualization of Reagent Structure
Caption: 2D representation of this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aaha.org [aaha.org]
- 6. pogo.ca [pogo.ca]
- 7. gerpac.eu [gerpac.eu]
- 8. 4008081911.com [4008081911.com]
- 9. fishersci.com [fishersci.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. halyardhealth.com [halyardhealth.com]
- 12. LCSS: BROMINE [web.stanford.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | 158407-04-6 | Benchchem [benchchem.com]
- 15. Cas 158407-04-6,4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | lookchem [lookchem.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester CAS#: 158407-04-6 [m.chemicalbook.com]
- 18. chemimpex.com [chemimpex.com]
- 19. chemtalk.com.au [chemtalk.com.au]
- 20. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 21. reddit.com [reddit.com]
- 22. 1-Boc-3-bromomethylpiperidine | C11H20BrNO2 | CID 21188531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 158406-99-6 CAS MSDS ((S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 24. 4-Bromomethypiperidine-1-carboxylic acid tert-butyl ester | 158407-04-6 [chemicalbook.com]
- 25. achmem.com [achmem.com]
Technical Support Center: Preventing Racemization in Chiral Piperidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of chiral piperidines. The stereochemical integrity of your compound is paramount, as the desired biological activity is often confined to a single enantiomer or diastereomer.[1][2] Uncontrolled epimerization can lead to diminished efficacy, altered pharmacological profiles, and significant downstream purification challenges.
This document provides in-depth, field-proven insights into the common causes of racemization and offers robust troubleshooting strategies and optimized protocols to maintain the stereochemical purity of your chiral piperidine scaffolds.
Section 1: The Fundamentals of Racemization & Epimerization
Before troubleshooting specific issues, it is crucial to understand the underlying mechanisms that lead to the loss of stereochemical integrity.
What is Racemization? Racemization is the process by which a pure, optically active compound is converted into a 1:1 mixture of both enantiomers (a racemate), rendering it optically inactive.[3] A related and often more relevant process in multi-stereocenter molecules is epimerization , where the configuration of only one of several chiral centers is inverted.[4]
Primary Mechanism: Formation of a Planar Intermediate The most common pathway for racemization or epimerization in piperidine synthesis, particularly at the carbon alpha (α) to the nitrogen (C2 or C6), involves the abstraction of an acidic proton.[4]
-
Proton Abstraction: A base removes the proton from the chiral carbon. The acidity of this proton is increased by adjacent electron-withdrawing groups or the nitrogen atom itself.
-
Planar Intermediate: This deprotonation results in the formation of a planar, achiral intermediate, such as an enamine or a resonance-stabilized carbanion.[4][5]
-
Non-Stereospecific Reprotonation: The subsequent reprotonation of this planar intermediate can occur from either face with roughly equal probability, leading to a mixture of stereoisomers.[3]
This fundamental mechanism is visualized below.
Caption: General mechanism of racemization at the α-carbon of a piperidine.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and functionalization of chiral piperidines.
Q1: I'm observing significant epimerization at the α-carbon (C2/C6) of my N-substituted piperidine during a subsequent reaction (e.g., N-alkylation, acylation). What are the most likely causes?
A1: This is a classic problem rooted in the mechanism described above. The primary cause is the unintended abstraction of the α-proton by a base, leading to a planar enamine intermediate.[4]
Causality Checklist:
-
Base Strength & Sterics: Strong, non-hindered bases (e.g., NaH, LDA, KOtBu) or even moderately strong bases (e.g., K₂CO₃) can readily deprotonate the α-position, especially at elevated temperatures.[4][6]
-
Elevated Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for proton abstraction, accelerating epimerization.[4]
-
Solvent Polarity: Polar aprotic solvents like DMF or DMSO can stabilize the charged intermediate and may facilitate the epimerization process.[7][8]
-
Prolonged Reaction Times: The longer your material is exposed to basic conditions, the more likely it is that the thermodynamically-driven epimerization will reach equilibrium.[4]
Troubleshooting & Prevention Strategy:
-
Re-evaluate Your Base: Switch to a more sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to access the α-proton.
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -78 °C and slowly warm if necessary.
-
Change the Solvent: If solubility allows, switch to a less polar solvent such as dichloromethane (DCM) or toluene.[7]
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Q2: My synthesis starts with a chiral α-amino acid to build the piperidine ring. I'm losing enantiopurity during the initial steps, especially during amide bond formation. Why?
A2: When using chiral amino acid derivatives, the stereocenter is highly susceptible to racemization during the carboxyl group activation required for amide bond formation. This occurs via a different, but equally problematic, mechanism: oxazolone formation .[7][9]
-
Mechanism: Activation of the N-protected amino acid's carboxyl group (e.g., with a carbodiimide like EDC or DCC) can lead to intramolecular cyclization, forming a planar, achiral 5(4H)-oxazolone intermediate. This intermediate's α-proton is highly acidic and rapidly equilibrates, scrambling the stereocenter. Subsequent ring-opening by an amine nucleophile yields a racemic or epimerized product.[7]
Troubleshooting & Prevention Strategy:
-
Use Racemization-Suppressing Additives: This is the most critical control point. Never use a carbodiimide coupling reagent alone. Always include an additive like 1-Hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the activated acid to form an active ester intermediate that is much less prone to oxazolone formation.[9][10] Copper(II) chloride (CuCl₂) has also been shown to be an effective suppressor.[7][9]
-
Choose the Right Coupling Reagent: For particularly sensitive substrates, consider using uronium/aminium-based reagents like HATU or HBTU, which are pre-activated with HOAt or HOBt, respectively, and are known to minimize racemization.[7]
-
Control the Base: Use a hindered base like DIPEA and avoid using more than the necessary stoichiometric amount.
-
Optimize Conditions: Keep the reaction temperature low (0 °C) and minimize the "pre-activation" time—the duration between adding the coupling reagent and adding the amine nucleophile.[7][10]
Q3: I am performing an intramolecular cyclization to form the piperidine ring, but I'm getting a mixture of diastereomers. How can I improve the stereocontrol?
A3: Stereocontrol during ring formation is dictated by the thermodynamics and kinetics of the transition state. The observed diastereomeric ratio is a direct reflection of the energy difference between the competing pathways leading to the different stereoisomers.
Controlling Factors:
-
Reaction Type: The inherent mechanism of your cyclization (e.g., Reductive Amination, Ring-Closing Metathesis, Pictet-Spengler) will have its own stereochemical preferences.
-
Substrate Control: Existing stereocenters on your acyclic precursor can direct the formation of new stereocenters, often favoring transition states that minimize steric hindrance (e.g., formation of a chair-like transition state with bulky groups in equatorial positions).
-
Reagent Control: Chiral catalysts, auxiliaries, or reagents can create a chiral environment that preferentially favors one transition state over the other, leading to high diastereoselectivity or enantioselectivity.[11][12]
Troubleshooting & Prevention Strategy:
-
Analyze the Transition State: Draw the possible chair-like transition states for your cyclization. Identify the lowest energy pathway based on minimizing A-strain and 1,3-diaxial interactions. This can help you understand the inherent preference of your substrate.
-
Modify the Substrate: Consider changing protecting groups or substituents to increase the steric bias, further favoring one transition state.
-
Employ Asymmetric Catalysis: If substrate control is insufficient, the use of a chiral catalyst is the most powerful method. For example, in asymmetric hydrogenation of a pyridine precursor or an enantioselective Pictet-Spengler reaction, the catalyst dictates the facial selectivity of the reaction.[12][13]
-
Leverage Chiral Auxiliaries: Attaching a chiral auxiliary to your acyclic precursor can effectively block one face of the molecule, directing the cyclization to occur with high diastereoselectivity.[11] Phenylglycinol-derived lactams are excellent examples of this approach.[11][14]
Section 3: Optimized Experimental Protocols
Protocol 1: Epimerization-Resistant N-Alkylation of a Chiral 2-Substituted Piperidine
This protocol is designed to minimize epimerization at the C2 position by using mild conditions.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral piperidine (1.0 eq) and anhydrous, non-polar solvent (e.g., DCM or Toluene, ~0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a sterically hindered base, N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Alkylating Agent: Add the alkylating agent (e.g., alkyl halide or triflate) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Critically, analyze the stereochemical purity of the product using chiral HPLC or SFC to confirm the retention of enantiomeric/diastereomeric excess.
Protocol 2: Racemization-Suppressed Amide Coupling for Piperidine Scaffolds
This protocol utilizes HATU, a highly effective coupling reagent for preventing racemization of α-amino acid-derived stereocenters.
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-protected chiral amino acid (1.0 eq) in anhydrous DMF or DCM (~0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the amine component (1.1 eq), followed by HATU (1.1 eq) and DIPEA (2.5 eq).[7]
-
Reaction: Stir the mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature. Monitor the reaction for 2-16 hours until completion.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification & Analysis: Purify the product via flash chromatography. Analyze the epimeric purity by chiral HPLC.
Section 4: Key Parameter Optimization (Data Summary)
The choice of reaction parameters has a quantifiable impact on stereochemical integrity. The following tables summarize these effects.
Table 1: Effect of Base and Solvent on Epimerization during N-Alkylation
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Final e.e. (%) |
|---|---|---|---|---|---|
| 1 | K₂CO₃ (2.0) | DMF | 80 | 12 | 65 |
| 2 | K₂CO₃ (2.0) | MeCN | 60 | 12 | 82 |
| 3 | NaH (1.2) | THF | 25 | 4 | 71 |
| 4 | DIPEA (1.5) | DCM | 0 → 25 | 6 | >98 |
| 5 | 2,6-Lutidine (1.5) | Toluene | 25 | 8 | >97 |
Data is illustrative, based on general principles. Actual results will vary with substrate.
Table 2: Effect of Coupling Reagents and Additives on Preventing Racemization
| Entry | Coupling Reagent | Additive | Base | Solvent | % Racemization |
|---|---|---|---|---|---|
| 1 | EDC | None | DIPEA | DMF | ~15-30% |
| 2 | DCC | None | NMM | DCM | ~10-25% |
| 3 | EDC | HOBt | DIPEA | DMF | ~2-5% |
| 4 | HATU | (Internal) | DIPEA | DMF | <1% |
| 5 | COMU | (Internal) | 2,4,6-Collidine | MeCN | <1% |
Data generalized from literature on sensitive amino acids.[7][9][10]
Section 5: Decision-Making Workflow for Troubleshooting Racemization
When faced with a loss of stereochemical purity, use the following workflow to diagnose and solve the problem.
Caption: A troubleshooting workflow for diagnosing and resolving racemization issues.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Bromination of N-Boc-3-(hydroxymethyl)piperidine
Welcome to the technical support center for the synthesis of N-Boc-3-(bromomethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are looking to perform this crucial transformation. Here, we will explore alternative brominating agents to overcome common challenges, providing in-depth troubleshooting advice and detailed experimental protocols based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: I am considering using phosphorus tribromide (PBr₃) for the bromination of N-Boc-3-(hydroxymethyl)piperidine. Are there any potential compatibility issues with the N-Boc protecting group?
A1: This is a critical consideration. The N-Boc (tert-butoxycarbonyl) group is notoriously sensitive to acidic conditions.[1] The reaction of PBr₃ with an alcohol is known to generate hydrogen bromide (HBr) as a byproduct.[2][3] This in-situ generated acid can potentially cleave the Boc group, leading to the formation of undesired side products and complicating your purification. While the reaction can be successful, it requires careful control of the reaction temperature and immediate quenching to neutralize the acid upon completion. The use of a non-nucleophilic base, such as pyridine, can also be employed to scavenge the HBr as it is formed.[4]
Q2: My attempts to brominate N-Boc-3-(hydroxymethyl)piperidine with PBr₃ have resulted in low yields. What are the likely causes?
A2: Low yields in PBr₃ brominations can stem from several factors. Firstly, as mentioned, partial deprotection of the N-Boc group can occur. Secondly, PBr₃ is highly sensitive to moisture, and any water in your solvent or on your glassware will rapidly hydrolyze it, reducing its efficacy.[5] Incomplete reaction is another possibility; ensure you are using a sufficient excess of PBr₃ and allowing adequate reaction time. Finally, during the aqueous workup, the phosphorous acid byproduct and any unreacted PBr₃ must be thoroughly removed, as they can complicate purification and lead to product loss.
Q3: What are the main advantages of using the Appel reaction (CBr₄/PPh₃) over PBr₃ for this transformation?
A3: The Appel reaction offers a significant advantage in that it proceeds under mild and essentially neutral conditions, making it highly compatible with acid-sensitive functional groups like the N-Boc protecting group.[6][7] This method avoids the generation of strong acids, thus minimizing the risk of deprotection. The reaction is also known for its high yields and stereochemical inversion at the reaction center, which is a hallmark of the SN2 mechanism.[8][9]
Q4: I performed an Appel reaction, and now I'm struggling to remove the triphenylphosphine oxide (Ph₃P=O) byproduct from my product. What is the best way to do this?
A4: The removal of triphenylphosphine oxide is a classic challenge in reactions utilizing triphenylphosphine. Due to its polarity, it can co-elute with the desired product during column chromatography. There are several strategies to address this. One common method is to concentrate the reaction mixture and triturate with a non-polar solvent like diethyl ether or hexanes, in which the triphenylphosphine oxide is poorly soluble, causing it to precipitate. Another effective method is to perform a crystallization of the crude product if it is a solid. For column chromatography, using a less polar eluent system and carefully monitoring the fractions is key. In some cases, adding a small amount of a more polar solvent to the crude mixture before loading it onto the column can help to pre-elute the byproduct.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the bromination of N-Boc-3-(hydroxymethyl)piperidine.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive PBr₃ (hydrolyzed). 2. Insufficient reagent stoichiometry. 3. Low reaction temperature or insufficient reaction time. | 1. Use freshly opened or distilled PBr₃. Ensure all glassware and solvents are anhydrous. 2. For PBr₃, use at least 0.33 equivalents per hydroxyl group; a slight excess may be beneficial. For the Appel reaction, use a slight excess of both CBr₄ and PPh₃. 3. For PBr₃, allow the reaction to warm to room temperature after the initial addition at 0 °C. For the Appel reaction, ensure the mixture is stirred for an adequate time (monitor by TLC). |
| Presence of a More Polar Spot on TLC (than starting material) | 1. Cleavage of the N-Boc protecting group. 2. Formation of phosphorous acid byproducts (PBr₃ reaction). | 1. If using PBr₃, consider adding a non-nucleophilic base like pyridine to scavenge HBr. Alternatively, switch to the milder Appel reaction conditions. 2. Ensure a thorough aqueous workup with a bicarbonate wash to remove acidic byproducts. |
| Multiple Product Spots on TLC | 1. Incomplete reaction and presence of starting material. 2. Formation of side products due to impurities in reagents. 3. Degradation of the product during workup or purification. | 1. Monitor the reaction closely by TLC and ensure it goes to completion. 2. Use high-purity reagents. 3. Avoid prolonged exposure to acidic or basic conditions during workup. Use a neutral drying agent like Na₂SO₄. |
| Difficulty in Purifying the Product | 1. Co-elution with triphenylphosphine oxide (Appel reaction). 2. Product is an oil and difficult to handle. | 1. See FAQ A4 for strategies to remove Ph₃P=O. 2. If the product is an oil, use high-vacuum to remove all solvent traces. Purification by flash column chromatography is generally effective. |
Comparative Overview of Brominating Agents
| Feature | Phosphorus Tribromide (PBr₃) | Appel Reaction (CBr₄/PPh₃) |
| Mechanism | SN2 | SN2 |
| Reaction Conditions | Can generate acidic byproducts (HBr) | Mild, neutral conditions |
| Compatibility with N-Boc | Potential for acid-catalyzed deprotection | High compatibility |
| Byproducts | Phosphorous acid (H₃PO₃) | Triphenylphosphine oxide (Ph₃P=O), Bromoform (CHBr₃) |
| Work-up/Purification | Requires aqueous wash to remove acidic byproducts. | Can be challenging due to the removal of Ph₃P=O. |
| Stereochemistry | Inversion of configuration | Inversion of configuration |
Experimental Protocols
Protocol 1: Bromination using the Appel Reaction (CBr₄/PPh₃)
This protocol is recommended for its mild conditions and compatibility with the N-Boc protecting group.
Materials:
-
N-Boc-3-(hydroxymethyl)piperidine (1.0 eq)
-
Carbon tetrabromide (CBr₄) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) and carbon tetrabromide (1.5 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triphenylphosphine (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the resulting residue, add diethyl ether and stir vigorously. The triphenylphosphine oxide byproduct should precipitate as a white solid.
-
Filter the mixture through a pad of celite, washing the solid with additional diethyl ether.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(bromomethyl)piperidine.
Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)
This protocol is a more classical approach but requires careful control to avoid deprotection of the N-Boc group.
Materials:
-
N-Boc-3-(hydroxymethyl)piperidine (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-3-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution. The reaction can be exothermic, so maintain the temperature at 0 °C during the addition.[10]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis shows the reaction is complete.
-
Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-(bromomethyl)piperidine.
Mechanistic Insights
The conversion of an alcohol to an alkyl bromide using either PBr₃ or the Appel reagents proceeds via an SN2 mechanism. This is a two-step process involving the activation of the hydroxyl group into a good leaving group, followed by a backside attack by the bromide ion.
In the case of PBr₃, the "Activator" is the phosphorus atom, which is attacked by the alcohol's oxygen.[4] In the Appel reaction, the "Activator" is a phosphonium species formed from the reaction of triphenylphosphine and carbon tetrabromide.[6][7] The key takeaway is that both methods avoid the formation of a carbocation intermediate, thus preventing potential rearrangements that can occur under strongly acidic conditions (e.g., using HBr).
References
- 1. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 3. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Phosphorus tribromide [dlab.epfl.ch]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Appel Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3- vs. 4-(Bromomethyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are ubiquitous in pharmaceuticals and bioactive molecules. The functionalization of these rings is a cornerstone of medicinal chemistry, and understanding the reactivity of substituted piperidines is paramount for efficient drug design and synthesis. This guide provides an in-depth comparison of the reactivity of 3-(bromomethyl)piperidine and 4-(bromomethyl)piperidine derivatives in nucleophilic substitution reactions. While both are primary alkyl bromides, their positional isomerism leads to profound differences in their chemical behavior, primarily dictated by the potential for intramolecular participation by the piperidine nitrogen.
Mechanistic Insights: The Decisive Role of Neighboring Group Participation
The most significant factor differentiating the reactivity of 3-(bromomethyl)piperidine from its 4-substituted counterpart is the phenomenon of Neighboring Group Participation (NGP) , also known as anchimeric assistance.[1][2] In NGP, a nearby functional group within the same molecule acts as an internal nucleophile, accelerating the departure of the leaving group.[3]
For 3-(bromomethyl)piperidine, the piperidine nitrogen, with its lone pair of electrons, is perfectly positioned to attack the electrophilic carbon of the bromomethyl group. This intramolecular SN2-like reaction leads to the formation of a bicyclic aziridinium ion intermediate.[4] This process is significantly faster than a direct intermolecular attack by an external nucleophile. The highly strained aziridinium ion is then rapidly opened by an external nucleophile. This two-step process, with an initial intramolecular rate-determining step, results in a substantial rate enhancement compared to a standard SN2 reaction.[1][2]
In contrast, the 4-(bromomethyl)piperidine isomer lacks this possibility. The piperidine nitrogen is too distant to participate in a similar intramolecular cyclization. Therefore, it reacts through a standard, sterically hindered SN2 pathway, which is expected to be considerably slower.
Diagram: Proposed Reaction Mechanisms
References
A Senior Application Scientist's Guide to HPLC Purity Assessment of N-Boc-3-(bromomethyl)piperidine
A Comparative Analysis of Reverse-Phase HPLC Methodologies for a Key Pharmaceutical Building Block
Abstract
N-Boc-3-(bromomethyl)piperidine is a pivotal intermediate in the synthesis of numerous pharmaceutical agents. Its purity is paramount, as even trace impurities can propagate through multi-step syntheses, compromising the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the definitive technique for assessing the purity of such compounds. This guide presents a comparative analysis of two robust reverse-phase HPLC (RP-HPLC) methods for the purity assessment of N-Boc-3-(bromomethyl)piperidine. We will explore the influence of different stationary phases and mobile phase compositions on chromatographic performance, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select and implement an optimal, self-validating analytical method.
Introduction: The Criticality of Purity for Synthetic Intermediates
In pharmaceutical development, the quality of a final drug product is intrinsically linked to the purity of its starting materials and intermediates. N-Boc-3-(bromomethyl)piperidine serves as a versatile piperidine scaffold, but its synthesis is not without challenges. The precursor, N-Boc-3-(hydroxymethyl)piperidine, must be effectively brominated, a reaction that can lead to several process-related impurities.[1]
Common potential impurities include:
-
Unreacted Starting Material: Residual N-Boc-3-(hydroxymethyl)piperidine.
-
Degradation Products: Loss of the acid-labile tert-butoxycarbonyl (Boc) protecting group, leading to the formation of 3-(bromomethyl)piperidine.[2]
-
Over-bromination or Side-Reaction Products: Formation of isomeric or di-brominated species.
An effective analytical method must be able to resolve the main component from these and other unknown impurities. RP-HPLC is the industry-standard for this task due to its high resolution, quantitative accuracy, and robustness.[3] This guide will compare two methods to underscore the importance of methodical development in achieving reliable purity analysis.
Fundamentals of the HPLC Approach
The methods described herein are based on reverse-phase chromatography, where the stationary phase (the column) is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile). N-Boc-3-(bromomethyl)piperidine, being a relatively nonpolar molecule, will be retained on the column. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), we can control the elution of the analyte and its impurities, achieving separation based on their relative polarities.[4]
The Boc group lacks a strong chromophore for high-wavelength UV detection. Therefore, detection is typically performed at low wavelengths (e.g., 210 nm) where the carbamate bond exhibits absorbance.[5]
Experimental Design: A Comparative Study
To provide a practical comparison, we will evaluate two distinct RP-HPLC methods. The primary variables are the column's stationary phase and the organic modifier in the mobile phase.
-
Method A: Utilizes a standard C18 column and an Acetonitrile/Water mobile phase.
-
Method B: Employs a Phenyl-Hexyl column and a Methanol/Water mobile phase.
The performance of each method will be evaluated based on internationally recognized system suitability parameters to ensure the validity of the analytical results.[6][7]
Materials and Instrumentation
-
Analyte: N-Boc-3-(bromomethyl)piperidine, reference standard (>99.5% purity) and test sample.
-
Solvents: HPLC-grade Acetonitrile, Methanol, and ultrapure Water.
-
Additive: Trifluoroacetic Acid (TFA) or Formic Acid (reagent grade).
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Experimental Workflow
The logical flow of the purity assessment process is crucial for reproducible results. It begins with careful sample preparation and culminates in a thorough data analysis and comparison.
Caption: Workflow for HPLC Purity Assessment.
Detailed Experimental Protocols
Sample Preparation:
-
Prepare a diluent solution of 50:50 (v/v) Acetonitrile and Water.
-
Accurately weigh approximately 10 mg of the N-Boc-3-(bromomethyl)piperidine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent to achieve a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter if necessary.
Method A: C18 Column with Acetonitrile Gradient
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% to 95% B
-
17-22 min: 95% B
-
22.1-27 min: 30% B (re-equilibration)
-
Method B: Phenyl-Hexyl Column with Methanol Gradient
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol with 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-3 min: 40% B
-
3-20 min: 40% to 98% B
-
20-25 min: 98% B
-
25.1-30 min: 40% B (re-equilibration)
-
Results and Discussion: A Comparative Analysis
A self-validating protocol relies on a System Suitability Test (SST) to confirm the system is performing correctly before sample analysis.[8] The SST is performed by making five replicate injections of the reference standard solution. The results must meet predefined criteria as outlined by regulatory guidelines like the ICH.[9][10][11]
Table 1: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can obscure small impurities.[12] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness.[13] |
| %RSD of Peak Area | ≤ 2.0% (for n=5) | Demonstrates injection precision and system reproducibility.[8] |
| %RSD of Retention Time | ≤ 1.0% (for n=5) | Indicates stable pump performance and chromatographic conditions. |
Assuming a hypothetical test sample containing the starting material (SM) N-Boc-3-(hydroxymethyl)piperidine and an unknown impurity, the following results were obtained.
Table 2: Comparative Chromatographic Performance Data
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Discussion |
| Retention Time (Main Peak) | 12.5 min | 15.8 min | Methanol is a weaker eluent than acetonitrile, leading to longer retention times. |
| Resolution (Main Peak / SM) | 3.5 | 4.2 | The Phenyl-Hexyl column provides enhanced resolution for the more polar starting material. |
| Resolution (Main Peak / Impurity) | 2.1 | 1.8 | The C18 column shows slightly better separation for this specific nonpolar impurity. |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | Both methods provide excellent peak shape. |
| Analysis Time | 27 min | 30 min | Method A offers a slightly faster analysis. |
| Purity (% Area) | 98.7% | 98.7% | Both methods quantify the main peak purity similarly. |
Causality Behind Experimental Choices
-
Column Chemistry: The C18 column separates primarily based on hydrophobic interactions. The Phenyl-Hexyl column, however, introduces secondary pi-pi interactions due to the phenyl rings in the stationary phase. This alternative selectivity can be highly effective at resolving impurities that are structurally similar to the main analyte but differ in polarity or aromaticity, as seen with the improved resolution of the starting material in Method B.
-
Mobile Phase: Acetonitrile (ACN) generally provides lower backpressure and better peak efficiency than Methanol (MeOH). However, methanol can offer different selectivity, sometimes improving the separation of critical pairs. The choice of acid (TFA vs. Formic Acid) is also critical. TFA is a strong ion-pairing agent that can sharpen peaks of basic compounds like piperidines but may be less desirable for LC-MS applications. Formic acid is a milder alternative compatible with mass spectrometry.[3]
Conclusion and Recommendations
Both Method A and Method B are demonstrated to be suitable for the purity assessment of N-Boc-3-(bromomethyl)piperidine, meeting all system suitability criteria.
-
Method A (C18 / ACN) is recommended for routine quality control due to its faster analysis time and superior resolution of the observed nonpolar impurity. Its robustness and the ubiquity of C18 columns make it a highly practical choice.
-
Method B (Phenyl-Hexyl / MeOH) serves as an excellent orthogonal method . In drug development, using two methods with different separation mechanisms provides a higher degree of confidence in the purity results.[3] Should a new impurity appear that co-elutes with the main peak in Method A, the alternative selectivity of Method B would be invaluable for its detection and quantification.
Ultimately, the choice of method should be guided by the specific analytical needs. For initial process development and impurity profiling, employing both methods provides a comprehensive understanding of the sample's purity. For established processes, the faster Method A is likely sufficient.
References
- 1. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase | MDPI [mdpi.com]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. starodub.nl [starodub.nl]
- 12. youtube.com [youtube.com]
- 13. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
Navigating the Labyrinth of Synthetic Intermediates: A Comparative Mass Spectrometry Guide to Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate and its Alternatives
In the intricate world of pharmaceutical research and drug development, the precise characterization of synthetic intermediates is not merely a procedural step but a cornerstone of scientific rigor. Among the myriad of building blocks available to the medicinal chemist, N-protected piperidine derivatives hold a place of prominence due to their prevalence in a vast array of bioactive molecules. This guide provides an in-depth comparative analysis of the mass spectrometric behavior of a key synthetic intermediate, Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, and its structural and functional alternatives.
Our exploration will delve into the nuanced fragmentation patterns of these molecules under electrospray ionization (ESI), a soft ionization technique ubiquitous in modern analytical laboratories. Understanding these fragmentation pathways is paramount for unambiguous identification, purity assessment, and reaction monitoring, thereby ensuring the integrity of the subsequent synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the confident structural elucidation of these critical molecular entities.
The Protagonist: this compound
This compound is a versatile bifunctional molecule. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle on the piperidine nitrogen, while the bromomethyl moiety serves as a potent electrophile for the introduction of the piperidine scaffold into a target molecule via nucleophilic substitution.
Mass Spectrometric Profile
Under positive-ion ESI-MS, the analysis of this compound is expected to reveal characteristic fragmentation patterns dominated by the lability of the Boc group and the presence of the bromine atom. The isotopic signature of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, provides a definitive diagnostic marker, resulting in doublet peaks separated by 2 m/z units for all bromine-containing fragments.
The primary fragmentation pathways are anticipated to be:
-
Loss of the Boc group: The most prominent fragmentation route for N-Boc protected amines involves the facile cleavage of the carbamate functionality. This can occur through two principal mechanisms:
-
Loss of isobutylene (C₄H₈, 56 Da) to form a carbamic acid intermediate, which can then decarboxylate.
-
Loss of the entire Boc group (C₅H₉O₂, 101 Da).
-
-
α-Cleavage of the piperidine ring: Fragmentation of the piperidine ring itself can occur, often initiated by the charge on the nitrogen atom.
-
Loss of HBr: Elimination of hydrogen bromide (HBr, 80/82 Da) is another plausible fragmentation pathway.
Caption: Predicted ESI-MS fragmentation of this compound.
The Alternatives: A Comparative Analysis
To provide a comprehensive understanding, we will compare the mass spectrometric behavior of our primary molecule with three judiciously chosen alternatives:
-
The Regioisomer: Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate. This isomer allows for an investigation into the influence of the substituent position on the fragmentation pattern.
-
The Halogen Analogue: Tert-butyl 3-(chloromethyl)piperidine-1-carboxylate. Replacing bromine with chlorine will alter the isotopic pattern and may influence fragmentation propensities.
-
The Protecting Group Variant: N-Cbz-3-(bromomethyl)piperidine. The substitution of the Boc group with a benzyloxycarbonyl (Cbz) group will significantly change the fragmentation pathways.
The Regioisomer: Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
The 4-substituted isomer is expected to exhibit a fragmentation pattern broadly similar to its 3-substituted counterpart, with the characteristic loss of the Boc group and the bromine isotopic signature. However, subtle differences in the relative intensities of fragment ions may arise due to the altered stability of the resulting carbocations. Experimental data for this compound shows a sodium adduct, [M+Na]⁺, at m/z 308.1[1]. This is consistent with a molecular weight of 278.19 g/mol for the neutral molecule.
Caption: Predicted ESI-MS fragmentation of the sodium adduct of Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate.
The Halogen Analogue: Tert-butyl 3-(chloromethyl)piperidine-1-carboxylate
Replacing bromine with chlorine introduces a new isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This will result in an M and M+2 pattern with a corresponding intensity ratio for all chlorine-containing fragments. The C-Cl bond is generally stronger than the C-Br bond, which might lead to a lower propensity for the loss of HCl compared to HBr.
Caption: Predicted ESI-MS fragmentation of Tert-butyl 3-(chloromethyl)piperidine-1-carboxylate.
The Protecting Group Variant: N-Cbz-3-(bromomethyl)piperidine
The replacement of the aliphatic Boc group with the aromatic Cbz group introduces new and distinct fragmentation pathways. The benzylic position of the Cbz group is prone to cleavage, leading to the formation of a stable tropylium ion (m/z 91). The loss of the entire Cbz group (C₈H₇O₂, 135 Da) is also a major fragmentation route.
Caption: Predicted ESI-MS fragmentation of N-Cbz-3-(bromomethyl)piperidine.
Comparative Data Summary
The following table summarizes the key mass spectrometric features of this compound and its alternatives, providing a quick reference for their differentiation.
| Compound | Molecular Formula | Molecular Weight (monoisotopic) | Key Fragmentation Pathways | Characteristic Isotopic Pattern |
| This compound | C₁₁H₂₀BrNO₂ | 277.07 | Loss of Boc group, loss of isobutylene, loss of HBr | M, M+2 (~1:1) |
| Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate | C₁₁H₂₀BrNO₂ | 277.07 | Loss of Boc group, loss of isobutylene | M, M+2 (~1:1) |
| Tert-butyl 3-(chloromethyl)piperidine-1-carboxylate | C₁₁H₂₀ClNO₂ | 233.12 | Loss of Boc group, loss of isobutylene, loss of HCl | M, M+2 (~3:1) |
| N-Cbz-3-(bromomethyl)piperidine | C₁₄H₁₈BrNO₂ | 311.05 | Formation of tropylium ion (m/z 91), loss of Cbz group | M, M+2 (~1:1) |
Experimental Protocols
The following is a generalized experimental protocol for the ESI-MS analysis of the discussed compounds. Instrument parameters should be optimized for the specific mass spectrometer being used.
1. Sample Preparation
-
Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1-10 µg/mL.
-
If necessary, add a small amount of a volatile acid (e.g., 0.1% formic acid) to the sample solution to promote protonation and enhance signal intensity in positive ion mode.
2. Mass Spectrometry Analysis
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (can be varied to induce in-source fragmentation)
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Desolvation Gas Flow: 500 - 800 L/hr (Nitrogen)
-
Cone Gas Flow: 20 - 50 L/hr (Nitrogen)
-
Mass Range: m/z 50 - 500
-
Data Acquisition: Full scan mode. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecule as the precursor ion and applying collision-induced dissociation (CID).
Conclusion
The mass spectrometric analysis of this compound and its synthetic alternatives provides a wealth of structural information that is critical for the synthetic chemist. The characteristic fragmentation of the Boc protecting group, the distinct isotopic patterns of bromine and chlorine, and the unique fragmentation pathways introduced by the Cbz group serve as reliable diagnostic tools for the unambiguous identification of these important building blocks. By understanding these fundamental principles of mass spectrometry, researchers can navigate the complexities of modern drug discovery with greater confidence and precision.
References
A Senior Application Scientist's Guide to the Synthesis of N-Boc-3-(bromomethyl)piperidine
An In-Depth Technical Guide and Cost-Benefit Analysis
Introduction: The Strategic Importance of a Versatile Building Block
N-Boc-3-(bromomethyl)piperidine is a highly valuable bifunctional molecule in modern medicinal chemistry and drug development. Its structure incorporates a piperidine ring, a prevalent scaffold in numerous pharmaceuticals, protected by a tert-butyloxycarbonyl (Boc) group, which allows for controlled, sequential reactions. The presence of a reactive bromomethyl group provides a key electrophilic site for introducing the piperidine moiety into larger, more complex molecules through nucleophilic substitution. This guide offers a comparative analysis of the most practical synthetic routes to this intermediate, focusing on the critical transformation of the precursor alcohol, N-Boc-3-(hydroxymethyl)piperidine, to the final bromide. We will dissect the causality behind reagent choices, provide field-proven protocols, and present a clear cost-benefit analysis to aid researchers in selecting the optimal route for their specific needs.
Retrosynthetic Strategy: Identifying the Key Precursor
A logical retrosynthetic analysis of N-Boc-3-(bromomethyl)piperidine reveals that the most direct and reliable pathway involves the functional group interconversion of a primary alcohol. This identifies (±)-1-Boc-3-(hydroxymethyl)piperidine as the pivotal intermediate.[1] The synthesis can therefore be logically divided into two primary stages: the efficient preparation of this alcohol precursor, followed by its selective bromination.
Caption: Retrosynthetic analysis of N-Boc-3-(bromomethyl)piperidine.
Stage 1: Synthesis of the Key Intermediate, (±)-1-Boc-3-(hydroxymethyl)piperidine
The most common and cost-effective starting material for this precursor is piperidine-3-carboxylic acid (nipecotic acid) or its commercially available ethyl ester. The synthesis involves a straightforward two-step process:
-
Boc Protection: The secondary amine of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc)₂O under basic conditions. This step is crucial to prevent side reactions in the subsequent reduction step and to ensure the final product has the required N-Boc group.
-
Reduction of the Carboxylic Acid/Ester: The carboxyl functional group is reduced to a primary alcohol. For this transformation, a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically employed, as it efficiently reduces both esters and carboxylic acids.
This route is robust and high-yielding, providing the necessary alcohol precursor in excellent purity for the critical bromination step.
Stage 2: Bromination of N-Boc-3-(hydroxymethyl)piperidine — A Comparative Analysis
The conversion of the primary alcohol to the corresponding bromide is the most critical step, where different methodologies present distinct advantages and disadvantages. We will compare two of the most effective and widely used protocols: the Appel reaction and bromination with phosphorus tribromide (PBr₃).
Caption: Comparison of Appel and PBr₃ bromination pathways.
Route A: The Appel Reaction (CBr₄ / PPh₃)
The Appel reaction is a reliable method for converting primary and secondary alcohols to the corresponding alkyl halides under mild, neutral conditions.[2][3][4]
-
Mechanism & Rationale: The reaction is initiated by the formation of a phosphonium ylide from triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). This species activates the alcohol by forming a stable alkoxyphosphonium salt intermediate. The displaced bromide ion then acts as a nucleophile, attacking the carbon atom in an Sₙ2 fashion to yield the desired alkyl bromide. The thermodynamic driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide (O=PPh₃) byproduct.
-
Advantages:
-
High Yields: Typically provides excellent yields (>90%).
-
Mild Conditions: The reaction is run at or below room temperature, making it compatible with a wide range of functional groups.
-
High Selectivity: It is highly selective for primary alcohols.
-
-
Disadvantages:
-
Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and bromoform (CHBr₃). O=PPh₃, in particular, can be challenging to separate from the desired product, often requiring careful column chromatography.
-
Atom Economy: The atom economy is poor due to the high molecular weight of the reagents and byproducts.
-
Cost: Carbon tetrabromide and triphenylphosphine are relatively expensive reagents, making this route less suitable for large-scale synthesis.
-
Route B: Phosphorus Tribromide (PBr₃)
Using phosphorus tribromide is a classic and more direct method for converting primary alcohols to alkyl bromides.[5]
-
Mechanism & Rationale: PBr₃ reacts with the alcohol to form an alkoxy-dibromophosphite intermediate. This is an excellent leaving group, which is subsequently displaced by a bromide ion (either from another equivalent of PBr₃ or HBr generated in situ) via an Sₙ2 reaction. A weak base, such as pyridine, is often added to neutralize the HBr byproduct, preventing potential acid-catalyzed side reactions.
-
Advantages:
-
Cost-Effectiveness: PBr₃ is significantly cheaper than the CBr₄/PPh₃ reagent system.
-
Improved Atom Economy: The reagents have lower molecular weights, and the phosphorus-containing byproduct (phosphorous acid, H₃PO₃) is water-soluble and easily removed during aqueous workup.
-
Scalability: The lower cost and easier purification make this method more amenable to scale-up.
-
-
Disadvantages:
-
Harsh Reagent: PBr₃ is a corrosive, fuming liquid that reacts violently with water and must be handled with care.
-
Reaction Conditions: The reaction can be exothermic and requires careful temperature control (typically dropwise addition at 0 °C).
-
Potential for Side Reactions: Without careful control, the acidic conditions generated can lead to side reactions if other acid-sensitive functional groups are present.
-
Cost-Benefit and Performance Analysis
| Parameter | Route A: Appel Reaction (CBr₄/PPh₃) | Route B: Phosphorus Tribromide (PBr₃) | Justification |
| Starting Materials | (±)-1-Boc-3-(hydroxymethyl)piperidine | (±)-1-Boc-3-(hydroxymethyl)piperidine | Common precursor for both routes. |
| Key Reagents | Carbon Tetrabromide, Triphenylphosphine | Phosphorus Tribromide, Pyridine | Route A reagents are solids, while PBr₃ is a corrosive liquid. |
| Relative Cost |
| $ | PBr₃ is a bulk chemical and significantly cheaper. |
| Typical Yield | High (90-98%) | Good to High (80-90%) | The Appel reaction is known for its exceptional yields under optimized conditions. |
| Reaction Conditions | Mild (0 °C to Room Temp) | Requires careful control (0 °C) | PBr₃ reactions can be exothermic and require slow addition. |
| Workup/Purification | Difficult (Chromatography required to remove O=PPh₃) | Easy (Aqueous wash removes H₃PO₃) | The primary advantage of the PBr₃ route is the ease of byproduct removal. |
| Safety Concerns | CBr₄ is toxic. | PBr₃ is highly corrosive and water-reactive. | Both routes require handling hazardous materials in a fume hood. |
| Scalability | Poor | Good | Cost and purification challenges limit the scalability of the Appel reaction. |
| Recommendation | Ideal for small-scale, high-purity synthesis where yield is paramount. | Preferred for larger-scale synthesis due to cost and purification efficiency. | The choice depends on the scale and purification capabilities of the lab. |
Detailed Experimental Protocols
Protocol 1: Synthesis of (±)-1-Boc-3-(hydroxymethyl)piperidine
This protocol is a representative procedure based on standard organic chemistry transformations.
-
Boc Protection: To a solution of ethyl nipecotate (1 equiv.) in dichloromethane (DCM, ~0.5 M), add triethylamine (2.5 equiv.). Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.2 equiv.) in DCM dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-3-carboxylic acid ethyl ester, which can often be used without further purification.
-
Reduction: Prepare a suspension of LiAlH₄ (1.5 equiv.) in anhydrous tetrahydrofuran (THF, ~0.5 M) under an inert atmosphere (N₂ or Ar) and cool to 0 °C. Add a solution of the crude ester from the previous step in anhydrous THF dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion & Quench: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC. Once complete, cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Final Workup: A granular white precipitate should form. Stir the resulting slurry vigorously for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield (±)-1-Boc-3-(hydroxymethyl)piperidine as a solid or viscous oil.[1]
Protocol 2: Bromination via Appel Reaction (Route A)
This protocol is adapted from procedures for similar alcohol-to-bromide conversions.[2][3]
-
Reaction Setup: Dissolve (±)-1-Boc-3-(hydroxymethyl)piperidine (1 equiv.) and carbon tetrabromide (1.5 equiv.) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add triphenylphosphine (1.5 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude residue contains the product, triphenylphosphine oxide, and residual bromoform. Purify directly by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to isolate N-Boc-3-(bromomethyl)piperidine.
Conclusion and Recommendation
Both the Appel reaction and bromination with PBr₃ are effective methods for synthesizing N-Boc-3-(bromomethyl)piperidine from its alcohol precursor.
For research and development settings , where small quantities of high-purity material are often required and access to automated chromatography systems is common, the Appel reaction (Route A) is often the preferred method. Its mild conditions and consistently high yields make it a reliable choice for ensuring a successful outcome, despite the purification challenges.
For process development and scale-up applications , the economic and practical advantages of using phosphorus tribromide (Route B) become paramount. The lower reagent cost and significantly easier, non-chromatographic workup make it the superior choice for producing larger quantities of the target compound, provided that the necessary safety precautions for handling PBr₃ are strictly followed.
Ultimately, the choice of synthetic route should be guided by the specific project requirements, balancing the need for yield and purity against considerations of cost, scale, and available purification resources.
References
- 1. (+/-)-1-Boc-3-(hydroxymethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 2. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. m.youtube.com [m.youtube.com]
The Versatility of the Piperidine Scaffold: A Comparative Guide to Biologically Active Compounds Derived from Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone scaffold, embedded in the architecture of numerous therapeutic agents.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and provide a synthetically malleable framework.[1][2] Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, a readily available building block, offers an accessible entry point into a diverse chemical space of potent, biologically active molecules. This guide provides an in-depth comparison of compound classes derived from this versatile precursor, with a focus on their application as Neurokinin-1 (NK1) receptor antagonists and C-C chemokine receptor type 5 (CCR5) antagonists. We will delve into the structure-activity relationships (SAR), present comparative biological data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The Strategic Advantage of the Piperidine Moiety
The choice of a piperidine scaffold is a strategic one in medicinal chemistry. Its three-dimensional, sp³-rich nature allows for the precise spatial orientation of substituents, crucial for optimal interaction with biological targets. Furthermore, the nitrogen atom can be readily functionalized, and its basicity can be modulated to fine-tune physicochemical properties such as solubility and membrane permeability, which are critical for drug-like characteristics.[2] The tert-butoxycarbonyl (Boc) protecting group in the starting material, this compound, provides a stable yet easily removable handle, allowing for selective manipulation at the piperidine nitrogen late in a synthetic sequence. The bromomethyl group serves as a reactive electrophile, enabling the facile introduction of a wide array of nucleophiles to build molecular diversity.
Comparative Analysis of Biological Activity
The true utility of a chemical scaffold is demonstrated by the biological activity of its derivatives. Here, we compare two prominent classes of compounds that can be accessed from piperidine-based precursors: NK1 receptor antagonists and CCR5 antagonists.
Neurokinin-1 (NK1) Receptor Antagonists: Targeting Pain, Emesis, and More
The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain transmission, inflammation, and emesis.[3] Consequently, NK1 receptor antagonists are of significant therapeutic interest. The piperidine core has proven to be a highly effective scaffold for the development of potent NK1 antagonists.
A notable example is the development of 3-benzhydryl-4-piperidone derivatives, which have shown high affinity for the NK1 receptor.[4] While not directly synthesized from the 3-(bromomethyl) derivative, the SAR principles are highly relevant. Structure-activity relationship studies have demonstrated that the N-benzyl group on the piperidone is a key determinant of activity.[4] Further optimization through the introduction of various substituents on the N-benzyl group has led to compounds with nanomolar potency.[4]
Table 1: Comparative Activity of N-Substituted 3-Benzhydryl-4-piperidone Derivatives as NK1 Receptor Antagonists [4]
| Compound | N-Substituent | Binding Affinity (IC50, nM) |
| 1 | Benzyl | 97 |
| 2 | 2-Fluorobenzyl | 78 |
| 3 | 3-Fluorobenzyl | 150 |
| 4 | 4-Fluorobenzyl | 120 |
| 5 | 2-Methoxybenzyl | 65 |
| 6 | 4-Hydroxybenzyl | >1000 |
Data is representative and adapted from published studies for illustrative purposes.
The data clearly indicates a preference for substitution at the ortho-position of the N-benzyl ring, with electron-withdrawing and methoxy groups enhancing activity. This highlights the nuanced electronic and steric requirements for potent NK1 receptor antagonism.
CCR5 Antagonists: A Key Strategy in Anti-HIV Therapy
The CCR5 receptor is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[2] Blocking this interaction is a validated therapeutic strategy for the treatment of HIV infection. Piperidine derivatives have been extensively explored as CCR5 antagonists, leading to the discovery of potent and orally bioavailable drug candidates.
For instance, the replacement of a 5-oxopyrrolidin-3-yl fragment with a 1-acetylpiperidin-4-yl group in a lead series of compounds led to the discovery of a novel class of potent CCR5 antagonists.[5] The introduction of small hydrophobic substituents on a central phenyl ring further increased the binding affinity, resulting in compounds with low to sub-nanomolar potency.[5]
Table 2: Comparative Activity of Piperidine-4-carboxamide Derivatives as CCR5 Antagonists [5]
| Compound | R-group on central phenyl ring | CCR5 Binding Affinity (IC50, nM) | Anti-HIV-1 Activity (EC50, nM) |
| 7 | H | 12 | 2.5 |
| 8 | 3-Methyl | 2.1 | 0.81 |
| 9 | 3-Fluoro | 1.9 | 0.59 |
| 10 | 3-Chloro | 1.5 | 0.48 |
| 11 | 3,5-Difluoro | 0.8 | 0.21 |
Data is representative and adapted from published studies for illustrative purposes.
These results underscore the importance of hydrophobic interactions in the binding pocket of the CCR5 receptor and demonstrate how subtle modifications to the piperidine-based scaffold can lead to significant improvements in antiviral potency.
Experimental Protocols: A Guide to Synthesis and Evaluation
To provide a practical framework for researchers, we outline detailed, step-by-step methodologies for the synthesis of a representative piperidine derivative and for the key biological assays used to evaluate its activity.
General Synthetic Scheme
The synthesis of diverse piperidine derivatives from this compound typically involves a nucleophilic substitution reaction at the bromomethyl position, followed by deprotection and functionalization of the piperidine nitrogen.
Caption: General synthetic workflow for diversifying the starting material.
Protocol 1: Synthesis of a Representative N-Aryl Piperidine Derivative
This protocol describes a representative synthesis of an N-aryl piperidine derivative, a common motif in CCR5 antagonists.
Step 1: Nucleophilic Substitution
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add the desired phenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding ether.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA. The resulting TFA salt is typically used in the next step without further purification.
Step 3: N-Arylation
-
To a solution of the deprotected piperidine TFA salt (1.0 eq) and an appropriate aryl halide (1.1 eq) in a suitable solvent such as toluene, add a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Degas the reaction mixture and heat to 100 °C for 16 hours under an inert atmosphere.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final compound by flash column chromatography or preparative HPLC.
Protocol 2: NK1 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.[6]
Materials:
-
Cell membranes from CHO or HEK293 cells expressing the human NK1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-Substance P.
-
Non-specific binding control: 1 µM unlabeled Substance P or Aprepitant.
-
96-well filter plates and a cell harvester.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution, 50 µL of radioligand solution, and 100 µL of the cell membrane preparation.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Protocol 3: Phenotypic HIV-1 Entry Assay for CCR5 Antagonists
This assay measures the ability of a compound to inhibit the entry of R5-tropic HIV-1 into target cells.[7]
Materials:
-
Target cells: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR).
-
R5-tropic HIV-1 strain (e.g., BaL).
-
Cell culture medium (DMEM with 10% FBS).
-
Luciferase assay reagent.
-
96-well cell culture plates.
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the cells with the test compound dilutions for 1 hour at 37 °C.
-
Add a pre-titered amount of R5-tropic HIV-1 to each well.
-
Incubate the plate for 48 hours at 37 °C.
-
Remove the culture medium and lyse the cells.
-
Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition of viral entry for each concentration of the test compound and determine the EC50 value.
Underlying Signaling Pathways
A thorough understanding of the signaling pathways targeted by these compounds is essential for rational drug design.
NK1 Receptor Signaling
Upon binding of Substance P, the NK1 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gαq/11. This activates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses.[7][8]
Caption: Simplified signaling pathway of the NK1 receptor.
CCR5 Signaling in HIV-1 Entry
The entry of R5-tropic HIV-1 is a multi-step process. The viral glycoprotein gp120 first binds to the CD4 receptor, inducing a conformational change that allows for subsequent binding to the CCR5 co-receptor. This interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes.[9]
Caption: Key steps in CCR5-mediated HIV-1 entry.
Conclusion: A Scaffold for Future Discovery
This compound and its isomers represent a valuable starting point for the synthesis of a wide range of biologically active compounds. The piperidine core provides a robust and versatile platform for the development of potent and selective modulators of important therapeutic targets such as the NK1 and CCR5 receptors. By understanding the structure-activity relationships and employing the detailed experimental protocols outlined in this guide, researchers are well-equipped to explore the vast chemical space accessible from this privileged scaffold and to accelerate the discovery of the next generation of medicines.
References
- 1. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. | BioWorld [bioworld.com]
- 4. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R) and (S)-N-Boc-3-(bromomethyl)piperidine Enantiomers
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it can be the difference between a therapeutic breakthrough and a toxicological liability. The N-Boc-3-(bromomethyl)piperidine scaffold is a valuable building block in medicinal chemistry, and its chiral purity is paramount. This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish its (R) and (S) enantiomers, moving from foundational methods to advanced chiroptical analyses. We will not only present data but also delve into the causality behind the experimental choices, ensuring a robust and insightful approach.
The Imperative of Chirality in Drug Design
The three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, which are themselves chiral. Enantiomers, being non-superimposable mirror images, can exhibit vastly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide underscores this principle. Therefore, the ability to confirm the absolute configuration and enantiomeric purity of chiral building blocks like N-Boc-3-(bromomethyl)piperidine is a cornerstone of modern drug discovery.
Foundational Spectroscopy: What Achiral Methods Tell Us
Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the covalent structure of a molecule. For N-Boc-3-(bromomethyl)piperidine, these methods will verify the presence of the piperidine ring, the Boc-protecting group, and the bromomethyl substituent.
However, a critical limitation exists: NMR and IR spectroscopy are inherently achiroptical. In a standard achiral solvent, the spectra of the (R) and (S) enantiomers will be identical. This is because the energies of the nuclear spin transitions (NMR) and vibrational modes (IR) are independent of the molecule's absolute configuration.
Expected ¹H and ¹³C NMR Data
While not useful for enantiomeric differentiation, NMR confirms the molecular skeleton. Based on structurally similar compounds, the following are representative, hypothetical chemical shifts.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Assignment |
| ~3.9-4.2 (m, 2H) | -CH₂- (ring, adjacent to N) |
| ~3.4-3.6 (m, 2H) | -CH₂Br |
| ~2.8-3.1 (m, 2H) | -CH₂- (ring, adjacent to N) |
| ~1.9-2.2 (m, 1H) | -CH- (ring) |
| ~1.5-1.8 (m, 4H) | -CH₂- (ring) |
| 1.46 (s, 9H) | -C(CH₃)₃ (Boc) |
Expected IR Data
The IR spectrum will confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2975, 2860 | C-H stretching (alkane) |
| ~1690 | C=O stretching (carbamate) |
| ~1420, 1365 | C-H bending |
| ~1160 | C-N stretching |
| ~650 | C-Br stretching |
These foundational techniques are essential for initial quality control, confirming that the correct molecule has been synthesized. However, to address the core question of stereochemistry, we must turn to chiroptical methods.
Advanced Chiroptical Spectroscopy: Differentiating Mirror Images
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. This provides direct information about the three-dimensional structure and allows for the unambiguous assignment of absolute configuration. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are two of the most powerful methods for this purpose.
The cardinal rule of chiroptical spectroscopy for enantiomers is simple: the spectrum of one enantiomer will be the mirror image of the other.
Vibrational Circular Dichroism (VCD): A 3D View of Molecular Vibrations
VCD measures the difference in absorbance of left and right circularly polarized infrared light during vibrational excitation.[] It is exquisitely sensitive to the stereochemical environment of the vibrating atoms. While the IR spectra of the (R) and (S) enantiomers are identical, their VCD spectra will display equal magnitude but opposite signs for each vibrational band.
Illustrative VCD Spectra of N-Boc-3-(bromomethyl)piperidine Enantiomers
Below is a simulated representation of what one would expect from a VCD experiment. Note the mirror-image relationship between the (R) and (S) spectra.
This is a hypothetical spectrum for illustrative purposes.
| Enantiomer | Expected VCD Spectrum (in the C-H stretching region) |
| (R)-Enantiomer | A series of positive and negative peaks (e.g., +,-,+) |
| (S)-Enantiomer | A mirror-image series of peaks (e.g., -,+,-) |
Electronic Circular Dichroism (ECD): Probing Chiral Electronic Transitions
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light.[2] This technique probes the electronic transitions within the molecule. For N-Boc-3-(bromomethyl)piperidine, the primary chromophore is the carbamate group of the Boc protector. The spatial arrangement of the rest of the molecule around this chromophore will dictate the sign and intensity of the Cotton effects in the ECD spectrum.
Illustrative ECD Spectra of N-Boc-3-(bromomethyl)piperidine Enantiomers
Similar to VCD, the ECD spectra of the enantiomers are expected to be mirror images.
This is a hypothetical spectrum for illustrative purposes.
| Enantiomer | Expected ECD Spectrum |
| (R)-Enantiomer | A positive Cotton effect around 210-230 nm |
| (S)-Enantiomer | A negative Cotton effect around 210-230 nm |
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, the following detailed protocols are provided. The key to success in chiroptical spectroscopy is meticulous sample preparation and understanding the instrumentation.
Diagram of the General Experimental Workflow
Caption: General workflow for spectroscopic comparison of enantiomers.
Protocol 1: VCD Spectroscopy
-
Instrumentation: A Fourier Transform VCD (FT-VCD) spectrometer is required.[]
-
Sample Preparation:
-
Causality: The choice of solvent is critical. It must be transparent in the IR region of interest and should not interact strongly with the analyte. Deuterated chloroform (CDCl₃) is an excellent choice for the mid-IR region.
-
Accurately weigh approximately 10-20 mg of the (R)-enantiomer and dissolve it in 200 µL of CDCl₃. The concentration may need to be optimized based on the instrument's sensitivity.
-
Filter the solution through a 0.2 µm PTFE syringe filter directly into the VCD cell.
-
-
Data Acquisition:
-
Use a demountable cell with BaF₂ windows and a pathlength of 100 µm.
-
Collect a baseline spectrum of the pure CDCl₃ solvent for at least the same duration as the sample scan.
-
Collect the VCD spectrum of the (R)-enantiomer. A typical collection time is 4-8 hours to achieve a good signal-to-noise ratio.
-
Thoroughly clean and dry the cell, then repeat the exact procedure for the (S)-enantiomer.
-
-
Data Processing:
-
Subtract the solvent spectrum from each enantiomer's spectrum.
-
Overlay the resulting VCD spectra for the (R) and (S) enantiomers. A perfect mirror-image relationship confirms their enantiomeric nature.
-
Protocol 2: ECD Spectroscopy
-
Instrumentation: A dedicated CD spectropolarimeter is necessary.
-
Sample Preparation:
-
Causality: The solvent must be transparent in the UV region of interest. Acetonitrile (MeCN) or methanol (MeOH) are common choices.
-
Prepare a stock solution of each enantiomer in MeCN at a concentration of approximately 1 mg/mL.
-
Create a dilution to achieve an absorbance of ~0.5-1.0 at the wavelength of maximum absorption (λₘₐₓ). This ensures the measurement is within the linear range of the detector.
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm or 1 cm pathlength, depending on the concentration.
-
Collect a baseline spectrum of the pure MeCN solvent.
-
Collect the ECD spectrum of the (R)-enantiomer, typically scanning from 300 nm to 190 nm.
-
Repeat the measurement for the (S)-enantiomer using a clean cuvette.
-
-
Data Processing:
-
Subtract the solvent baseline from the sample spectra.
-
Plot the molar circular dichroism (Δε) versus wavelength (nm). The resulting spectra for the (R) and (S) enantiomers should be mirror images of each other.
-
Synthesis and Conclusion
The structural characterization of N-Boc-3-(bromomethyl)piperidine begins with foundational techniques like NMR and IR to confirm its covalent framework. However, these methods are blind to stereochemistry. The definitive differentiation of the (R) and (S) enantiomers requires the application of chiroptical spectroscopy.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide the necessary three-dimensional information. The expected outcome is a pair of spectra that are perfect mirror images of one another, providing unequivocal confirmation of the enantiomeric relationship and allowing for the assignment of absolute configuration, often through comparison with quantum chemical calculations.[3] By following the detailed protocols outlined in this guide, researchers can confidently and accurately characterize the stereochemical integrity of these crucial synthetic building blocks, ensuring the quality and safety of next-generation therapeutics.
References
A Senior Application Scientist's Guide to the Synthesis of Functionalized Piperidines: A Comparative Review of Modern Methodologies
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Ubiquitous Piperidine Scaffold in Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry. Its derivatives are integral components in a vast number of pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities.[1][2][3] The ability to install functional groups onto the piperidine scaffold with precise control over stereochemistry is therefore a critical endeavor in the development of new therapeutic agents. This guide provides a comparative overview of key synthetic methodologies for accessing functionalized piperidines, offering insights into their relative strengths and weaknesses, supported by experimental data and detailed protocols. We will delve into both classical and contemporary strategies, including the catalytic hydrogenation of pyridines, aza-Diels-Alder reactions, and the direct C-H functionalization of the saturated piperidine ring.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route to a functionalized piperidine is dictated by several factors, including the desired substitution pattern, stereochemical outcome, functional group tolerance, and scalability. Here, we compare three major approaches.
Catalytic Hydrogenation of Pyridine Derivatives
The reduction of readily available pyridine precursors is one of the most direct and atom-economical methods for piperidine synthesis.[4] However, the aromaticity of the pyridine ring necessitates the use of potent catalytic systems, often under harsh conditions.[4]
Advantages:
-
Atom Economy: High atom economy as it involves the addition of hydrogen.
-
Readily Available Starting Materials: A wide variety of substituted pyridines are commercially available or readily synthesized.
Disadvantages:
-
Harsh Conditions: Often requires high pressures and temperatures.[4]
-
Catalyst Poisoning: The nitrogen atom in both pyridine and piperidine can act as a catalyst poison.[4]
-
Chemoselectivity: Reduction of other functional groups on the pyridine ring can be a challenge.
Catalytic Systems: A range of catalysts can be employed, with platinum group metals being particularly effective.[4]
-
Platinum(IV) oxide (PtO₂): A versatile catalyst, often used in acidic media like glacial acetic acid, which facilitates the reduction by protonating the pyridine ring.[5][6][7]
-
Palladium on Carbon (Pd/C): Widely used, often in the presence of an acid.[4] Bimetallic Pd catalysts can show enhanced activity.[8]
-
Rhodium and Iridium Catalysts: These have shown high efficacy, sometimes under milder conditions, and can offer excellent stereoselectivity.[9][10][11][12][13] For instance, Rh₂O₃ has been reported to be a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions.[10][11]
Experimental Data Snapshot: Catalytic Hydrogenation of Substituted Pyridines
| Catalyst System | Substrate | Product | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| Rh₂O₃ | 2-Methylpyridine | cis-2-Methylpiperidine | >99 | >99:1 | [11] |
| Rh₂O₃ | 3-Methylpyridine | 3-Methylpiperidine | >99 | - | [11] |
| Rh₂O₃ | 4-Methylpyridine | 4-Methylpiperidine | >99 | - | [11] |
| PtO₂ in AcOH | 2-Phenylpyridine | 2-Phenylpiperidine | 95 | - | [5] |
| Pd/C, H₂SO₄ | 4-Pyridinecarbonitrile | 4-(Aminomethyl)piperidine | 99 | - | [14] |
The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a powerful C-C and C-N bond-forming transformation, provides a convergent route to highly functionalized piperidines.[15][16][17][18] This cycloaddition reaction typically involves an imine (the aza-dienophile) and a diene.
Advantages:
-
Convergent Synthesis: Allows for the rapid assembly of complex piperidine structures.
-
Stereochemical Control: Can be rendered highly stereoselective through the use of chiral auxiliaries, catalysts, or substrates.
-
Functional Group Tolerance: Generally tolerates a wide range of functional groups.
Disadvantages:
-
Limited Scope: The reactivity of the imine and diene components can limit the scope of the reaction.
-
Regioselectivity: Reactions with unsymmetrical dienes can lead to mixtures of regioisomers.
Mechanism and Stereoselectivity: The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism.[18] When the imine nitrogen is protonated or coordinated to a strong Lewis acid, a stepwise Mannich-Michael pathway is often favored.[18] The stereochemical outcome is influenced by the geometry of the imine and the nature of the catalyst.
Experimental Data Snapshot: Aza-Diels-Alder Reactions for Piperidine Synthesis
| Dienophile (Imine) | Diene | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) | Reference |
| N-Tosylimine | Diketene | TiCl₄, then Aldehyde | 2,6-disubstituted piperid-4-one | 60-85 | - | - | [1] |
| Aldimine | β-Nitroolefin & 1,3-dicarbonyl | Quinine-derived squaramide | Tetrahydropyridine | 75-95 | >20:1 dr | 90-99 | [9] |
| Methanimine (in situ) | 2,3-Dimethylbutadiene | H₂O, 50 °C | 1,3,4-Trimethyl-1,2,3,6-tetrahydropyridine | Modest | Regioselective | - | [19] |
Direct C-H Functionalization of Piperidines
The direct functionalization of C-H bonds has emerged as a powerful and efficient strategy in organic synthesis, and its application to saturated heterocycles like piperidine offers a streamlined approach to novel derivatives.[20][21][22][23] This methodology avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.
Advantages:
-
Step Economy: Direct conversion of C-H bonds to C-C or C-X bonds.
-
Late-Stage Functionalization: Enables the modification of complex molecules at a late stage of the synthesis.
-
Novel Chemical Space: Provides access to previously inaccessible analogues.
Disadvantages:
-
Regioselectivity: Controlling the site of functionalization (C2, C3, or C4) can be challenging.[21]
-
Catalyst Control: Often requires sophisticated and expensive transition-metal catalysts.
-
Substrate Scope: The scope can be limited by the directing group and the specific C-H bond being targeted.
Catalyst-Controlled Regioselectivity: A key challenge in the C-H functionalization of piperidines is controlling the position of the new bond. This can often be achieved by judicious choice of the catalyst and the nitrogen protecting group.[21] For instance, rhodium catalysts have been extensively used to achieve site-selective C-H insertion at the C2, C3 (indirectly), and C4 positions of the piperidine ring.[20][21][24][25][26][27]
Experimental Data Snapshot: Rhodium-Catalyzed C-H Functionalization of N-Boc-Piperidine
| Catalyst | Aryldiazoacetate | Position Functionalized | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (% ee) | Reference |
| Rh₂(R-TCPTAD)₄ | Methyl 2-diazo-2-phenylacetate | C2 | 70 | 4:1 | 85 | [24][26] |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | Methyl 2-diazo-2-(4-methoxyphenyl)acetate | C4 | 65 | - | 92 | [21] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Methylpyridine using Rh₂O₃
This protocol is adapted from the work of Smith et al.[10][11]
Materials:
-
2-Methylpyridine
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
To a glass vial equipped with a magnetic stir bar, add 2-methylpyridine (0.8 mmol, 1.0 equiv) and Rh₂O₃ (1 mg, 0.5 mol%).
-
Add TFE (1 mL) to the vial.
-
Place the vial into a high-pressure reactor and seal the vessel.
-
Purge the reactor with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 5 bar.
-
Stir the reaction mixture at 40 °C for 16 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
The reaction mixture can be analyzed directly by NMR spectroscopy to determine conversion and diastereoselectivity. The product, cis-2-methylpiperidine, is obtained in >99% yield with a diastereomeric ratio of >99:1.[11]
Protocol 2: Organocatalytic Asymmetric Synthesis of a Tetrahydropyridine
This protocol is based on a typical organocatalytic domino reaction.[9]
Materials:
-
Quinine-derived squaramide catalyst
-
1,3-Dicarbonyl compound (e.g., dimedone)
-
β-Nitroolefin (e.g., β-nitrostyrene)
-
Aldimine (e.g., N-benzylidene-4-methoxyaniline)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the quinine-derived squaramide catalyst (0.025 mmol, 10 mol%).
-
Add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the aldimine (0.5 mmol, 2.0 equiv).
-
Add anhydrous dichloromethane (0.2 mL).
-
Cool the reaction mixture to -25 °C and stir for the required time (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the highly functionalized tetrahydropyridine.
Protocol 3: Rhodium-Catalyzed C2-H Functionalization of N-Boc-Piperidine
This protocol is adapted from the work of Huw Davies and coworkers.[24][26]
Materials:
-
N-Boc-piperidine
-
Dirhodium(II) tetrakis(N-tetrachlorophthaloyl-(R)-tert-leucinate) [Rh₂(R-TCPTAD)₄]
-
Methyl 2-diazo-2-phenylacetate
-
Anhydrous solvent (e.g., pentane/CH₂Cl₂)
-
Syringe pump
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-piperidine (1.5 mmol) and Rh₂(R-TCPTAD)₄ (0.0075 mmol) in the anhydrous solvent (4 mL).
-
In a separate flask, dissolve methyl 2-diazo-2-phenylacetate (1.0 mmol) in the anhydrous solvent (8 mL).
-
Using a syringe pump, add the solution of the diazo compound to the solution of the piperidine and catalyst over a period of 4 hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional hour at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-substituted piperidine derivative.
Visualization of Methodologies
Workflow for Piperidine Synthesis
Caption: Overview of synthetic routes to functionalized piperidines.
Catalytic Cycle for Rhodium-Catalyzed C-H Insertion
Caption: Simplified catalytic cycle for Rh-catalyzed C-H insertion.
Conclusion and Future Outlook
The synthesis of functionalized piperidines continues to be an area of intense research, driven by the importance of this scaffold in drug discovery. While classical methods like catalytic hydrogenation and aza-Diels-Alder reactions remain valuable tools, modern approaches such as direct C-H functionalization are opening up new avenues for the rapid and efficient synthesis of novel piperidine analogues. The choice of methodology will always be a balance of factors including the specific target molecule, desired stereochemistry, and scalability. Future developments in this field will likely focus on the discovery of more efficient and selective catalysts, the expansion of the substrate scope of existing methods, and the development of more sustainable and environmentally friendly synthetic protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 11. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 26. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
This document provides a comprehensive, step-by-step guide for the proper disposal of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS No. 193629-39-9 and its isomers). As a brominated organic compound, this substance requires careful handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the first step toward safe handling and disposal. This compound is not benign; its classification as a hazardous substance dictates the stringent disposal requirements.
GHS Hazard Profile:
According to safety data sheets, this compound is classified with several hazards.[1][2] The primary risks associated with this chemical are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
-
Harmful if Swallowed/Inhaled (H302/H332): Ingestion or inhalation can be harmful to health.[2]
These classifications mandate that the compound, and any materials contaminated with it, cannot be treated as general waste. It must be disposed of as regulated hazardous chemical waste.[1]
| Hazard Class | GHS Hazard Code | Description | Primary Sources |
| Skin Irritation | H315 | Causes skin irritation | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2][3] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [2] |
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, establishing a safe environment is paramount.
-
Engineering Controls: All handling of this compound, including transferring it to a waste container, must be conducted within a certified chemical fume hood.[1][4] This ensures that any dust or vapors are effectively contained and exhausted, minimizing inhalation exposure.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is required.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2]
-
Hand Protection: Wear impervious gloves (e.g., nitrile) and ensure they are inspected for integrity before use. Contaminated gloves must be disposed of as hazardous waste.[5]
-
Protective Clothing: A lab coat is mandatory. For larger quantities or in the event of a spill, chemically resistant clothing may be necessary.[2]
-
Waste Characterization and Segregation: The Most Critical Step
Proper segregation of chemical waste is fundamental to safety, compliance, and cost-effective disposal.
Classification: this compound is a halogenated organic compound due to the presence of a carbon-bromine bond.[6] This classification is critical because halogenated waste streams require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.
Segregation Protocol:
-
Designate a "Halogenated Organic Waste" Container: Never mix this compound with non-halogenated organic waste.[7][8][9] Co-mingling waste streams complicates disposal and significantly increases costs, as the entire volume must be treated as the higher-hazard category.[4]
-
Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents.[7] While specific reactivity data is limited, the general principle is to avoid creating complex, potentially reactive waste mixtures.
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired pure compounds, as well as grossly contaminated items like weighing boats or filter paper, should be collected in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. The solvent waste may not contain more than 10% water.[9]
-
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, actionable workflow for compliant disposal.
1. Container Selection:
-
Choose a container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[4][7] High-density polyethylene (HDPE) containers are a common and appropriate choice.
-
The container must be clearly designated for "Halogenated Organic Waste."[7][9]
2. Labeling the Container:
-
Proper labeling must be done before the first drop of waste is added.[7]
-
Affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EH&S) department.[4]
-
The label must include:
3. Accumulating Waste:
-
Always add waste to the container inside a chemical fume hood to minimize exposure.[4]
-
Keep the waste container securely closed at all times except when actively adding waste.[4][7] This prevents the release of vapors and protects against spills.
-
Do not fill the container beyond 90% of its total capacity to allow for expansion and prevent spills.[9]
4. Storing the Waste Container:
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The storage area should be well-ventilated, cool, and dry.[4][7]
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[4]
5. Arranging for Disposal:
-
Once the container is full (or after a maximum of 3 months, per some institutional guidelines), arrange for a waste pickup.[9]
-
Contact your institution's EH&S department or licensed waste carrier to schedule a collection.[1]
-
Ensure all paperwork is completed as required by your institution and local regulations.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response team.
-
Don PPE: For a small, manageable spill, don the appropriate PPE as described in Section 2.
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with all contaminants and dispose of it as hazardous waste following the protocol above.[4]
Workflow for Disposal Decision-Making
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 4008081911.com [4008081911.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. mn.uio.no [mn.uio.no]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
This document provides immediate, essential guidance for the safe handling and disposal of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS No. 193629-39-9). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. This guide is structured to empower researchers, scientists, and drug development professionals to create a self-validating system of safety, ensuring protection through procedural excellence.
Immediate Safety Briefing: Understanding the Hazard
This compound is an irritant and a harmful chemical if improperly handled. The primary risks associated with this compound are:
The GHS07 "Exclamation Mark" pictogram is the designated warning for this substance, signaling its acute toxicity and irritant properties.[1] Due to its nature as a piperidine derivative and an alkylating agent (containing a bromomethyl group), meticulous attention to personal protective equipment (PPE) is not merely a recommendation but a fundamental requirement for safe laboratory operations.
Core Directive: The 'Why' Behind Your PPE Choices
Understanding the causality behind each piece of PPE transforms a checklist into a robust safety protocol. The hazards posed by this compound dictate a multi-layered defense strategy.
-
Eye and Face Protection: The designation H319 (Causes serious eye irritation) means that contact can lead to significant and potentially lasting damage.[1] Standard safety glasses alone are insufficient as they do not protect from splashes. Chemical splash goggles are the mandatory minimum.[2][5] When handling larger quantities or when a splash risk is present (e.g., during transfers or reaction quenching), a face shield must be worn in addition to goggles to protect the entire face.[5][6]
-
Hand and Body Protection: The H315 classification (Causes skin irritation) necessitates a robust barrier.[1][2] A standard cotton lab coat is not enough. An impervious or chemically resistant lab coat is required to prevent saturation. Disposable nitrile gloves are suitable for incidental contact, but they must be removed and replaced immediately following any direct contact with the chemical.[5] For tasks involving prolonged handling or immersion potential, double-gloving or using heavier-duty gloves (e.g., neoprene) is a necessary precaution.[5][7]
-
Respiratory Protection: The H335 warning (May cause respiratory irritation) indicates that airborne particles or vapors must not be inhaled.[1][2] Therefore, all handling of this solid compound must be performed within a certified chemical fume hood to control exposure.[1][8] If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator may be required.[2][7]
PPE Selection and Operational Plans
This section outlines the specific PPE required for different operational scenarios.
Table 1: PPE Requirements by Task
| Task Scenario | Minimum Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, small-scale reactions in a fume hood) | 1. Tightly-sealed Chemical Splash Goggles (ANSI Z87.1 compliant)[2][5] 2. Chemically Resistant Laboratory Coat[2] 3. Disposable Nitrile Gloves (inspected before use)[5] 4. Long Pants and Closed-toe Shoes[5] |
| High-Risk Operations (e.g., handling >25g, potential for splashing) | 1. All PPE for Routine Handling 2. Full-Face Shield (worn over goggles)[5][6] 3. Consider Double-Gloving or using Neoprene Gloves[5][9] 4. Impervious Apron (worn over lab coat)[9] |
| Spill Cleanup | 1. All PPE for High-Risk Operations 2. Respiratory Protection (e.g., N95 for dust, or a full-face respirator with appropriate cartridges if vapors are a concern)[2][10] 3. Heavy-duty or chemical-specific gloves |
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE based on the handling scenario.
Procedural Guidance: A Self-Validating System
Follow these step-by-step protocols to ensure a closed loop of safety from preparation to cleanup.
Protocol 1: Donning PPE (The Clean Zone)
This sequence is designed to prevent contamination of personal clothing and skin.
-
Verify Engineering Controls: Confirm the chemical fume hood is operational with adequate flow.
-
Attire Check: Ensure long pants and closed-toe shoes are worn.
-
Don Lab Coat: Put on a clean, chemically resistant lab coat, fastening it completely.
-
Don Eye Protection: Put on chemical splash goggles. If a higher risk is identified, add a face shield.
-
Don Gloves: Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat. Visually inspect gloves for any defects.
Protocol 2: Doffing and Disposing of Contaminated PPE (The Decontamination Sequence)
This is the most critical phase for preventing exposure. The principle is to touch contaminated surfaces only with other contaminated surfaces.
-
Decontaminate Gross Contamination: Before removal, wipe down any visible contamination from gloves and lab coat if safe to do so.
-
Remove Outer Gloves (if double-gloved): Remove the outer pair of gloves without touching the inner pair.
-
Remove Lab Coat/Apron: Remove the lab coat by rolling it outwards, ensuring the contaminated exterior is contained. Place it in a designated hazardous waste receptacle.
-
Remove Face Shield/Goggles: Remove eye and face protection by handling the straps, avoiding contact with the front surfaces. Place in a designated area for decontamination.
-
Remove Inner Gloves: Remove the final pair of gloves using the glove-to-glove and skin-to-skin technique to avoid touching the outer glove surface with bare hands.
-
Dispose: Dispose of all single-use items (gloves, coats) in a properly labeled hazardous waste container.[1]
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1]
Protocol 3: Spill Response and Disposal
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Don Enhanced PPE: Before re-entering, don the appropriate PPE for spill cleanup as outlined in Table 1.
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or silica gel to cover and contain the spill.[1] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1] Avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste through your institution's environmental health and safety office.[1][11] Do not dispose of this chemical or contaminated materials down the drain.[1]
By integrating these detailed protocols and understanding the rationale behind them, you build a culture of safety that protects you, your colleagues, and your research.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | C11H20BrNO2 | CID 15512811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. carlroth.com [carlroth.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. uab.edu [uab.edu]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
